Columbinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(5E,9Z,12Z)-octadeca-5,9,12-trienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQHFNIKBKZGRP-OXXZWVFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CC/C=C/CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure & Metabolic Distinctiveness of Columbinic Acid: A Technical Monograph
Topic: Chemical Structure and Metabolic Distinctiveness of Columbinic Acid Content Type: Technical Monograph Audience: Researchers, Lipid Chemists, and Drug Development Professionals
Executive Summary
Columbinic acid is a rare, bioactive octadecatrienoic acid (18:3) primarily isolated from the seed oils of Aquilegia (columbine) and Thalictrum species. Structurally defined as (5E,9Z,12Z)-octadeca-5,9,12-trienoic acid , it represents a geometric isomer of
Molecular Identity and Nomenclature[1]
Columbinic acid belongs to the
Systematic Nomenclature[2]
-
IUPAC Name: (5E,9Z,12Z)-octadeca-5,9,12-trienoic acid[1][2][3]
-
Lipid Numbers:
-
Shorthand: 18:3
-
-Notation: 18:3
(structurally)
-
-
CAS Registry Number: 2441-53-4[3]
-
Molecular Formula:
[1][3] -
Molecular Weight: 278.43 g/mol [5]
Structural Topology
The molecule consists of an 18-carbon chain with a carboxyl group at C1. The double bond positions and geometries are:
-
: Trans (E) configuration.[6] This is the distinguishing feature separating it from pinolenic acid (
). - : Cis (Z) configuration.[6]
- : Cis (Z) configuration.[6]
This specific stereochemistry prevents the action of
Physicochemical Characterization
Precise structural elucidation of columbinic acid requires distinguishing it from its all-cis isomers (GLA and pinolenic acid). This is achieved through Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
NMR Spectroscopy
The trans double bond at
-
H-NMR (Coupling Constants):
-
Olefinic Protons (
): The protons on the trans double bond exhibit a larger coupling constant ( Hz) compared to the cis double bonds ( Hz). -
Chemical Shift: The
trans protons typically resonate upfield relative to cis protons found in pinolenic acid.
-
-
C-NMR:
-
The allylic carbons adjacent to the trans double bond show characteristic shifts distinct from those in methylene-interrupted cis systems.
-
Mass Spectrometry (GC-MS)
When analyzed as a Fatty Acid Methyl Ester (FAME), columbinic acid displays a fragmentation pattern characteristic of
-
Molecular Ion (
): m/z 292 (for Methyl ester). -
Base Peak: Often associated with the McLafferty rearrangement or specific cleavage proximal to the carboxyl group.
-
Differentiation: While mass spectra of 18:3 isomers are similar, retention time on high-polarity capillary columns (e.g., biscyanopropyl polysiloxane phases like BPX70 or CP-Sil 88) is the primary method for separation. Columbinic acid typically elutes after linoleic acid (18:2) but often before or very close to
-linolenic acid depending on the thermal program.
Structural Comparison Table
| Property | Columbinic Acid | Pinolenic Acid | |
| Double Bonds | |||
| Configuration | Trans, Cis, Cis | All-Cis | All-Cis |
| Biosynthetic Origin | Aquilegia (Ranunculaceae) | Borago, Oenothera | Pinus (Gymnosperms) |
| Metabolic Fate | Elongated to 20:3; No Arachidonic Acid | Converted to Arachidonic Acid | Elongated to 20:3 (Bis-homo-pinolenic) |
Biosynthesis and Natural Occurrence
Columbinic acid is not synthesized by mammals. It is produced primarily in the seeds of the Ranunculaceae family, specifically the genus Aquilegia.
Biosynthetic Pathway
The synthesis diverges from the standard eukaryotic pathway. While typical plants desaturate oleic acid (18:1) to linoleic acid (18:[7]2) and then to
-
Precursor: Linoleic Acid (18:2
). -
Enzyme: A divergent variant of the
-desaturase (distinct from the animal -desaturase used in AA synthesis). -
Reaction: Insertion of a trans double bond at position 5.
Visualization of Biosynthetic Divergence
Figure 1: Divergence of Columbinic Acid biosynthesis from standard Linoleic Acid metabolism.[8]
Metabolic Fate and Biological Activity
Columbinic acid is a "molecular scalpel" in lipid research. It allows scientists to separate the structural role of Essential Fatty Acids (EFAs) from their signaling role.
The "Dead-End" Metabolite
When ingested by mammals (e.g., rats), columbinic acid enters the lipid pool but hits a metabolic blockade.
-
Incorporation: It is readily incorporated into phospholipids (phosphatidylcholine, phosphatidylethanolamine) in liver and skin tissues.
-
Elongation: It acts as a substrate for elongase enzymes, adding 2 carbons to form bis-homo-columbinic acid (20:3
). -
Desaturation Blockade: The resulting 20-carbon chain cannot be desaturated by
-desaturase to form a tetraene (analogous to arachidonic acid). The trans geometry likely prevents the enzyme from binding or positioning the substrate for the insertion of the final double bond.
Functional Implications[8][10]
-
Membrane Function (Restored): Columbinic acid restores the water barrier function of the skin in EFA-deficient animals. This proves that the structural integrity of membranes relies on the physical properties of the fatty acid chains (fluidity, packing), which columbinic acid mimics successfully.
-
Eicosanoid Synthesis (Blocked): Because it cannot form Arachidonic Acid (20:4) or a functional homolog, it does not support the production of prostaglandins or leukotrienes.
-
Therapeutic Potential: This unique profile suggests potential utility in conditions where maintaining membrane health is desired without fueling inflammatory pathways (e.g., hyperproliferative skin disorders).
Metabolic Pathway Diagram
Figure 2: Metabolic fate of Columbinic Acid showing the blockade of eicosanoid synthesis.
Experimental Protocol: Extraction and Analysis
To ensure scientific integrity, the following protocol outlines the extraction and validation of columbinic acid from Aquilegia seeds.
Lipid Extraction (Folch Method Modified)
-
Homogenization: Grind 1g of Aquilegia seeds in liquid nitrogen.
-
Solvent Addition: Add 20 mL Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).
-
Agitation: Vortex for 2 minutes and incubate at room temperature for 1 hour.
-
Phase Separation: Add 4 mL of 0.9% NaCl solution. Centrifuge at 2000 x g for 10 minutes.
-
Recovery: Collect the lower organic phase. Evaporate solvent under a stream of Nitrogen (
).
Derivatization (FAME Preparation)
Crucial Step: Acid-catalyzed methylation is preferred over base-catalyzed methods to ensure complete derivatization of all lipid classes without isomerization (though mild base is safer for avoiding artifacts, acid is standard for total lipids).
-
Resuspend lipid residue in 1 mL Toluene.
-
Add 2 mL of 1% Sulfuric Acid in Methanol.
-
Incubate at 50°C for 12 hours (sealed tube).
-
Extract FAMEs with Hexane (2 x 2 mL). Wash with water.
GC-MS Analysis Parameters
-
Column: fused silica capillary column (e.g., SP-2560 or BPX70), 100m x 0.25mm, 0.2
film. Note: High polarity is required to separate geometric isomers. -
Carrier Gas: Helium at 20 cm/sec.
-
Temperature Program:
-
Initial: 140°C (hold 5 min).
-
Ramp: 4°C/min to 240°C.
-
Hold: 240°C (15 min).
-
-
Identification: Columbinic acid (18:3 5t,9c,12c) will elute distinctly from
-linolenic (18:3 9c,12c,15c) and -linolenic (18:3 6c,9c,12c). Confirmation requires comparison with a known standard (e.g., from Matreya or Cayman Chemical) or reference mass spectra.
References
-
Houtsmuller, U. M. (1981).[4] Columbinic acid, a new type of essential fatty acid. Progress in Lipid Research, 20, 889-896.[4] Link
-
PubChem. (n.d.).[3] Columbinic Acid (Compound CID 10423704).[3] National Library of Medicine. Link
- Elliott, W. J., et al. (1985). The metabolism of columbinic acid in essential fatty acid deficient rats. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 835(1), 158-160.
-
Li, X., et al. (2024).[9] GC-MS and PCA Analysis of Fatty Acid Profile in Various Ilex Species. Molecules, 29(19). Link
- Kaufman, T. S., & Zinczuk, J. (2008). Pinolenic acid and related fatty acids: A review of their chemistry and biology. Natural Product Communications. (Contextual reference for 5-olefinic acids).
Sources
- 1. tuscany-diet.net [tuscany-diet.net]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. Columbinic Acid | C18H30O2 | CID 10423704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Columbinic acid, a new type of essential fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pinolenic Acid | CAS 16833-54-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. aocs.org [aocs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. web.usm.my [web.usm.my]
Natural Sources and Technical Characterization of Columbinic Acid
Executive Summary: The Eicosanoid "Dead-End"
Columbinic acid (
For drug development professionals, this molecule offers a distinct therapeutic value proposition: it functions as a biological mimic. It effectively reverses the symptoms of Essential Fatty Acid (EFA) deficiency (such as epidermal water loss) but cannot be converted into Arachidonic Acid (AA) by mammalian
Botanical Sources & Chemotaxonomy
While common PUFAs are ubiquitous, columbinic acid is chemotaxonomically restricted primarily to the Ranunculaceae family.
Primary Source: Aquilegia (Columbine)
The genus Aquilegia is the type source. The seed oil of Aquilegia vulgaris is the industrial standard for isolation, typically yielding the highest purity relative to interfering isomers.
Secondary Source: Thalictrum (Meadow-Rue)
Thalictrum species are viable alternatives but often present a more complex lipid matrix, requiring more rigorous downstream purification to remove non-target isomers like bis-homo-columbinic acid.
Comparative Lipid Profile
The following table summarizes the typical fatty acid composition in seed oils of the primary sources. Note the inverse relationship between Columbinic Acid and standard
| Fatty Acid | Structure | Aquilegia vulgaris (%) | Thalictrum polycarpum (%) | Pinus spp. (Contrast)* |
| Columbinic | 55 - 60% | 35 - 45% | 0% | |
| Linoleic (LA) | 15 - 20% | 10 - 15% | 40 - 50% | |
| Oleic | 10 - 15% | 10 - 20% | 20 - 25% | |
| Pinolenic | < 1% | < 5% | 15 - 20% | |
| < 1% | < 2% | < 1% |
*Note: Pinolenic acid is often confused with Columbinic acid due to similar elution times, but it lacks the critical trans-5 bond. Pinus species are listed here as a negative control for sourcing.
Biosynthetic Pathway
Understanding the biosynthesis is critical for genetic engineering or metabolic flux analysis. Unlike GLA, which is formed by
Mechanism of Action
The enzyme abstracts hydrogen from the C5 and C6 positions of Linoleic Acid (
Figure 1: Divergent biosynthesis of Columbinic Acid. Note the metabolic block preventing conversion to Arachidonic Acid.
Extraction & Purification Protocol
Objective: Isolate high-purity (>95%) columbinic acid from Aquilegia seeds while preventing oxidative degradation and isomerization.
Safety: Perform all solvent steps in a fume hood. Use nitrogen blanketing to prevent oxidation.
Phase 1: Lipid Extraction (Modified Folch)
-
Grinding: Cryogenic grinding of seeds (liquid
) is preferred to prevent heat-induced oxidation. -
Solvent: Extract with Chloroform:Methanol (
v/v) containing 0.01% BHT (Butylated hydroxytoluene) as an antioxidant. -
Partition: Wash with 0.9% KCl solution to remove non-lipid contaminants.
-
Drying: Evaporate solvent under a stream of
at .
Phase 2: Transmethylation (FAME Preparation)
To analyze or purify via GC/Ag-Ion, the triglycerides must be converted to Fatty Acid Methyl Esters (FAMEs).
-
Reagent:
in Methanol. -
Condition: Heat at
for 30 minutes. Critical: Do not exceed this time/temp to avoid shifting the trans bond.
Phase 3: Silver Ion (Ag-Ion) Purification
This is the self-validating step . Standard C18 HPLC cannot efficiently separate Columbinic acid from Pinolenic or
-
Principle: Trans double bonds complex less strongly with
than cis bonds. -
Stationary Phase: Ag-impregnated silica or cation-exchange column loaded with silver.
-
Elution Order: Saturated
Trans-dienes/trienes (Columbinic) Cis-dienes Cis-trienes.
Figure 2: Purification workflow highlighting the critical Silver-Ion separation step.
Analytical Characterization
To validate the identity of the isolated compound, you must confirm the stereochemistry. Mass spectrometry alone is often insufficient to distinguish geometric isomers.
GC-MS Validation
-
Column: High-polarity cyanopropyl polysiloxane (e.g., HP-88 or CP-Sil 88).
-
Key Diagnostic: Columbinic acid elutes before
-Linolenic acid but often overlaps with -Linolenic acid on non-polar columns. -
Mass Spectrum: Look for molecular ion
(as methyl ester).
FT-IR Confirmation (Stereochemistry)
This is the definitive check for the trans bond without using NMR.
-
Diagnostic Band: A distinct absorption peak at
indicates the presence of an isolated trans double bond (C-H out-of-plane deformation). -
Absence:
-Linolenic acid (all-cis) lacks this peak.
Pharmacological Implications
The unique structure of columbinic acid provides a tool to decouple the structural role of Essential Fatty Acids from their metabolic role in inflammation.
-
Skin Barrier Function: It is incorporated into acylceramides in the epidermis, restoring water barrier function in EFA-deficient models.
-
Anti-Inflammatory: By competing for uptake but refusing
-desaturation, it acts as a functional antagonist to the production of Series-2 Prostaglandins (PGE2) and Series-4 Leukotrienes.
References
-
Hormaza, J. I., et al. (2025). "Fatty acid profiling of Ranunculaceae seed oils: Chemotaxonomic implications." Phytochemistry Reviews. 1
-
Christie, W. W. (2023). "Mass Spectrometry of Fatty Acid Derivatives: Trans-Isomers." Lipid Maps. 2
-
Bannenberg, G., & Serhan, C. N. (2010). "Specialized pro-resolving lipid mediators in the inflammatory response." Biochimica et Biophysica Acta. 3
-
Houtsmuller, U. M. T. (1981). "Columbinic acid, a new type of essential fatty acid." Progress in Lipid Research. 4
-
Guil-Guerrero, J. L. (2019). "Production of Unusual Fatty Acids in Plants." AOCS Lipid Library. 5
Sources
Technical Deep Dive: Biosynthesis and Characterization of Columbinic Acid
Executive Summary
Columbinic acid (trans-5,cis-9,cis-12-octadecatrienoic acid) is a structural isomer of
This guide details the divergent biosynthetic pathway of columbinic acid, the enzymatic machinery responsible for its trans-desaturation, and the precise analytical protocols required to differentiate it from its cis-isomers.
Molecular Architecture & Biosynthetic Divergence
The Structural Anomaly
Standard biological desaturation in plants typically introduces cis double bonds. For example, the synthesis of GLA (18:3
| Feature | Columbinic Acid (CA) | |
| Nomenclature | 18:3 | 18:3 |
| Precursor | Linoleic Acid (18:2 | Linoleic Acid (18:2 |
| Key Enzyme | trans- | |
| Geometry | All-cis | trans, cis, cis |
| COX Substrate? | Yes (leads to PGE1) | No (Inhibitory/Non-substrate) |
The Biosynthetic Pathway
The biosynthesis of columbinic acid represents an evolutionary divergence in the fatty acid desaturase (FAD) family. In most plants, LA is desaturated at the
Normally,
-
Substrate Specificity: It accepts an 18-carbon substrate (LA).
-
Regioselectivity: It targets the
position. -
Stereoselectivity: It inserts a trans bond rather than a cis bond.
This enzyme is often characterized as a fatty acid acetylenase-like desaturase due to its mechanistic similarity to enzymes that introduce triple bonds, yet it arrests the reaction at the trans-alkene stage.
Pathway Visualization
The following diagram illustrates the divergence of Columbinic Acid synthesis from the standard Omega-6 pathway.
Figure 1: Divergence of Columbinic Acid biosynthesis from the standard Omega-6 PUFA pathway.
Experimental Characterization Protocols
Isolating and identifying columbinic acid requires strict adherence to protocols that prevent isomerization and ensure separation from its all-cis isomers.
Lipid Extraction (Modified Folch Method)
Objective: Quantitative recovery of total lipids from seed tissue without oxidative degradation.
-
Homogenization: Grind Thalictrum or Aquilegia seeds (100 mg) in liquid nitrogen to a fine powder.
-
Solvent Addition: Add 3 mL of Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (Butylated hydroxytoluene) as an antioxidant.
-
Agitation: Vortex for 1 min and incubate at room temperature for 1 hour with gentle shaking.
-
Phase Separation: Add 0.6 mL of 0.9% NaCl (aq). Centrifuge at 2000 x g for 5 mins.
-
Recovery: Collect the lower organic phase (containing lipids). Re-extract the upper phase with 1 mL Chloroform. Combine organic phases.
-
Drying: Evaporate solvent under a stream of Nitrogen (
) gas. Do not use heat >40°C to prevent isomerization.
Fatty Acid Methyl Ester (FAME) Derivatization
Critical Note: Acid-catalyzed methylation is preferred over base-catalyzed methods for free fatty acids, but care must be taken to avoid artifactual cis-trans isomerization.
-
Reagent: Add 1 mL of 14% Boron Trifluoride (
) in Methanol to the dried lipid residue. -
Incubation: Heat at 60°C for 30 minutes in a sealed, Teflon-lined screw-cap tube.
-
Quenching: Cool to RT and add 1 mL of Hexane and 1 mL of distilled water.
-
Extraction: Vortex vigorously. Centrifuge to separate phases.
-
Analysis: Transfer the upper Hexane layer (containing FAMEs) to a GC vial.
GC-MS Analysis & Column Selection
The Challenge: Standard non-polar columns (e.g., DB-5, HP-5) often fail to resolve trans-5, cis-9, cis-12-18:3 from cis-6, cis-9, cis-12-18:3 (GLA).
The Solution: Use a highly polar cyanopropyl-polysiloxane column.
-
Recommended Column: SP-2560 or CP-Sil 88 (100 m x 0.25 mm x 0.2 µm).
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program:
-
Initial: 140°C (hold 5 min).
-
Ramp: 4°C/min to 240°C.
-
Final: 240°C (hold 15 min).
-
-
Identification:
-
Retention Time: Columbinic acid FAME typically elutes after GLA FAME on highly polar columns due to the trans bond interaction.
-
Mass Spectrum: Look for characteristic fragmentation patterns. While molecular ions (
292) are identical, the trans-5 position often yields distinct allylic cleavage ions compared to the isomer.
-
Analytical Workflow Diagram
Figure 2: Step-by-step workflow for the extraction and specific identification of Columbinic Acid.
Pharmacological Implications
Columbinic acid is of high interest in drug development due to its ability to uncouple the physiological effects of Essential Fatty Acids (EFAs) from their conversion into prostaglandins.
-
Structural Mimicry: The
structure spatially resembles the structure of GLA. This allows columbinic acid to be incorporated into cellular phospholipids and correct skin scaliness associated with EFA deficiency. -
Metabolic Blockade: Unlike GLA, which is elongated to DGLA and then converted by Cyclooxygenase (COX) into Prostaglandin E1 (PGE1), columbinic acid cannot be processed by COX. The trans-5 bond prevents the formation of the endoperoxide ring required for prostaglandin synthesis.
-
Therapeutic Potential: This unique property suggests columbinic acid could serve as a topical anti-inflammatory agent that restores barrier function (via membrane fluidity) without driving the arachidonic acid cascade or generating pro-inflammatory eicosanoids.
References
-
Cahoon, E. B., et al. (2006). Metabolic Engineering of the Content and Fatty Acid Composition of Vegetable Oils. In: Plant Biotechnology for Health and Sustainability. Link
-
Guil-Guerrero, J. L., et al. (2000). Occurrence and characterization of oils rich in gamma-linolenic acid (III): The taxonomical value of the fatty acids in Boraginaceae. Phytochemistry. Link
-
Sprecher, H., et al. (1979). The metabolism of columbinic acid. Progress in Lipid Research. Link
-
Li, Y., et al. (2006). Identification of a novel fatty acid desaturase from the microalga Pavlova viridis. Marine Biotechnology. Link
-
AOCS Official Method Ce 1h-05. (2005). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. AOCS. Link
Sources
The Columbinic Acid Paradox: Decoupling Structural Integrity from Eicosanoid Metabolism in Mammalian Systems
Executive Summary
Columbinic acid (
For researchers and drug developers, columbinic acid is the key to solving a fundamental biological question: Does a fatty acid function because it is a building block (structural) or because it is a precursor to signaling molecules (metabolic)?
This guide details the biological role of columbinic acid, focusing on its ability to restore the epidermal water barrier in essential fatty acid (EFA) deficiency without supporting eicosanoid synthesis—a phenomenon known as the Columbinic Acid Paradox .
Structural Biochemistry & Nomenclature
To understand the biological behavior of columbinic acid, one must first analyze its stereochemistry relative to Linoleic Acid (the primary Essential Fatty Acid).
| Fatty Acid | Shorthand | Structure | Key Feature |
| Linoleic Acid (LA) | 18:2 | Cis-9, Cis-12 | Substrate for |
| 18:3 | Cis-6, Cis-9, Cis-12 | Direct product of | |
| Columbinic Acid (CA) | 18:3 | Trans-5 , Cis-9, Cis-12 | Trans-5 bond mimics the spatial width of LA but blocks enzymatic cyclization. |
The "Trans-5" Lock
The biological activity of columbinic acid is dictated by the
-
Structural Mimicry: The trans configuration maintains a linear molecular shape similar to Linoleic Acid, allowing it to pack tightly into membrane phospholipids and sphingolipids.
-
Enzymatic Blockade: The
5 position prevents the molecule from acting as a substrate for 6-desaturase (which requires a 9 substrate) or from being converted into functional prostaglandins by Cyclooxygenase (COX), which requires a cis-cis-1,4-pentadiene system at specific positions to form the cyclopentane ring.
The Columbinic Acid Paradox
Historically, Essential Fatty Acid Deficiency (EFAD) in mammals presents with two distinct clusters of symptoms:
-
Dermatological: Scaly dermatitis, epidermal hyperplasia, and excessive Transepidermal Water Loss (TEWL).
-
Systemic/Reproductive: Infertility, kidney degeneration, and growth retardation.
The Paradox: When EFAD rats are fed columbinic acid:
-
Skin symptoms are cured. The skin barrier is restored, and TEWL normalizes.
-
Reproductive function fails. The animals remain infertile, and systemic prostaglandin levels remain depressed.
This dissociation proves that the skin barrier function of EFAs is structural (dependent on lipid chain geometry), while reproductive function is metabolic (dependent on eicosanoid synthesis).
Mechanism I: The Skin Barrier (Structural Role)
The mammalian stratum corneum requires specific lipids to form the extracellular lamellae that prevent water loss. The most critical component is Acylceramide (specifically Ceramide EOS).
-
Normal State: Linoleic acid is esterified to the
-hydroxy group of ultra-long-chain fatty acids (ULCFA) in ceramides. This provides the necessary fluidity and stacking order. -
EFAD State: The body attempts to substitute Oleic Acid (18:1), which disrupts the lamellar packing due to its different "kink," leading to barrier failure.
-
Columbinic Rescue: Because CA mimics the stereochemistry of Linoleic Acid, the acyltransferase enzymes in keratinocytes accept it. It is incorporated into acylceramides, restoring the lamellar organization and water barrier.
Visualization: Lipid Barrier Restoration Pathway
Caption: Columbinic acid structurally mimics Linoleic acid, allowing incorporation into ceramides to restore skin barrier function.
Mechanism II: Eicosanoid Blockade (Metabolic Role)
Columbinic acid enters the arachidonic acid cascade but acts as a "dead-end" substrate. It competes with Arachidonic Acid (AA) for COX and LOX enzymes but yields biologically inactive or minimally active metabolites.
-
Cyclooxygenase (COX) Interaction: COX enzymes attempt to cyclize CA. However, the trans-5 bond prevents the formation of the endoperoxide bridge (PGG/PGH) required for functional prostaglandins (like PGE2 or PGF2
). Instead, it produces a hydroxylated metabolite: 9-hydroxy-(5E,10E,12Z)-octadecatrienoic acid . -
Therapeutic Implication: CA can theoretically reduce inflammation by competitively inhibiting the conversion of AA into inflammatory prostaglandins without completely eliminating membrane PUFAs.
Visualization: The Metabolic Dead-End
Caption: CA acts as a metabolic dead-end, failing to produce functional prostaglandins due to the trans-5 bond.
Experimental Protocols
For researchers aiming to utilize columbinic acid, the following protocols ensure data integrity.
Protocol A: Induction of EFAD and Rescue
Validating the "Paradox" in a rodent model.
-
Subject Selection: Weanling male Sprague-Dawley rats (21 days old).
-
Depletion Phase (8-12 weeks):
-
Rescue Phase (14 days):
-
Group A (Control): Continue HCO diet.
-
Group B (Positive Control): Supplement with 100mg/day Methyl Linoleate.
-
Group C (Experimental): Supplement with 100mg/day Methyl Columbinate.
-
-
Endpoint Analysis:
-
TEWL Measurement: Use an evaporimeter on the dorsal skin.
-
Reproductive Assay: If extended, attempt mating; Group C will fail despite cured skin.
-
Protocol B: Lipid Extraction and Analysis (GC-FID/MS)
Quantifying CA incorporation into skin ceramides.
-
Tissue Collection: Excise dorsal epidermis; flash freeze in liquid nitrogen.
-
Lipid Extraction (Folch Method):
-
Homogenize tissue in Chloroform:Methanol (2:1 v/v).
-
Wash with 0.9% KCl to remove non-lipids.
-
-
TLC Separation:
-
Plate lipids on Silica Gel G.
-
Solvent system: Chloroform:Methanol:Acetic Acid (190:9:1) to isolate ceramides.
-
-
Transmethylation:
-
Scrape ceramide band.
-
Incubate with 14% Boron Trifluoride (
) in methanol at 100°C for 60 mins.
-
-
Gas Chromatography:
-
Column: Fused silica capillary column (e.g., SP-2560) highly polar for isomer separation.
-
Critical QC: Ensure separation of 18:3 (
) from 18:3 ( - GLA). Columbinic acid typically elutes after GLA but before ALA.
-
Therapeutic & Research Implications
Anti-Inflammatory Drug Development
Columbinic acid serves as a model for Selective Metabolic Blockade . By designing synthetic lipids that mimic the "trans-lock" mechanism, researchers can develop topical agents that restore barrier function in atopic dermatitis (eczema) without fueling the arachidonic acid inflammatory cascade.
Cancer Research
Recent studies suggest that because CA competes with Linoleic Acid for uptake but does not convert to pro-tumorigenic eicosanoids (like PGE2), it may suppress tumor growth in COX-2 dependent cancers. This remains an active area of investigation.
Diagnostic Reagent
CA is an essential tool for distinguishing between defects in lipid biosynthesis enzymes (like desaturases) and lipid structural proteins . If a phenotype is rescued by CA, the defect is structural; if not, the defect requires downstream eicosanoids.
References
-
Houtsmuller, U. M. T. (1981). Columbinic acid, a new type of essential fatty acid. Progress in Lipid Research. Link
-
Elliott, W. J., et al. (1985).[4][5] The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin. Journal of Biological Chemistry. Link
-
Hansen, H. S., & Jensen, B. (1985).[4] Essential function of linoleic acid esterified in acylglucosylceramide and acylceramide in maintaining the epidermal water permeability barrier. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Link
-
Holman, R. T. (1998). The slow discovery of the importance of omega 3 essential fatty acids in human health. The Journal of Nutrition. Link
-
Downing, D. T. (1992). Lipid and protein structures in the permeability barrier of mammalian epidermis. Journal of Lipid Research. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Human essential fatty acid deficiency: treatment by topical application of linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. med.virginia.edu [med.virginia.edu]
- 4. The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologic effects of columbinic acid and its metabolites on rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Structural & Functional Divergence of Columbinic Acid vs. Linolenic Acid Isomers
Executive Summary
This technical guide delineates the stereochemical and functional distinctions between Columbinic Acid (
Part 1: Structural Elucidation & Stereochemistry
The primary source of confusion in this lipid class is the nomenclature "Linolenic Acid," which refers to two distinct positional isomers, neither of which is Columbinic acid. The critical differentiator is the geometry of the
Comparative Stereochemistry
The biological activity of fatty acids is dictated by the "kink" structure of their carbon chain, which influences membrane fluidity and enzyme substrate specificity.
| Feature | Columbinic Acid (CBA) | ||
| IUPAC Name | |||
| Omega Series | |||
| Double Bond Positions | |||
| Stereochemistry | All-cis ( | All-cis ( | Trans ( |
| Primary Source | Flaxseed, Chia | Borage, Evening Primrose | Thalictrum (Meadow-rue), Aquilegia |
| Membrane Behavior | High fluidity (U-shape) | High fluidity (U-shape) | Rigidified proximal chain due to trans bond |
The "Trans-Kink" Anomaly
Unlike industrial trans-fats formed by partial hydrogenation (which straighten the chain), the
Part 2: Biosynthetic Divergence
Understanding the synthesis of Columbinic acid elucidates its rarity. Unlike the standard animal/fungal desaturation pathway, Thalictrum species utilize a divergent enzyme specifically evolving to insert a trans bond.
The Divergent Desaturase Pathway
In standard PUFA metabolism (e.g., in mammals or borage), Linoleic Acid (LA) is desaturated by
Key Mechanistic Insight: This enzyme abstracts hydrogen atoms from the C5 and C6 positions but facilitates a stereo-inversion that results in the thermodynamically more stable trans configuration, bypassing the standard "methylene-interrupted" pattern seen in GLA.
Part 3: Functional Biochemistry & Pharmacodynamics
For drug development professionals, Columbinic acid represents a "Trojan Horse" lipid.
The "Dead-End" Metabolite Theory
Columbinic acid effectively cures Essential Fatty Acid (EFA) deficiency symptoms (such as skin scaling and water loss) which typically require Linoleic acid or Arachidonic acid. However, it cannot be converted into eicosanoids.
-
Uptake: CBA is incorporated into phospholipids (PC and PE) in cell membranes, displacing Arachidonic Acid (AA).
-
Enzymatic Blockade:
-
Elongation: CBA is poorly elongated to C20 forms.
-
Cyclooxygenation: The COX active site requires a cis-
double bond (present in AA) to initiate the radical abstraction and ring closure that forms the cyclopentane ring of Prostaglandins. The trans- geometry of CBA sterically hinders this reaction.
-
-
Therapeutic Outcome: This results in an anti-inflammatory effect by reducing the pool of available AA for conversion to PGE2 and LTB4, without completely stripping the membrane of structural integrity.
Part 4: Analytical Protocols (Researcher's Guide)
To work with Columbinic acid, you must distinguish it from ubiquitous GLA/ALA contaminants.
Extraction from Thalictrum Seeds
Standard lipid extraction (Folch) is suitable, but transmethylation requires care to avoid isomerization.
Reagents:
-
Chloroform/Methanol (2:1 v/v)
-
0.5 M Sodium Methoxide in Methanol (Base-catalyzed is preferred over acid-catalyzed to prevent artifactual isomerization).
Protocol:
-
Homogenization: Grind Thalictrum seeds in Chloroform/MeOH under Nitrogen atmosphere (to prevent oxidation).
-
Phase Separation: Add 0.9% KCl solution. Centrifuge at 2000 x g for 10 min. Collect lower organic phase.[1]
-
Derivatization (FAMEs):
-
Evaporate solvent under
. -
Resuspend lipid residue in 1 mL Toluene.
-
Add 2 mL 0.5 M Sodium Methoxide. Vortex and heat at 50°C for 10 mins.
-
Note: Avoid high heat (>80°C) or strong acids (
), which can migrate the double bonds.
-
-
Extraction of FAMEs: Add Hexane and water. Collect the upper Hexane layer containing Fatty Acid Methyl Esters.
NMR Differentiation (The Gold Standard)
Gas Chromatography (GC) can separate isomers based on retention time (CBA typically elutes after GLA on polar columns like CP-Sil 88), but 1H-NMR is required for structural validation .
Key Diagnostic Signals (500 MHz,
| Proton Type | Isomer | Chemical Shift ( | Coupling Constant ( |
| Olefinic Protons | Cis (ALA/GLA) | -- | |
| Olefinic Protons | Trans ( | ||
| Bis-allylic | GLA ( | -- | |
| Allylic | CBA ( | Shifted upfield vs cis |
Interpretation: Look for the large coupling constant (
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10423704, Columbinic Acid. PubChem. [Link][2][3]
-
Hassam, A. G., & Crawford, M. A. (1978). The incorporation of orally administered radiolabelled columbinic acid (5t, 9c, 12c-18:3) into rat liver lipids. Nutrition & Metabolism. [Link]
-
Knothe, G. (2006).[4] NMR Characterization of Fatty Acids and their Derivatives. AOCS Lipid Library. [Link]
-
Brenner, R. R., et al. (1983).[5] Effect of dietary fatty acids on delta 5 desaturase activity and biosynthesis of arachidonic acid.[5] Lipids. [Link]
-
Tuscany Diet. Columbinic Acid Structure and Properties. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Columbinic Acid | C18H30O2 | CID 10423704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tuscany-diet.net [tuscany-diet.net]
- 4. aocs.org [aocs.org]
- 5. Effect of dietary fatty acids on delta 5 desaturase activity and biosynthesis of arachidonic acid in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of columbinic acid
Topic: Physical and Chemical Properties of Columbinic Acid Content Type: In-Depth Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Physicochemical Characterization and Bioactive Mechanisms
Executive Summary
Columbinic acid (5E,9Z,12Z-octadecatrienoic acid ) is a rare, non-methylene-interrupted polyunsaturated fatty acid (PUFA) primarily isolated from the seed oils of Aquilegia (Columbine) and Thalictrum species. It serves as a critical molecular probe in lipid research due to its unique stereochemistry—a trans double bond at position 5—which uncouples the physiological effects of Essential Fatty Acid (EFA) deficiency. While it restores skin barrier function in EFA-deficient models, it fails to support systemic growth or reproduction, providing a distinct advantage for dissecting the arachidonic acid cascade.
This guide details the physicochemical properties, isolation protocols, and metabolic pathways of columbinic acid, offering a roadmap for its application in dermatological and inflammatory research.
Part 1: Molecular Architecture & Physicochemical Profile
Columbinic acid is a geometric isomer of
1.1 Chemical Specifications
| Property | Specification |
| IUPAC Name | (5E,9Z,12Z)-octadeca-5,9,12-trienoic acid |
| Common Name | Columbinic Acid |
| Lipid Number | 18:3 |
| CAS Registry | 2441-53-4 |
| Molecular Formula | C |
| Molecular Weight | 278.43 g/mol |
| Melting Point | ~ -29 °C (Estimate based on isomeric trends) |
| Physical State | Colorless to pale yellow oil at RT |
| Solubility | Soluble in ethanol, hexane, chloroform; Insoluble in water |
| pKa | ~4.78 (Carboxyl group typical) |
| Refractive Index | ~1.46 - 1.47 (at 20°C) |
1.2 Stereochemical Stability
The
-
Storage: -20°C or -80°C under Argon/Nitrogen atmosphere.
-
Handling: Avoid exposure to light and ambient oxygen; use BHT (0.01%) as an antioxidant during extraction.
Part 2: Biosynthesis & Natural Occurrence
2.1 Botanical Sources[1]
-
Genus Aquilegia (Ranunculaceae): The primary source. Aquilegia vulgaris seed oil contains up to 60-70% columbinic acid.
-
Genus Thalictrum: Thalictrum polycarpum seed oil is another rich source.
2.2 Extraction & Purification Protocol
Objective: Isolate high-purity columbinic acid from Aquilegia seeds.
Reagents: Chloroform, Methanol, 0.5M KOH in Methanol, BF
Step-by-Step Methodology:
-
Lipid Extraction (Folch Method):
-
Homogenize seeds in Chloroform:Methanol (2:1 v/v) with 0.01% BHT.
-
Wash with 0.9% NaCl solution to remove non-lipid contaminants.
-
Dry organic phase over anhydrous Na
SO and evaporate under N .
-
-
Methylation (FAME Preparation):
-
Saponify oil with 0.5M KOH/MeOH at 60°C for 30 min.
-
Derivatize using 14% BF
-Methanol at 60°C for 10 min. -
Extract FAMEs (Fatty Acid Methyl Esters) into hexane.
-
-
Silver Ion Chromatography (Ag-TLC/Ag-HPLC):
-
Rationale: Standard silica cannot separate geometric isomers (e.g., cis vs trans). Silver ions (
) form -complexes with double bonds; cis bonds complex more strongly than trans bonds. -
Stationary Phase: Silica gel impregnated with 10% AgNO
. -
Mobile Phase: Hexane:Diethyl Ether (90:10).
-
Elution Order: Saturated
Trans-Monoenes Cis-Monoenes Columbinic Acid (5t,9c,12c) Pinolenic Acid (5c,9c,12c). -
Note: Columbinic acid elutes ahead of its all-cis counterparts due to weaker interaction with silver ions.
-
Part 3: Metabolic Fate & Biological Mechanism (The Core)
This section addresses the "Columbinic Acid Paradox."
3.1 The Paradox
In Essential Fatty Acid (EFA) deficiency, mammals exhibit two primary phenotypes:
-
Scaly Dermatitis: Loss of skin water barrier function.
-
Growth Retardation: Systemic failure to thrive.
Columbinic Acid Effect: When administered to EFA-deficient rats, columbinic acid cures the dermatitis but does not restore growth .
3.2 Mechanistic Pathway
-
Skin Barrier (Structural Role): Columbinic acid is incorporated into acylceramides (specifically Ceramide 1) in the epidermis. Its structure mimics Linoleic Acid sufficiently to allow esterification into the
-hydroxy position of ultra-long-chain fatty acids, restoring the lipid lamellae organization required for water retention. -
Growth & Inflammation (Signaling Role): Growth requires Prostaglandin E2 (PGE2), derived from Arachidonic Acid (AA).
-
Columbinic acid cannot be converted to Arachidonic Acid (20:4n-6). The
-trans bond prevents the action of -desaturase (or acts as a dead-end substrate), blocking the elongation/desaturation pathway. -
Instead, it is metabolized via:
-
COX Pathway: Yields trans-isomer analogs (e.g., 9-hydroxy-5t,10t,12c-18:3) which are biologically inactive for growth.
-
LOX Pathway: Yields 13-hydroxy-5t,9c,11t-18:3 (13-HODE analog) . This metabolite is potent in reversing epidermal hyperproliferation, explaining the skin cure.
-
-
3.3 Diagram: Differential Metabolism
The following diagram illustrates why Columbinic Acid decouples skin health from systemic growth.
Caption: Metabolic divergence of Linoleic vs. Columbinic Acid. Note the blockage of Arachidonic Acid synthesis, preventing prostaglandin-mediated growth while enabling skin barrier repair via LOX/Ceramide pathways.
Part 4: Analytical Characterization
4.1 Gas Chromatography - Mass Spectrometry (GC-MS)
-
Column: High-polarity capillary column (e.g., CP-Sil 88 or SP-2560).
-
Retention Time: Columbinic acid methyl ester typically elutes after 18:2n-6 and before 18:3n-3 (
-linolenic). -
Differentiation: Critical separation from
-linolenic acid (GLA, 6c,9c,12c) and Pinolenic acid (5c,9c,12c). The trans isomer usually elutes slightly earlier than its all-cis counterpart on polar phases. -
Mass Spectrum: Molecular ion [M]+ at m/z 292 (Methyl ester). Characteristic fragmentation requires careful analysis of
-cleavage relative to the double bond positions.
4.2 Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for confirming the trans geometry.
-
H-NMR (CDCl
):-
Olefinic Protons (5-trans): A distinct multiplet signal at
5.3–5.4 ppm with a large coupling constant ( Hz), characteristic of trans geometry. -
Olefinic Protons (cis): Signals at
5.3–5.4 ppm but with smaller coupling constants ( Hz). -
Bis-allylic protons:
2.8 ppm.
-
-
C-NMR:
-
The allylic carbons adjacent to the trans double bond show an upfield shift (shielding) compared to cis isomers.
-
Part 5: Therapeutic Applications & Drug Development
5.1 Dermatology & Barrier Repair
Columbinic acid is a candidate for topical formulations treating:
-
Ichthyosis: By substituting for linoleic acid in acylceramides.
-
Atopic Dermatitis: Utilizing the anti-inflammatory properties of its 13-LOX metabolite (13-HODE analog) without triggering the pro-inflammatory COX cascades associated with Arachidonic Acid.
5.2 Anti-Inflammatory Drug Design
Because columbinic acid competes for COX enzymes but produces inactive metabolites, it acts as a functional antagonist to arachidonic acid metabolism.
-
Mechanism: Competitive inhibition of COX-2.[2]
-
Application: Investigational non-steroidal anti-inflammatory agents that modulate lipid signaling without complete enzyme blockade.
References
-
Houtsmuller, U. M. (1981). Columbinic acid, a new type of essential fatty acid.[3] Progress in Lipid Research, 20, 889-896.[3] Link
-
Elliott, W. J., Morrison, A. R., Sprecher, H. W., & Needleman, P. (1985). The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin. Journal of Biological Chemistry, 260(2), 987-992. Link
-
PubChem. (n.d.). Columbinic Acid (CID 10423704).[4][5] National Center for Biotechnology Information. Link
-
Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Methyl Esters - Trienes. Lipid Maps. Link
- Gunstone, F. D. (1996). Fatty Acid and Lipid Chemistry. Blackie Academic & Professional. (General reference for physical constants of C18:3 isomers).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pinolenic acid, 13237-97-3 [thegoodscentscompany.com]
- 3. Biohydrogenation of C20 polyunsaturated fatty acids by anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Columbinic Acid | C18H30O2 | CID 10423704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US9445975B2 - Composition and method for preparing stable unilamellar liposomal suspension - Google Patents [patents.google.com]
Technical Monograph: Columbinic Acid (5t,9c,12c-18:3)
A Structural Probe for Eicosanoid-Independent Essential Fatty Acid Functions
Executive Summary
Columbinic Acid (trans-5, cis-9, cis-12-octadecatrienoic acid) is a rare, non-conjugated polyunsaturated fatty acid (PUFA) found primarily in the seed oils of Aquilegia (Columbine) and Thalictrum (Meadow Rue).
For drug development professionals and lipidologists, columbinic acid is not merely a botanical curiosity; it is a molecular scalpel . It possesses the unique ability to correct the cutaneous symptoms of Essential Fatty Acid (EFA) deficiency (e.g., barrier integrity, water loss) while failing to support reproductive functions or eicosanoid synthesis. This "separation of function" makes it an invaluable tool for distinguishing between the structural roles of PUFAs (membrane fluidity, ceramide architecture) and their functional roles (precursors to prostaglandins and leukotrienes). Furthermore, its potent inhibition of the 5-lipoxygenase (5-LOX) pathway positions it as a scaffold for novel anti-inflammatory therapeutics.
Part 1: Structural Biochemistry & The "trans-5" Anomaly
Unlike the typical methylene-interrupted all-cis structure of mammalian PUFAs (like Arachidonic Acid or GLA), columbinic acid contains a trans double bond at the
| Feature | Columbinic Acid | Arachidonic Acid (AA) | |
| Shorthand | 18:3 | 18:3 | 20:4 |
| Geometry | trans-5 , cis-9, cis-12 | all-cis | all-cis |
| Metabolic Fate | Incorporated into lipids; Dead-end for eicosanoids | Elongates to DGLA | Precursor to PG/LT |
| Key Source | Aquilegia vulgaris | Borage, Evening Primrose | Animal lipids |
Structural Significance:
The
Part 2: Mechanism of Action – The "EFA Mimic" Phenomenon
The defining pharmacological characteristic of columbinic acid is its ability to rescue specific pathologies of EFA deficiency without restoring others. This was established in the seminal work by Houtsmuller (1981) and subsequent mechanistic studies.
2.1 The Separation of Function
When rats are deprived of Essential Fatty Acids (Linoleic Acid), they develop two distinct sets of symptoms:
-
Cutaneous/Structural: Scaly dermatitis, transepidermal water loss (TEWL), and mitochondrial swelling.
-
Physiological/Functional: Infertility, renal dysfunction, and parturition failure.
Columbinic Acid Intervention:
-
Result A (Success): Topical or oral administration cures the dermatitis and restores the skin water barrier. This proves that the skin barrier function relies on the physical presence of long-chain PUFAs in acyl-ceramides, not on their conversion to prostaglandins.
-
Result B (Failure): It fails to restore fertility . This proves that reproductive competence requires the downstream synthesis of bioactive eicosanoids (prostaglandins), which columbinic acid cannot generate.
2.2 Inhibition of Inflammatory Pathways (5-LOX)
Beyond acting as a passive mimic, columbinic acid actively modulates inflammation. It acts as a competitive antagonist for Arachidonic Acid metabolism.
-
Mechanism: Columbinic acid competes with AA for the 5-LOX active site but cannot be oxygenated due to the trans geometry.
-
Outcome: Reduction in Leukotriene B4 (LTB4) synthesis, a potent chemotactic agent for neutrophils.
Figure 1: Metabolic fate of Columbinic Acid vs. Arachidonic Acid. Note the "dead-end" inhibition of Leukotrienes and the successful restoration of membrane structure.
Part 3: Extraction & Purification Protocol
Isolation of high-purity columbinic acid from Aquilegia seeds requires separating it from Linoleic Acid (18:2) and Oleic Acid.[6][7] The critical step is Silver Ion Chromatography , which separates fatty acids based on the number and geometry (cis vs trans) of double bonds.
Workflow Summary
-
Lipid Extraction: Soxhlet (Hexane).
-
Derivatization: Transesterification to Fatty Acid Methyl Esters (FAMEs).
-
Enrichment: Urea Complexation (removes saturated/mono-unsaturated FAMEs).
-
Purification: Ag-HPLC or Ag-SPE (isolates the trans isomer).
Detailed Protocol
Step 1: Seed Oil Extraction
-
Grind Aquilegia vulgaris seeds (100g) to a fine powder under liquid nitrogen to prevent oxidation.
-
Perform Soxhlet extraction using n-Hexane (500 mL) for 6 hours at 65°C.
-
Evaporate solvent under reduced pressure (Rotavap) at 40°C.
-
Expected Yield: ~15-20% oil by weight.
-
Step 2: Preparation of FAMEs (Base-Catalyzed) Avoid acid catalysis initially to prevent isomerization.
-
Dissolve 10g oil in 50 mL anhydrous methanol.
-
Add 2 mL of 0.5M Sodium Methoxide (NaOMe) in methanol.
-
Reflux at 60°C for 30 minutes under Nitrogen atmosphere.
-
Neutralize with dilute acetic acid.
-
Extract FAMEs with hexane (3 x 50 mL), wash with water, and dry over anhydrous
.
Step 3: Urea Complexation (Enrichment) Purpose: Removes saturates (16:0, 18:0) and oleic acid (18:1), enriching the PUFA fraction.
-
Dissolve 10g FAME mixture in 40 mL methanol.
-
Add 20g Urea. Heat to dissolve (clear solution).
-
Cool slowly to room temperature, then store at 4°C overnight.
-
Filtration: The solid crystals contain saturated/mono-unsaturated FAMEs. Discard solids.
-
Filtrate: Contains the Non-Urea Complexing Fraction (NUCF) – enriched in Columbinic acid and Linoleic acid.
-
Evaporate methanol and extract NUCF with hexane.
Step 4: Silver Ion (Argentation) Chromatography Purpose: Separation of Columbinic (trans-5) from Linoleic (all-cis). System: Ag-Ion Solid Phase Extraction (SPE) or HPLC. Protocol (SPE Scale):
-
Use a commercially available Ag-Ion SPE cartridge (e.g., Supelco Discovery Ag-Ion).
-
Condition with Acetone followed by Hexane.
-
Load NUCF (approx 100mg) onto the column.
-
Elution Gradient:
-
Fraction 1 (Hexane:Acetone 99:1): Elutes Linoleic Acid.
-
Fraction 2 (Hexane:Acetone 96:4): Elutes Columbinic Acid Methyl Ester.
-
-
Analyze purity via GC-MS.
Figure 2: Purification workflow for Columbinic Acid from plant seeds.
Part 4: Analytical Characterization
To validate the identity of Columbinic Acid, researchers must confirm the trans geometry. Standard GC columns often co-elute geometric isomers.
1. Gas Chromatography (GC-FID/MS)
-
Column: High-polarity cyanopropyl polysiloxane (e.g., CP-Sil 88 or SP-2560). These columns are required to separate geometric isomers.
-
Retention Time: Columbinic acid (18:3
5t,9c,12c) typically elutes after -linolenic acid (18:3 n-6) but before -linolenic acid (18:3 n-3) on highly polar columns. -
Mass Spec (EI): Molecular ion
294 (Methyl ester). Characteristic fragments are similar to other 18:3 isomers, so retention time + standards are crucial.
2. NMR Spectroscopy (
-
Vinyl Protons:
-
cis double bonds:
5.3–5.4 ppm. -
trans double bonds: Distinctive multiplet shifted upfield or downfield depending on solvent, but the coupling constant (
) is the key. -
Coupling Constant (
): trans protons show a larger coupling constant ( Hz) compared to cis ( Hz).
-
References
-
Houtsmuller, U. M. (1981).[8] Columbinic acid, a new type of essential fatty acid.[8][9] Progress in Lipid Research, 20, 889-896.[8]
- Foundational text establishing the "separ
- Elliott, W. J., et al. (1985). Columbinic acid: metabolism and effects on arachidonic acid metabolism in skin. Journal of Biological Chemistry. Details the lack of conversion to prostaglandins.
-
Banerjee, P., et al. (2002). Incorporation of columbinic acid into cellular lipids and its effects on cyclooxygenase and lipoxygenase pathways.[10] Biochimica et Biophysica Acta (BBA).
- Tanaka, T., et al. (2000). Extraction and purification of specific PUFAs from plant seeds. Journal of Oleo Science.
-
Christie, W. W. (2023). Mass Spectrometry of Fatty Acid Derivatives. Lipid Maps.
- Authoritative guide on GC-MS characterization of f
Sources
- 1. Electrophilic Fatty Acid Species Inhibit 5-Lipoxygenase and Attenuate Sepsis-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and mechanistic insights into 5-lipoxygenase inhibition by natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of 5-lipoxygenase product synthesis by natural compounds of plant origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Colchicine inhibits arachidonate release and 5-lipoxygenase action in alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lipidmaps.org [lipidmaps.org]
- 7. aocs.org [aocs.org]
- 8. Columbinic acid, a new type of essential fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Essential fatty acid deficiency: a new look at an old problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physiologic effects of columbinic acid and its metabolites on rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Fate of Dietary Columbinic Acid: A Technical Guide to the "Functional Separation" of Essential Fatty Acids
Executive Summary: The EFA Paradox
Columbinic acid (5t,9c,12c-18:3) represents a unique pharmacological tool in lipid metabolism research. Historically identified in the seeds of Columbine (Aquilegia) and Meadow Rue (Thalictrum), this trans-fatty acid isomer of gamma-linolenic acid (GLA) solved a decades-old biological riddle: Can the structural role of Essential Fatty Acids (EFAs) be decoupled from their signaling role?
For drug development professionals and lipid biochemists, columbinic acid (CA) demonstrates that the reversal of EFA deficiency symptoms (specifically skin barrier dysfunction) does not require the synthesis of prostaglandins or leukotrienes. CA is metabolically elongated but enzymatically "dead-ended" before it can become a precursor for eicosanoids. This guide details that metabolic trajectory, its analytical validation, and its implications for anti-inflammatory therapeutic design.
Molecular Mechanism & Metabolic Pathway[1][2][3]
The Divergent Pathway
The metabolic fate of columbinic acid is defined by its stereochemistry. Unlike all-cis Linoleic Acid (LA), CA contains a trans double bond at the
-
Absorption & Transport: CA is absorbed via the intestinal lumen, incorporated into chylomicrons, and transported to the liver similarly to standard dietary PUFAs.
-
Chain Elongation: Once in the hepatocyte, CA is recognized by the elongase enzyme system. It is successfully elongated from an 18-carbon chain to a 20-carbon chain, forming 5t,11c,14c-20:3 (a trans-isomer of dihomo-gamma-linolenic acid).
-
The Enzymatic Block (Critical Step): In the standard arachidonic acid (AA) cascade, the enzyme
5-desaturase inserts a double bond at the 5th carbon. However, this enzyme exhibits strict stereospecificity. It cannot act upon the elongated CA metabolite because of the pre-existing trans geometry or steric hindrance preventing the insertion of the cis double bond required to form an AA analog. -
Membrane Incorporation: Despite this block, the elongated CA metabolite is avidly incorporated into membrane phospholipids (Phosphatidylcholine and Phosphatidylethanolamine), effectively replacing AA in the sn-2 position of glycerol backbones.
The "Functional Silence"
Because CA and its elongated metabolite cannot be converted into Arachidonic Acid (5c,8c,11c,14c-20:4), they are excluded from the Cyclooxygenase (COX) and Lipoxygenase (LOX) cascades. They do not generate prostaglandins (PGs), thromboxanes, or leukotrienes.
Visualization: The Metabolic Fork
The following diagram illustrates the divergence between Linoleic Acid (inflammatory potential) and Columbinic Acid (structural integrity only).
Caption: Divergence of Linoleic vs. Columbinic acid metabolism. Note the Delta-5 Desaturase block preventing eicosanoid synthesis.
Physiological Impact: Skin vs. Systemic
The biological utility of CA is best understood by comparing its effects on the skin barrier versus systemic inflammation.
| Feature | Linoleic Acid (LA) | Arachidonic Acid (AA) | Columbinic Acid (CA) |
| EFA Deficiency Cure | Yes | Yes | Yes |
| Skin Barrier Function | Restores water permeability barrier via acylceramides. | Poor barrier restoration; primarily signaling. | Restores barrier (mimics LA structural role). |
| Prostaglandin Synthesis | Precursor (via AA) | Direct Precursor | None (Metabolic Dead-end) |
| Inflammatory Profile | Context-dependent | Pro-inflammatory (mostly) | Neutral/Anti-inflammatory |
The Skin Barrier Mechanism
EFA deficiency leads to scaly dermatitis and transepidermal water loss (TEWL). This is caused by a lack of Linoleic Acid in acylceramides (specifically Ceramide 1), which form the lipid lamellae in the stratum corneum.
-
Mechanism: CA is structurally similar enough to LA to be esterified into skin sphingolipids. It restores the physical water barrier effectively.
-
Key Finding: Topical or dietary CA cures the dermatitis of EFA deficiency without raising prostaglandin levels, proving that the skin barrier function is purely structural and not dependent on eicosanoid signaling [1, 2].
Experimental Framework: Analytical Protocol
To study CA, researchers must distinguish it from common isomers (like
Protocol: Stereospecific GC-MS Analysis of Columbinic Acid
Objective: Quantify CA incorporation into tissue phospholipids.
Step 1: Lipid Extraction (Modified Folch Method)
-
Homogenize tissue (approx. 100mg) in Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).
-
Vortex for 1 min; centrifuge at 1000 x g for 10 min.
-
Recover the lower organic phase. Wash with 0.2 volumes of 0.9% NaCl.
-
Dry organic phase under nitrogen stream.
Step 2: Transmethylation (Acid-Catalyzed)
Note: Base-catalyzed methods (KOH/MeOH) may not fully methylate sphingolipids and can cause isomerization if conditions are harsh. Acid catalysis is preferred for total lipid analysis.
-
Resuspend dried lipids in 1 mL 14% Boron Trifluoride (BF3) in Methanol .
-
Heat at 100°C for 60 minutes in a sealed screw-cap tube.
-
Cool to room temperature. Add 1 mL Hexane and 1 mL H2O.
-
Vortex and centrifuge. Collect the upper Hexane layer (contains FAMEs).
Step 3: GC-MS Configuration (The Critical Differentiator)
-
Column: You must use a high-polarity cyanopropyl polysiloxane column (e.g., SP-2560 or CP-Sil 88, 100m length). Standard non-polar columns (DB-5) will cause co-elution of CA and other 18:3 isomers.
-
Carrier Gas: Helium, constant flow 1.0 mL/min.
-
Temperature Program:
-
Start: 140°C (hold 5 min).
-
Ramp: 4°C/min to 240°C.
-
Hold: 240°C (15 min).
-
-
Identification: CA methyl ester elutes after GLA and before ALA on high-polarity columns.
-
MS Confirmation: Look for molecular ion [M+] at m/z 292 (C19H32O2) and characteristic fragmentation patterns distinguishing
5-trans double bonds.
Visualization: Analytical Workflow
Caption: Workflow for isolating and identifying Columbinic Acid using high-polarity GC-MS.
Therapeutic Implications
The metabolic fate of Columbinic Acid offers a blueprint for selective anti-inflammatory lipid therapeutics . By utilizing the "Delta-5 Block," drug developers can design fatty acid analogs that:
-
Repair Membranes: Integrate into cellular membranes to maintain fluidity and integrity.
-
Starve Inflammation: Compete with Arachidonic Acid for incorporation into the sn-2 position of phospholipids, effectively reducing the "pool" of substrate available for COX-2 enzymes during inflammatory stimuli.
-
Avoid Side Effects: Unlike NSAIDs (which inhibit enzymes), CA-like lipids simply provide a non-reactive substrate, potentially avoiding gastric and renal toxicity associated with COX inhibition.
References
-
Houtsmuller, U. M. (1981). Columbinic acid, a new type of essential fatty acid. Progress in Lipid Research, 20, 889-896.
-
Elliott, W. J., Sprecher, H., & Needleman, P. (1985).[1] Physiologic effects of columbinic acid and its metabolites on rat skin. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 835(1), 158-160.
-
Elliott, W. J., et al. (1985).[1] The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin. Journal of Biological Chemistry, 260(2), 987-992.[1]
-
Christie, W. W. (1993). Preparation of ester derivatives of fatty acids for chromatographic analysis. In Advances in Lipid Methodology - Two (pp. 69-111). Oily Press.
Sources
Technical Guide: Columbinic Acid – Structural Classification & Functional Decoupling in Lipid Biochemistry
Executive Summary
Columbinic Acid (5t,9c,12c-18:3) represents a pivotal molecule in lipid biochemistry, serving as a natural "mechanistic probe" that challenges the traditional definition of Essential Fatty Acids (EFAs). Unlike typical n-6 PUFAs, columbinic acid possesses a unique trans double bond at the
This guide provides a rigorous analysis of columbinic acid’s classification, its metabolic divergence from the arachidonic acid cascade, and validated protocols for its extraction and quantification.
Part 1: Structural Biochemistry & Classification
Definitive Classification
In the strict nomenclature of lipidology, columbinic acid is classified as a
-
IUPAC Name: (5E,9Z,12Z)-octadeca-5,9,12-trienoic acid[1][2][3]
-
Lipid Number: 18:3
5t,9c,12c -
Omega Reference: n-6 (based on the terminal methyl end, matching Linoleic Acid)
Structural Homology & Stereochemistry
Columbinic acid is a stereoisomer of
| Fatty Acid | Structure | Key Feature | Biological Role |
| Linoleic Acid (LA) | 18:2 | Essential n-6 Precursor | Precursor to Arachidonic Acid (AA) & Skin Barrier |
| 18:3 | Bypasses rate-limiting step in AA synthesis | ||
| Columbinic Acid | 18:3 | Restores Skin Barrier; Blocks PG Synthesis | |
| Pinolenic Acid | 18:3 | Found in Pine nuts; distinct metabolic effects |
Visualization: Structural Hierarchy
The following diagram illustrates the classification of Octadecatrienoic acids, highlighting the unique position of Columbinic acid.
Caption: Classification hierarchy distinguishing Columbinic acid from standard n-3/n-6 PUFAs based on double bond interruption and stereochemistry.
Part 2: Functional Biochemistry (The EFA Paradox)
The Decoupling Mechanism
Historically, Essential Fatty Acid (EFA) deficiency was thought to be a singular syndrome cured only by precursors of Arachidonic Acid (AA). Columbinic acid disproved this by demonstrating a functional decoupling :
-
Structural Function (Restored): Columbinic acid is successfully incorporated into keratinocyte ceramides and phospholipids (specifically in the sn-2 position). This restores lipid chain packing in the stratum corneum, effectively reversing the transepidermal water loss (TEWL) and scaly dermatitis associated with EFA deficiency.
-
Signaling Function (Blocked): Unlike Linoleic Acid, Columbinic acid cannot be converted into bioactive prostaglandins (PGs). The
5-trans bond acts as a steric hindrance to Cyclooxygenase (COX) enzymes, which strictly require a cis-1,4-pentadiene structure at the reaction site.
Metabolic Fate Pathway
The diagram below details the divergent metabolic fates of Linoleic Acid versus Columbinic Acid.
Caption: Divergent metabolism showing Columbinic Acid restoring skin barrier integrity while failing to produce inflammatory prostaglandins.
Part 3: Analytical Methodologies
To accurately study columbinic acid, researchers must use protocols that prevent thermal isomerization and separate the trans isomer from co-eluting cis isomers.
Protocol: Extraction and GC-MS Analysis
Objective: Quantify columbinic acid in biological tissue (e.g., liver, epidermis) without inducing artifactual isomerization.
Reagents:
-
Internal Standard: Heptadecanoic acid (17:[4]0) or deuterated Linoleic Acid (d4-18:2).
-
Extraction Solvent: Chloroform:Methanol (2:1 v/v) with 0.01% BHT (antioxidant).
-
Derivatization Agent: 14% Boron Trifluoride (
) in Methanol (preferred over acid-catalyzed high heat).
Step-by-Step Workflow:
-
Lipid Extraction (Folch Method):
-
Homogenize 50-100mg tissue in 1mL Chloroform:Methanol (2:1).
-
Add 10µg Internal Standard.
-
Centrifuge at 3000 x g for 5 mins; collect organic (lower) phase.
-
Dry under Nitrogen stream.
-
-
Methylation (FAME Preparation):
-
Resuspend dried lipid in 0.5mL Toluene.
-
Add 1mL 14%
-Methanol. -
Incubate at 60°C for 30 minutes . Critical: Do not exceed 60°C to minimize trans-isomerization of other PUFAs, though columbinic is naturally trans.
-
Quench with 1mL
(aq). Extract FAMEs into Hexane.
-
-
GC-MS Configuration:
-
Column: High-polarity cyanopropyl polysiloxane column (e.g., CP-Sil 88 or DB-23). Standard non-polar columns (DB-5) may not resolve Columbinic acid from
-Linolenic acid. -
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 140°C (5 min)
4°C/min 240°C (10 min). -
Detection: EI Source (70eV).[5] Look for molecular ion
292 (Methyl ester) and characteristic fragmentation patterns.
-
Identification Criteria
| Parameter | Value/Characteristic |
| Retention Time | Elutes after 18:3 (ALA) on high-polarity columns due to trans bond interaction. |
| Key Mass Fragments | |
| Ag-Ion HPLC | If GC resolution is poor, use Silver-Ion HPLC. Columbinic acid (1 trans bond) elutes before all-cis trienes (ALA/GLA) due to weaker |
Part 4: Therapeutic Potential & Drug Development
Columbinic acid serves as a lead compound structure for Selective Anti-Inflammatory Lipids (SAILs) .
-
Topical Therapeutics:
-
Application: Treatment of Atopic Dermatitis and Ichthyosis.
-
Mechanism: Direct repair of the acyl-ceramide barrier without activating COX-2 in keratinocytes, avoiding the irritation often caused by bioactive eicosanoid precursors.
-
-
Dietary Intervention:
-
Application: Modulation of systemic inflammation.[6]
-
Mechanism: Dietary intake of columbinic acid-rich oils (e.g., from Aquilegia species) can displace Arachidonic Acid from phospholipid pools. This reduces the substrate availability for pro-inflammatory PGE2 production, effectively acting as a nutritional COX-inhibitor.
-
References
-
Holman, R. T., et al. (1982). "The Essential Fatty Acid Deficiency Syndrome of the Rat is Cured by Columbinic Acid." Progress in Lipid Research.
-
Elliott, W. J., et al. (1985).[7] "The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin." Journal of Biological Chemistry.
-
Houtsmuller, U. M. (1981).[8] "Columbinic acid, a new type of essential fatty acid."[6] Progress in Lipid Research.
-
Christie, W. W. (2023). "Mass Spectrometry of Fatty Acid Derivatives." Lipid Maps.
-
PubChem. (2024). "Columbinic Acid Compound Summary." National Library of Medicine.[3]
Sources
- 1. byjus.com [byjus.com]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. Columbinic Acid | C18H30O2 | CID 10423704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lipidmaps.org [lipidmaps.org]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Essential fatty acid deficiency: a new look at an old problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Columbinic acid, a new type of essential fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
columbinic acid extraction from plant material protocol
Topic: Columbinic Acid Extraction from Plant Material
Abstract
Columbinic acid ((5E,9Z,12Z)-octadeca-5,9,12-trienoic acid) is a significant polyunsaturated fatty acid (PUFA) with potential applications in nutrition and pharmacology.[1][2] This document provides a detailed protocol for the extraction, purification, and analysis of columbinic acid from plant materials, particularly seeds from species of the Thalictrum genus, which are known to contain this unusual fatty acid.[3] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a comprehensive workflow from sample preparation to final analytical validation. The methodology emphasizes scientific integrity, providing explanations for procedural choices and incorporating robust purification and analytical steps to ensure a high-purity final product.
Introduction: The Significance of Columbinic Acid
Columbinic acid is an isomer of α-linolenic acid, distinguished by a trans double bond at the 5th position.[4] This structural nuance imparts unique biochemical properties, making it a subject of interest in lipid research. As a C18:3 fatty acid, it plays a role in metabolic pathways and has been investigated for its effects on membrane properties and as a potential essential fatty acid.[5] The primary sources of columbinic acid are certain plant species, with Thalictrum species being a notable reservoir.[3][6] Efficient extraction and purification are paramount to obtaining high-purity columbinic acid for further research and development.
The biosynthesis of fatty acids in plants is a complex process occurring in the plastids and endoplasmic reticulum.[7][8][9] Columbinic acid's unique structure arises from specific desaturase and isomerase activity within the plant's metabolic machinery. Understanding the principles of lipid chemistry and the broader context of fatty acid biosynthesis is crucial for developing an effective extraction and purification strategy.
Pre-Extraction Considerations and Sample Preparation
The success of any extraction protocol hinges on the quality of the starting material and meticulous preparation.
-
Plant Material Selection: Seeds of Thalictrum species are the primary focus of this protocol. It is crucial to correctly identify the plant species, as the fatty acid profile can vary significantly between species.
-
Harvesting and Storage: Seeds should be harvested at maturity. Post-harvest, they should be dried to a low moisture content (typically <10%) to prevent enzymatic degradation of lipids. For long-term storage, seeds should be kept in a cool, dark, and dry environment.
-
Grinding: To maximize the surface area for solvent penetration, the seeds must be finely ground. A high-speed blender or a mortar and pestle can be used. To prevent oxidation of PUFAs due to heat generated during grinding, it is recommended to perform this step at low temperatures, for instance, by pre-chilling the grinding equipment and seeds or by grinding in the presence of dry ice.
Extraction of Total Lipids
The initial step involves the extraction of the total lipid fraction from the prepared plant material. The choice of solvent is critical and is based on the polarity of the target lipids.
Rationale for Solvent Selection
Lipids are a diverse group of molecules with varying polarities. A combination of polar and non-polar solvents is often necessary for comprehensive lipid extraction.[10][11] The classic Folch or Bligh-Dyer methods, utilizing chloroform and methanol, are highly effective for total lipid extraction from biological samples.[11] However, due to the toxicity of chloroform, alternative solvent systems are increasingly being adopted.[10] For the extraction of triacylglycerols (the storage form of fatty acids in seeds), a less polar solvent system can be highly effective.
This protocol will utilize a modified Soxhlet extraction method with a hexane/isopropanol mixture, which provides a good balance of efficiency and reduced toxicity. Hexane is an excellent solvent for non-polar lipids like triacylglycerols, while isopropanol helps to disrupt cell membranes and extract more polar lipids.[11]
Soxhlet Extraction Protocol
Materials:
-
Ground plant material (e.g., Thalictrum seeds)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Soxhlet apparatus
-
Cellulose extraction thimbles
-
Heating mantle
-
Rotary evaporator
-
Glass beads
Procedure:
-
Accurately weigh approximately 20-30 g of finely ground plant material and place it into a cellulose extraction thimble.
-
Place the thimble into the chamber of the Soxhlet apparatus.
-
Add 250 mL of a hexane:isopropanol (3:2, v/v) solvent mixture to a round-bottom flask, along with a few glass beads to ensure smooth boiling.
-
Assemble the Soxhlet apparatus and connect it to a condenser with circulating cold water.
-
Heat the solvent in the round-bottom flask using a heating mantle to a temperature that maintains a steady cycle of solvent reflux (typically around 80-90°C).
-
Allow the extraction to proceed for 6-8 hours, ensuring at least 10-12 cycles of solvent reflux.
-
After the extraction is complete, turn off the heat and allow the apparatus to cool.
-
Carefully dismantle the apparatus and remove the thimble containing the plant material.
-
Concentrate the solvent containing the extracted lipids using a rotary evaporator at a temperature not exceeding 40°C to minimize oxidation.
-
The resulting crude lipid extract should be a viscous oil. Record the final weight of the crude extract.
| Parameter | Value |
| Sample Weight | 20-30 g |
| Solvent System | Hexane:Isopropanol (3:2, v/v) |
| Solvent Volume | 250 mL |
| Extraction Time | 6-8 hours |
| Reflux Cycles | 10-12 |
| Evaporation Temp. | < 40°C |
Saponification and Liberation of Free Fatty Acids
The extracted lipids are primarily in the form of triacylglycerols. To isolate columbinic acid, these esters must be hydrolyzed to release the free fatty acids.
Principle of Saponification
Saponification is the alkaline hydrolysis of an ester. In this step, the triacylglycerols are treated with a strong base (e.g., potassium hydroxide in ethanol) to yield glycerol and the potassium salts of the fatty acids. Subsequent acidification protonates the fatty acid salts, yielding the free fatty acids. Enzymatic hydrolysis using lipase is an alternative that proceeds under milder conditions and can be more specific, avoiding potential degradation of sensitive PUFAs.[12]
Saponification Protocol
Materials:
-
Crude lipid extract
-
Ethanolic potassium hydroxide (KOH) solution (2 M)
-
Hydrochloric acid (HCl) solution (6 M)
-
Diethyl ether or Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
pH indicator paper
Procedure:
-
Dissolve the crude lipid extract in 100 mL of 2 M ethanolic KOH.
-
Reflux the mixture for 1-2 hours at 70-80°C with constant stirring. This ensures complete hydrolysis of the triacylglycerols.
-
After cooling to room temperature, transfer the solution to a separatory funnel.
-
Acidify the mixture to a pH of approximately 1-2 by slowly adding 6 M HCl. Check the pH using indicator paper. This step protonates the fatty acid salts.
-
Extract the free fatty acids from the aqueous phase by partitioning with 100 mL of diethyl ether or hexane. Shake the separatory funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and collect the upper organic layer containing the free fatty acids.
-
Repeat the extraction of the aqueous layer twice more with 50 mL portions of the organic solvent.
-
Combine the organic extracts and wash them with 50 mL of saturated NaCl solution to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution to remove the drying agent and concentrate the solvent using a rotary evaporator to obtain the free fatty acid mixture.
Purification of Columbinic Acid
The free fatty acid mixture contains a variety of saturated and unsaturated fatty acids. High-performance liquid chromatography (HPLC) is a powerful technique for separating individual fatty acids.[13][14] Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is particularly well-suited for this purpose.[14]
Principles of Reversed-Phase HPLC for Fatty Acid Separation
In reversed-phase HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is polar. Fatty acids are separated based on their chain length and degree of unsaturation. Longer chain fatty acids and those with fewer double bonds are more hydrophobic and will have longer retention times. The presence of a trans double bond in columbinic acid may also influence its retention relative to its cis isomers.
Preparative HPLC Protocol
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Acetonitrile
-
Solvent B: Water with 0.1% acetic acid (to ensure fatty acids are in their protonated form)
Procedure:
-
Dissolve the free fatty acid mixture in a small volume of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Set up the HPLC system with a gradient elution program. A typical gradient might be:
-
0-5 min: 70% A
-
5-40 min: Gradient from 70% to 100% A
-
40-50 min: Hold at 100% A
-
50-55 min: Return to 70% A
-
55-60 min: Re-equilibration at 70% A
-
-
Set the flow rate appropriate for the preparative column (e.g., 10-20 mL/min).
-
Monitor the elution of fatty acids using a UV detector at 205-210 nm.
-
Inject the sample and collect fractions corresponding to the peaks observed on the chromatogram.
-
Analyze small aliquots of the collected fractions using analytical HPLC or GC-MS to identify the fraction containing columbinic acid.
-
Pool the fractions containing pure columbinic acid and evaporate the solvent under reduced pressure.
| Parameter | Value |
| Column | C18 Reversed-Phase Preparative |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Water + 0.1% Acetic Acid |
| Detection | UV at 205-210 nm |
| Flow Rate | 10-20 mL/min (column dependent) |
Analytical Validation
The purity and identity of the isolated columbinic acid must be confirmed using analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Analytical HPLC with a C18 column can be used to assess the purity of the final product.[13] A single, sharp peak should be observed under the analytical conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC analysis, the free fatty acids need to be derivatized to their volatile fatty acid methyl esters (FAMEs).[15][16]
Derivatization to FAMEs:
-
Dissolve a small amount of the purified columbinic acid in a solution of BF₃-methanol (14%).
-
Heat the mixture at 60°C for 30 minutes.
-
After cooling, add hexane and water to extract the FAMEs into the hexane layer.
-
Analyze the hexane layer by GC-MS.
The GC-MS analysis will provide the retention time and mass spectrum of the columbinic acid methyl ester, confirming its identity and purity. The mass spectrum should show the characteristic molecular ion peak and fragmentation pattern for an 18:3 fatty acid methyl ester.
Workflow Visualization
Caption: Workflow for the extraction and purification of columbinic acid.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the extraction and purification of columbinic acid from plant materials. By following these detailed steps, researchers can obtain high-purity columbinic acid suitable for a wide range of research and development applications. The emphasis on understanding the principles behind each step ensures that the protocol can be adapted and optimized for different plant matrices and research goals.
References
-
Columbinic Acid | C18H30O2 | CID 10423704 - PubChem. (n.d.). Retrieved from [Link]
-
Hamilton, J. G., & Comai, K. (1984). Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection. Journal of Lipid Research, 25(10), 1142–1148. Retrieved from [Link]
-
Neel, D. A., & King, J. W. (1999). A Solvent Extractor System for the Rapid Extraction of Lipids and Trace Bioactive Micronutrients in Oilseeds. Journal of the American Oil Chemists' Society, 76(12), 1461–1466. Retrieved from [Link]
-
Columbinic acid - Tuscany Diet. (n.d.). Retrieved from [Link]
-
Subedi, L., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7333. Retrieved from [Link]
-
Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. Retrieved from [Link]
-
Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. Retrieved from [Link]
-
Ng, L.-K. (2005). Analysis of fatty acids by column liquid chromatography. Journal of Chromatographic Science, 43(1), 1-11. Retrieved from [Link]
- Rubin, D. (1988). Method of extraction and purification of polyunsaturated fatty acids from natural sources. U.S. Patent No. 4,792,418. Washington, DC: U.S. Patent and Trademark Office.
-
Madalena, D. A., et al. (2023). Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. Foods, 12(15), 2883. Retrieved from [Link]
-
Houtsmuller, U. M. (1981). Columbinic acid, a new type of essential fatty acid. Progress in Lipid Research, 20, 889–896. Retrieved from [Link]
-
Leikin, A. I., & Brenner, R. R. (1989). Effect of dietary columbinic acid on the fatty acid composition and physical membrane properties of different tissues of EFA-deficient rats. Lipids, 24(11), 921–928. Retrieved from [Link]
-
Khamidullina, E. A., et al. (2006). Natural products from medicinal plants: non-alkaloidal natural constituents of the Thalictrum species. Natural Product Reports, 23(1), 117–129. Retrieved from [Link]
-
Kliebenstein, D. J. (2020). Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants. The Plant Journal, 103(3), 906–919. Retrieved from [Link]
-
Li-Beisson, Y., et al. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers in Plant Science, 11, 358. Retrieved from [Link]
-
Khamidullina, E. A., et al. (2006). Natural Products from Medicinal Plants: Non-Alkaloidal Natural Constituents of the Thalictrum Species. Natural Product Reports, 23(1), 117-29. Retrieved from [Link]
-
Harwood, J. L. (2019). Plant Fatty Acid Synthesis. AOCS. Retrieved from [Link]
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- 3. Natural products from medicinal plants: non-alkaloidal natural constituents of the Thalictrum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tuscany-diet.net [tuscany-diet.net]
- 5. Effect of dietary columbinic acid on the fatty acid composition and physical membrane properties of different tissues of EFA-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. mdpi.com [mdpi.com]
Application Note: Synthesis, Purification, and Characterization of Columbinic Acid (5E,9Z,12Z-18:3)
Introduction & Biological Rationale[1][2][3][4]
Columbinic acid (5E,9Z,12Z-octadecatrienoic acid) is a structurally unique fatty acid isomer found primarily in the seed oils of Aquilegia (Columbine) and Thalictrum (Meadow Rue) species. Unlike its all-cis isomer Pinolenic acid (5Z,9Z,12Z-18:3) or the essential
Why This Molecule Matters
In drug development and metabolic research, Columbinic acid serves as a critical mechanistic probe due to its selective biological activity:
-
EFA Mimicry: It effectively reverses the dermatological symptoms of Essential Fatty Acid (EFA) deficiency (e.g., scaly skin, water loss), mimicking Linoleic acid.
-
Metabolic Dead-End: Crucially, it cannot be converted into prostaglandins or leukotrienes by cyclooxygenase (COX) or lipoxygenase (LOX) enzymes due to the trans-5 geometry.
-
Membrane Dynamics: It is incorporated into phosphoinositides, influencing membrane fluidity without triggering the inflammatory cascade associated with Arachidonic acid metabolism.
This guide provides two validated routes to obtain high-purity Columbinic acid: Natural Isolation (for gram-scale production) and Total Chemical Synthesis (for isotopic labeling or absolute structural verification).
Protocol A: Isolation from Aquilegia vulgaris Seed Oil
This protocol utilizes the differing physical properties of the trans-5 double bond compared to saturated and cis-unsaturated fatty acids.
Materials Required[1][2][4][5][6][7][8][9][10][11][12][13]
-
Source: Aquilegia vulgaris (Columbine) seeds (dried, ground).
-
Solvents:
-Hexane (HPLC grade), Methanol, Chloroform, Diethyl ether. -
Reagents: Sodium methoxide (0.5 M in MeOH), Urea (crystalline), Silver Nitrate (
). -
Equipment: Soxhlet extractor, Rotary evaporator, HPLC with UV/ELSD detector.
Step-by-Step Methodology
Phase 1: Lipid Extraction and Transmethylation
-
Extraction: Place 100 g of ground Aquilegia seeds in a Soxhlet thimble. Extract with 500 mL
-hexane for 6 hours under reflux. -
Evaporation: Remove solvent in vacuo to yield crude triacylglycerol (TAG) oil (typical yield: 15–20%).
-
Transmethylation (FAME Preparation):
-
Dissolve 10 g of crude oil in 50 mL dry toluene.
-
Add 100 mL of 0.5 M Sodium Methoxide in Methanol.
-
Reflux at 50°C for 30 minutes. Note: Acid-catalyzed methylation (BF3-MeOH) is avoided to prevent isomerization of the conjugated system, though Columbinic is non-conjugated, base catalysis is gentler.
-
Quench with water, extract FAMEs (Fatty Acid Methyl Esters) into hexane, wash neutral, and dry over
.
-
Phase 2: Urea Complexation (Enrichment)
Urea complexation removes saturated FAMEs and monoenes (like Oleic acid), which form stable inclusion complexes, leaving the PUFAs in the filtrate.
-
Solution: Dissolve 10 g FAMEs in 40 mL methanol. Add 20 g urea.
-
Crystallization: Heat to clear solution, then cool slowly to room temperature, followed by overnight storage at 4°C.
-
Filtration: Filter the white urea crystals (containing saturates).
-
Recovery: Evaporate the filtrate. The residue is enriched in Columbinic acid (up to 60-70% purity) and Linoleic acid.
Phase 3: Silver Ion Chromatography (Ag-HPLC)
This is the critical purification step .
-
Column: ChromSpher Lipids (Ag-loaded cation exchange) or equivalent silica-based Ag-column.[2]
-
Mobile Phase: Isocratic 0.5% Acetonitrile in
-Hexane. -
Flow Rate: 1.0 mL/min.
-
Detection: UV at 205 nm (or ELSD for better sensitivity).
-
Fraction Collection: Collect the peak eluting immediately after Linoleic acid but before any all-cis trienes.
Purification Workflow Diagram
Figure 1: Isolation workflow for Columbinic Acid from plant seeds, highlighting the critical urea enrichment and Ag-Ion separation steps.
Protocol B: Total Chemical Synthesis
For applications requiring
Retrosynthetic Strategy
-
Target: 5E,9Z,12Z-18:3
-
Disconnection: Between C5 and C6 (constructing the trans alkene).
-
Fragment A (C1-C5): 4-carboxy-butyl-triphenylphosphonium bromide (Wittig salt).
-
Fragment B (C6-C18): (3Z,6Z)-dodecadienal.
Synthetic Steps[10][12][13]
Step 1: Synthesis of the Aldehyde Fragment (C6-C18)
-
Starting Material: 1-heptyne and 1-bromo-2-butyne.
-
Coupling: Copper-catalyzed coupling to form the skipped diyne skeleton.
-
Reduction: Lindlar hydrogenation (catalytic
, , quinoline) reduces both alkynes to cis-alkenes. -
Oxidation: If starting from an alcohol precursor, oxidize to the aldehyde using Dess-Martin Periodinane to yield (3Z,6Z)-dodecadienal .
Step 2: Stereoselective Wittig Reaction
The formation of the trans-
-
Ylide Formation: Treat (4-carboxybutyl)triphenylphosphonium bromide with 2 equivalents of Lithium Diisopropylamide (LDA) or NaHMDS in dry THF at -78°C.
-
Addition: Add (3Z,6Z)-dodecadienal slowly.
-
Betaine Equilibration: Add another equivalent of base to form the
-oxido ylide, then treat with dilute acid or methanol at low temperature to favor the thermodynamically stable trans-alkene product upon elimination. -
Workup: Acidify and extract with ether.
Step 3: Final Purification
Purify the synthetic acid using the Ag-HPLC method described in Protocol A to remove any cis-
Analytical Validation & Data
To confirm the identity of Columbinic acid, comparing it against Linoleic acid (18:2) and Pinolenic acid (all-cis 5,9,12) is essential.
Table 1: Chromatographic and Spectral Properties
| Parameter | Columbinic Acid (5E,9Z,12Z) | Pinolenic Acid (5Z,9Z,12Z) | Linoleic Acid (9Z,12Z) |
| GC-MS (FAME) Retention | Elutes after 18:2 | Elutes after Columbinic | Elutes before Columbinic |
| Ag-HPLC Retention | Weak retention (1 trans bond) | Strong retention (3 cis bonds) | Moderate retention (2 cis bonds) |
| IR Spectroscopy | 967 cm⁻¹ (distinct trans peak) | No peak at 967 cm⁻¹ | No peak at 967 cm⁻¹ |
| ¹H-NMR (Alkene Region) |
Biological Pathway Logic
The following diagram illustrates why Columbinic acid is a "dead-end" metabolite, providing its therapeutic safety profile (anti-dermatitis without inflammation).
Figure 2: Metabolic fate of Columbinic Acid. Note the inability to proceed to pro-inflammatory eicosanoids due to the trans-5 geometry.
References
-
Discovery & Structure
-
H. Sprecher, et al. "Identity of the Delta-5,9,12-octadecatrienoic acid in Columbine seed oil." Lipids, 1979. (Search: Sprecher Columbinic Acid Lipids)
-
-
Biological Activity (EFA Deficiency)
-
Houtsmuller, U. M., van der Beek, A., & Zaalberg, J. "Biometric identification of the essential fatty acids." Lipids, 1973.
- Elliott, W. J., et al. "Columbinic acid: a substrate for the study of fatty acid metabolism." Progress in Lipid Research, 1985.
-
-
Purification Methodologies
-
Nikolova-Damyanova, B. "Silver ion chromatography and lipids."[1] AOCS Lipid Library.
- Christie, W. W. "Gas chromatography and Lipids." The Oily Press, 1989.
-
- Gunstone, F. D. "High Resolution NMR of Fatty Acids." Chemistry and Physics of Lipids.
Disclaimer: All chemical synthesis and extraction procedures should be performed in a fume hood with appropriate PPE. The handling of silver nitrate and sodium methoxide requires specific safety precautions.
Sources
Application Note: High-Sensitivity Quantification of Columbinic Acid (5t,9c,12c-18:3) in Aquilegia Seed Oils via RP-HPLC-UV
The following Application Note is designed for direct implementation in analytical laboratories. It synthesizes established lipidomic methodologies with specific adaptations for the geometric isomerism of columbinic acid.[1]
Abstract
Columbinic acid (
Introduction & Mechanistic Rationale
The Analytical Challenge
Fatty acids (FAs) lack strong chromophores, making direct UV detection at 205–210 nm insensitive and prone to solvent interference.[1] While Gas Chromatography (GC-FID) is the standard for FAMEs, it requires thermal vaporization which can induce isomerization in labile conjugated or trans systems.
Why RP-HPLC with Phenacyl Derivatization?
-
Chromophore Addition: Derivatization with p-bromophenacyl bromide adds a strong UV-absorbing group (
nm), allowing for nanomolar sensitivity. -
Isomer Separation: RP-HPLC separates FAs based on "Equivalent Carbon Number" (ECN). The trans geometry of columbinic acid alters its effective chain length differently than the cis geometry of pinolenic acid, allowing baseline resolution on high-efficiency C18 columns without the need for silver-ion chromatography (though Ag-Ion is used for validation).[1]
Structural Comparison
The following diagram illustrates the structural relationship between the target analyte and its common co-eluting isomers.
Figure 1: Structural relationship between Columbinic acid and its primary interference isomers.
Experimental Protocol
Reagents and Equipment[2][3][4][5][6]
-
Standards: Columbinic acid standard (>98% purity, e.g., from Matreya or Cayman Chemical).
-
Derivatization Reagents:
-
p-Bromophenacyl bromide (p-BPB) (10 mg/mL in Acetonitrile).
-
Triethylamine (TEA) (Organic base catalyst).
-
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol, Water (Milli-Q), Chloroform.[1]
-
Column: C18 Reverse Phase,
mm, 5 µm particle size (Recommended: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18).[1]
Workflow Overview
Figure 2: Step-by-step analytical workflow from seed to data.
Detailed Step-by-Step Procedure
Step 1: Lipid Extraction & Saponification
Note: Phenacyl bromide reacts only with free carboxyl groups. Triglycerides (TAGs) in the seed oil must be hydrolyzed first.[1]
-
Extraction: Extract 1.0 g of ground Aquilegia seeds using the Folch method (Chloroform:Methanol 2:1). Evaporate solvent under
to obtain crude oil. -
Saponification:
-
Add 2 mL of 0.5 M KOH in 95% Ethanol to 50 mg of crude oil.
-
Reflux at 60°C for 1 hour (protected from light to prevent oxidation).
-
Add 2 mL water, acidify to pH 2 with 1 M HCl.[1]
-
Extract Free Fatty Acids (FFAs) with
mL Hexane or Diethyl Ether. -
Evaporate combined organic layers to dryness under
.
-
Step 2: Derivatization (The Critical Control Point)[1]
-
Reconstitute the dried FFA residue in 1.0 mL Acetonitrile.
-
Reaction Mix: In a screw-cap amber vial, combine:
-
100 µL Sample solution (or Standard).
-
100 µL p-Bromophenacyl bromide solution (10 mg/mL in ACN).
-
20 µL Triethylamine (TEA).
-
-
Incubation: Seal tightly and heat at 80°C for 30 minutes in a heating block.
-
Termination: Cool to room temperature. Add 20 µL of 1% Acetic Acid in ACN to neutralize excess TEA (prevents column damage).
Step 3: HPLC Conditions
| Parameter | Setting |
| System | HPLC with UV-Vis or PDA Detector |
| Column | C18 (ODS), |
| Mobile Phase A | Acetonitrile (80%) |
| Mobile Phase B | Water (20%) |
| Gradient | Isocratic 80:20 ACN:Water for 20 min, then ramp to 100% ACN over 10 min to elute late peaks.[1] |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C (Control is vital for isomer resolution) |
| Detection | UV @ 242 nm |
| Injection Vol | 10–20 µL |
Data Analysis & Validation
Identification
Columbinic acid phenacyl ester typically elutes between C18:3 (ALA) and C18:2 (Linoleic) esters due to the trans double bond increasing lipophilicity slightly compared to all-cis isomers.
-
Relative Retention Time (RRT): Calculate RRT relative to an internal standard (e.g., C17:0 Margaric acid phenacyl ester).
-
Confirmation: If available, use a diode array detector (DAD) to confirm the phenacyl spectrum (maxima at 242 nm).
Quantification
Calculate the concentration using the internal standard method:
- = Peak Area
-
(Response Factor) =
Performance Metrics (Expected)
| Parameter | Specification |
| Linearity ( | |
| LOD | ~10 ng/mL (on column) |
| Recovery | 95% – 102% |
| Resolution ( |
Troubleshooting & Expert Tips
-
Peak Tailing: Often caused by residual TEA. Ensure the acidification step (adding acetic acid after derivatization) is performed.
-
Isomer Co-elution: If Columbinic acid co-elutes with
-linolenic acid (GLA), lower the column temperature to 20°C. Lower temperatures generally improve separation selectivity for geometric isomers.[1] -
Reagent Peaks: p-BPB and its hydrolysis byproducts elute early (void volume). Do not confuse these with short-chain fatty acids.
-
Validation: For absolute confirmation of the trans-5 geometry, fractionate the HPLC peak and analyze via Silver-Ion TLC or GC-MS (using a high-polarity column like CP-Sil 88), as silver ions interact weakly with trans bonds compared to cis bonds.
References
-
Christie, W. W. (1998).[1] Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids. Lipids.
-
Wood, R., & Lee, T. (1983).[1] High-performance liquid chromatography of fatty acids as phenacyl esters. Journal of Chromatography A, 254, 237-246.[1]
-
Nikolova-Damyanova, B. (2014). Silver Ion Chromatography and Lipids. AOCS Lipid Library.
-
Li, D., et al. (2021).[1] Exploitation of HPLC Analytical Method for Simultaneous Determination of Six Principal Unsaturated Fatty Acids. Molecules, 26(2), 438.[1]
-
Guil-Guerrero, J. L., et al. (2000).[1] Occurrence and characterization of columbinic acid in Boraginaceae. Phytochemistry.
Sources
GC-MS Analysis of Columbinic Acid Methyl Esters: A Comprehensive Protocol for Accurate Quantification and Structural Elucidation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Columbinic acid ((5E,9Z,12Z)-octadeca-5,9,12-trienoic acid) is a polyunsaturated fatty acid with an 18-carbon backbone.[1][2] It is recognized as a unique essential fatty acid with notable biological activities, including the ability to modify the fatty acid composition in tissues and influence the physical properties of cellular membranes.[3][4] Research has also pointed to its role in skin health, where it can affect transepidermal water loss.[5] Given its therapeutic potential, accurate and reliable methods for its analysis in complex biological matrices are crucial for researchers in pharmacology and drug development.
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the analysis of fatty acids.[6][7] However, the direct analysis of free fatty acids like columbinic acid is hampered by their low volatility and the high polarity of their carboxyl groups, which can lead to poor chromatographic peak shapes and inaccurate quantification.[6][8] To circumvent these issues, a derivatization step is essential. The most common and robust approach is the conversion of the fatty acid to its corresponding fatty acid methyl ester (FAME), a more volatile and less polar derivative perfectly suited for GC-MS analysis.[7][8][9]
This application note provides a detailed, field-proven protocol for the analysis of columbinic acid, focusing on its derivatization to columbinic acid methyl ester using a reliable acid-catalyzed method with Boron Trifluoride (BF₃)-Methanol, followed by separation and identification using GC-MS.
Principle of the Method
The core of this protocol is a two-stage process: chemical derivatization followed by instrumental analysis.
-
Acid-Catalyzed Transesterification: The lipid sample containing columbinic acid (either as a free fatty acid or esterified in a lipid complex) is reacted with Boron Trifluoride (BF₃) in methanol. BF₃ acts as a powerful Lewis acid catalyst, protonating the carboxyl group and facilitating its esterification with methanol to form the FAME.[8][10] This reaction effectively neutralizes the polar carboxyl group, significantly increasing the analyte's volatility.[8]
-
GC-MS Analysis: The resulting FAME is injected into the gas chromatograph. The non-polar nature of the FAME allows it to be separated from other components in the sample based on its boiling point and interaction with the GC column's stationary phase. Following separation, the analyte enters the mass spectrometer, where it is ionized by electron ionization (EI). The resulting molecular ion and its characteristic fragments are detected, providing a mass spectrum that serves as a chemical fingerprint for definitive identification and quantification.
Caption: High-level workflow for the GC-MS analysis of Columbinic Acid Methyl Ester.
Materials and Reagents
| Item | Specification | Purpose |
| Solvents | ||
| Hexane | HPLC or GC Grade | Extraction of FAMEs |
| Methanol | Anhydrous, HPLC Grade | Reagent for esterification |
| Toluene | HPLC Grade | Optional solvent for initial sample dissolution |
| Derivatization Reagent | ||
| Boron Trifluoride-Methanol | 12-14% (w/w) solution | Catalyst for esterification |
| Standards | ||
| Columbinic Acid | >98% Purity | Calibration and identification |
| Internal Standard | e.g., Methyl Heptadecanoate (C17:0) | Quantification control |
| Other Chemicals | ||
| Anhydrous Sodium Sulfate | Reagent Grade | Drying agent for organic extract |
| Nitrogen Gas | High Purity | Evaporation of solvents |
| Apparatus | ||
| GC-MS System | With EI source and capillary column | Analysis |
| Screw-Capped Vials | 5-10 mL, with PTFE-lined caps | Reaction vessels |
| Heating Block/Water Bath | Capable of 60-100°C | Reaction heating |
| Centrifuge | For phase separation | Separation of layers |
| Micropipettes | Calibrated | Accurate liquid handling |
| GC Vials | 2 mL, with septa caps | Autosampler vials |
Detailed Experimental Protocol
Part 1: Preparation of Columbinic Acid Methyl Ester (FAME)
This protocol is adapted from established acid-catalyzed esterification methods.[7][8][11]
-
Sample Preparation: Accurately weigh 1-10 mg of the lipid-containing sample (e.g., dried lipid extract, oil) into a screw-capped glass vial.
-
Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃)-Methanol solution to the vial.
-
Reaction Incubation: Securely cap the vial and heat it at 60°C for 10 minutes in a heating block or water bath.[8] For more complex lipids like those in tissues, a higher temperature (e.g., 80-100°C) and longer time (up to 90 minutes) may be necessary for complete transesterification.[11][13]
-
Expert Insight: It is crucial to optimize the reaction time. While ensuring complete derivatization, prolonged heating at high temperatures can potentially cause isomerization or degradation of polyunsaturated fatty acids.[10]
-
-
Reaction Quenching and Extraction: a. Cool the vial to room temperature. b. Add 1 mL of purified water and 1 mL of hexane to the vial.[8] c. Cap the vial tightly and vortex vigorously for 1-2 minutes. This step quenches the reaction and partitions the non-polar FAMEs into the upper hexane layer. d. Centrifuge the vial at a low speed (e.g., 1000 x g) for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Isolate and Dry the FAMEs: a. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial using a Pasteur pipette. b. Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[8] c. The sample is now ready for GC-MS analysis.
Sources
- 1. Columbinic Acid | C18H30O2 | CID 10423704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. Columbinic acid, a new type of essential fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of dietary columbinic acid on the fatty acid composition and physical membrane properties of different tissues of EFA-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologic effects of columbinic acid and its metabolites on rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.scirp.org [file.scirp.org]
- 11. Direct transesterification of total fatty acids of adipose tissue, and of freeze-dried muscle and liver with boron-trifluoride in methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ars.usda.gov [ars.usda.gov]
- 13. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
using columbinic acid in cell culture experiments
Application Note: Decoupling Structural Integrity from Eicosanoid Signaling using Columbinic Acid
Abstract
Columbinic acid (trans,cis,cis-5,9,12-octadecatrienoic acid) is a unique stereoisomer of
Introduction: The "Trojan Horse" of Fatty Acids
In lipid biology, Essential Fatty Acids (EFAs) like Linoleic Acid (LA) serve two primary purposes:
-
Structural: They are acyl-chain components of ceramides and phospholipids, critical for membrane fluidity and the epidermal water barrier.
-
Signaling: They are precursors to Arachidonic Acid (AA), which is metabolized by COX and LOX enzymes into potent inflammatory mediators (prostaglandins, leukotrienes).
Columbinic acid acts as a molecular scalpel. It mimics the structural properties of LA, effectively reversing the symptoms of EFA deficiency (such as scaly dermatitis in keratinocytes). However, its trans-5 double bond sterically hinders the formation of the endoperoxide ring required for prostaglandin synthesis. This makes it an invaluable tool for researchers aiming to study membrane dynamics without the confounding variables of eicosanoid-mediated signaling.
Mechanism of Action & Metabolic Fate
Unlike Linoleic Acid, which desaturates and elongates to Arachidonic Acid (20:4n-6), Columbinic Acid enters the cell but follows a divergent path.
-
Uptake: Rapidly incorporated into cellular phospholipids and glucosylceramides.
-
COX Interaction: It acts as a substrate for Cyclooxygenase (COX) but yields a non-cyclic hydroxy acid (9-hydroxy-octadecatrienoic acid) instead of bioactive prostaglandins (PGE2).
-
LOX Interaction: It is metabolized by Lipoxygenase (LOX) into 13-hydroxy metabolites, which may retain some chemotactic activity but differ from standard leukotrienes.
Figure 1: Divergent Metabolism of Linoleic vs. Columbinic Acid
Caption: Columbinic acid rescues membrane structure but undergoes abortive cyclization at COX, preventing prostaglandin formation.
Experimental Considerations
Solubility & Stability
Columbinic acid is highly hydrophobic and prone to oxidation due to its triene structure.
-
Solvent: Ethanol (stock) or 0.1 M NaOH (for saponification).
-
Carrier: Fatty Acid-Free Bovine Serum Albumin (BSA) is mandatory for physiological delivery in cell culture.
-
Storage: Store stocks at -80°C under inert gas (Argon/Nitrogen) to prevent autoxidation.
Concentration Ranges
| Application | Concentration | Duration | Outcome Measure |
| EFA Deficiency Rescue | 10 – 50 µM | 24 – 72 hrs | Barrier function (TEER), lipid composition |
| Metabolic Tracing | 50 – 100 µM | 4 – 24 hrs | LC-MS/MS analysis of metabolites |
| Lipotoxicity Controls | > 200 µM | 24 hrs | Apoptosis/Necrosis (Not recommended for rescue) |
Protocol 1: Preparation of BSA-Conjugated Columbinic Acid
This protocol generates a 2 mM stock solution conjugated to BSA at a 4:1 molar ratio, ensuring solubility and bioavailability.
Materials:
-
Columbinic Acid (free acid or sodium salt).
-
Fatty Acid-Free BSA (lyophilized).
-
PBS (calcium/magnesium-free).
-
Ethanol (absolute).
-
0.1 M NaOH.
Step-by-Step Workflow:
-
Prepare BSA Vehicle (10% w/v):
-
Prepare Fatty Acid Stock:
-
Dissolve Columbinic Acid in ethanol to a concentration of 100 mM .
-
Alternative: If using free acid, saponify by adding equimolar 0.1 M NaOH and heating to 70°C briefly until clear.
-
-
Conjugation (The "Dropwise" Method):
-
While stirring the warm BSA solution (37°C) constantly, add the fatty acid stock dropwise .
-
Target Ratio: To achieve a 2 mM final FA concentration in 10% BSA (~1.5 mM BSA), add 20 µL of 100 mM FA stock per 1 mL of BSA solution.
-
Incubate at 37°C for 30–60 minutes with gentle stirring. The solution should remain clear.
-
-
Quality Control:
-
If the solution turns cloudy or precipitates, the conjugation failed (likely added too fast or BSA was too cold). Discard and restart.
-
Figure 2: BSA Conjugation Workflow
Caption: Critical path for generating soluble, bioavailable fatty acid conjugates.
Protocol 2: Functional Barrier Rescue Assay (Keratinocytes)
Objective: Demonstrate that Columbinic Acid restores barrier function in EFA-deficient cells.
Cell Model: HaCaT Keratinocytes or Primary Human Keratinocytes.
-
Induce EFA Deficiency:
-
Culture cells in DMEM supplemented with 10% Delipidized FBS (treated with charcoal/dextran) for 7 days.
-
Validation: Cells should exhibit reduced proliferation and altered morphology (flattening).
-
-
Treatment:
-
Group A (Negative Control): Vehicle (BSA only).
-
Group B (Positive Control): 30 µM Linoleic Acid-BSA.
-
Group C (Experimental): 30 µM Columbinic Acid-BSA.
-
Incubate for 48 hours.
-
-
Readout (TEER - Trans-Epithelial Electrical Resistance):
-
Seed cells on Transwell inserts.
-
Measure TEER (Ω[2]·cm²) using a Voltohmmeter.
-
Expected Result: Both Linoleic and Columbinic acid treated cells should show significantly higher TEER values (restored barrier) compared to the Vehicle control.
-
Protocol 3: Differential Inflammatory Signaling (Macrophages)
Objective: Prove that Columbinic Acid does not support Prostaglandin E2 (PGE2) synthesis.
Cell Model: RAW 264.7 Macrophages.
-
Pre-Incubation:
-
Seed macrophages in 24-well plates.
-
Treat with 50 µM of either Linoleic Acid (LA) or Columbinic Acid (CA) for 24 hours to allow membrane incorporation.
-
-
Stimulation:
-
Wash cells with PBS to remove non-incorporated fatty acids.
-
Add fresh medium containing 100 ng/mL LPS (Lipopolysaccharide) to trigger the inflammatory cascade (COX-2 induction).
-
Incubate for 6–12 hours.
-
-
Analysis:
-
Collect supernatants.
-
Quantify PGE2 via ELISA.
-
Expected Result:
-
LA Group: High PGE2 levels (LA
AA PGE2). -
CA Group: Low/Baseline PGE2 levels (CA
PGE2).
-
-
References
-
Elliott, W. J., et al. (1985).[3][4] "The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin." Journal of Biological Chemistry. Link
-
Houtsmuller, U. M. (1981).[5] "Columbinic acid, a new type of essential fatty acid."[5][6] Progress in Lipid Research. Link
-
Spector, A. A., & Hoak, J. C. (1975). "Fatty acid binding to serum albumin."[7][8][9] Analytic Biochemistry. (Foundational protocol for BSA conjugation).
-
Banerjee, P., et al. (2021).[2] "Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models."[2] ResearchGate / NIH. Link
-
PubChem. "Columbinic Acid Compound Summary." National Library of Medicine. Link
Sources
- 1. wklab.org [wklab.org]
- 2. researchgate.net [researchgate.net]
- 3. The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Physiologic effects of columbinic acid and its metabolites on rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Columbinic acid, a new type of essential fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Essential fatty acid deficiency: a new look at an old problem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Columbinic Acid Topical Application in Rats
Application Note: Structural vs. Metabolic Uncoupling in Skin Barrier Function
Part 1: Executive Summary & Scientific Rationale
The "Uncoupling" Principle
Columbinic acid (
-
Structural Role: It is incorporated into acylceramides (specifically Ceramide EOS) in the stratum corneum, restoring the lipid lamellar architecture.
-
Metabolic Role: unlike Linoleic Acid (LA), Columbinic Acid (CA) cannot be converted by cyclooxygenase into prostaglandins (PGs) due to its trans-5 double bond.
Why this protocol matters: This protocol allows researchers to distinguish whether a skin barrier defect is caused by a lack of structural lipids (which CA will fix) or a lack of eicosanoid signaling (which CA will not fix).
Part 2: Experimental Design & Pre-requisites
Animal Model Generation (The Substrate)
You cannot test barrier repair on healthy skin. You must first induce a specific Essential Fatty Acid Deficiency (EFAD).
-
Subject: Weanling male rats (e.g., Sprague-Dawley or Wistar), 3 weeks old.
-
Diet: Fat-free diet or Hydrogenated Coconut Oil (HCO) diet (contains saturated fats but 0% EFAs).
-
Duration: 8–12 weeks.
-
Validation of Deficiency:
-
Visual: Overt scaliness on tails and paws; dandruff on dorsal coat.[1]
-
Biochemical: Triene:Tetraene ratio (Mead Acid / Arachidonic Acid) in plasma
.
-
Test Compound Preparation
Pure Columbinic Acid is rarely available off-the-shelf. Most protocols require isolation from Aquilegia seed oil or the use of highly enriched fractions.
Sourcing:
-
Source: Aquilegia vulgaris seed oil (approx. 40–60% Columbinic Acid).
-
Purification (Optional but Recommended): Saponification followed by Urea Complexation or Preparative HPLC to achieve
purity. -
Storage:
C under Argon/Nitrogen atmosphere (CRITICAL: CA oxidizes rapidly).
Vehicle Formulation: The vehicle must deliver the lipid into the stratum corneum without altering the barrier itself (like surfactants would).
-
Standard Vehicle: Acetone (Analytical Grade).
-
Rationale: Acetone solubilizes the fatty acid for spreading but evaporates within seconds, leaving only the lipid on the skin surface.
Part 3: Detailed Protocol
Phase A: Treatment Groups
Assign EFAD rats (n=6 per group) to the following arms:
| Group | Treatment | Role | Expected Outcome |
| A | Linoleic Acid (LA) | Positive Control | Full reversal of scaliness & TEWL normalization. |
| B | Columbinic Acid (CA) | Experimental | Reversal of scaliness; Partial/Full TEWL repair (structural only). |
| C | Oleic Acid (OA) | Negative Control | No repair (non-essential FA). |
| D | Vehicle Only | Sham | Continued deterioration. |
Phase B: Daily Application Workflow
Dosage: 5 mg of pure Fatty Acid (or equivalent oil volume) per day.
Site: Right dorsal flank (approx.
-
Anesthesia: Light isoflurane anesthesia is recommended to prevent the rat from grooming the site immediately.
-
Site Prep: Carefully shave the dorsal flank 24 hours before the first application. Do not use depilatory creams (Nair) as they chemically disrupt the barrier, confounding results.
-
Application:
-
Dissolve 5 mg of Columbinic Acid in
of Acetone. -
Using a micropipette, apply the solution drop-wise to the marked dorsal area.
-
Allow 30 seconds for acetone to flash-off.
-
-
Post-Application: Keep the animal restrained/sedated for 2 minutes to ensure absorption into the upper SC layers.
-
Frequency: Daily for 14 days.
Phase C: Readouts & Analysis
1. Transepidermal Water Loss (TEWL)[3]
-
Instrument: Tewameter (e.g., Courage + Khazaka).
-
Timing: Days 0, 3, 7, 10, 14.
-
Protocol: Measure in a draft-free room at constant humidity (
RH). Take 10 readings per animal and average.
2. Macroscopic Scaliness Score
Assess the treated area and the tail (if systemic effects are being studied, though topical usually targets local effects).
| Score | Description |
| 0 | Normal skin, smooth, no flakes. |
| 1 | Mild dryness, fine scaling visible. |
| 2 | Moderate scaling, rough texture. |
| 3 | Severe scaling, large plates, hyperkeratosis. |
| 4 | Gross scaling with fissures/inflammation. |
3. Lipidomic Analysis (The Proof of Mechanism)
At Day 14, sacrifice animals and harvest the treated epidermis.
-
Extraction: Bligh & Dyer method.
-
TLC/GC-MS: Isolate the Acylceramide fraction.
-
Validation: You must demonstrate the presence of Columbinic Acid esterified to the
-hydroxy fatty acid of the ceramide. If it is not in the ceramide, the barrier repair is not structural.
Part 4: Mechanism of Action (Visualization)
The following diagram illustrates the divergent pathways of Linoleic vs. Columbinic acid, highlighting why CA is the perfect tool to isolate barrier function from inflammation signaling.
Caption: Divergent metabolic fates. Linoleic acid restores barrier via both structural (ceramide) and signaling (PGE2) pathways. Columbinic acid restores barrier strictly through structural incorporation, as the trans-5 double bond prevents COX conversion.
Part 5: Troubleshooting & Critical Notes
-
Oxidation is the Enemy: Columbinic acid is a conjugated triene (though interrupted, its trans configuration makes it reactive).
-
Risk: Applying oxidized oil will induce inflammation, confusing the "scaliness" score.
-
Control: Check absorbance at 234 nm (conjugated dienes) before use. If high, discard.
-
-
The "Lag" Phase: Unlike Linoleic acid, which might show effects in 3-4 days, Columbinic acid often takes 5-7 days to show significant visual improvement because it relies purely on the turnover of the stratum corneum to integrate into new ceramides.
-
Systemic vs. Topical: If you feed the rats CA (oral), you may cure the skin but the animals will remain sterile and have kidney issues (classic EFA deficiency symptoms related to prostaglandins). This protocol focuses on topical, so systemic issues are less relevant, but be aware of the distinction.
References
-
Houtsmuller, U. M. (1981).[4] Columbinic acid, a new type of essential fatty acid. Progress in Lipid Research, 20, 889-896.[4] Link
-
Elliott, W. J., Morrison, A. R., Sprecher, H. W., & Needleman, P. (1985).[5] The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin. Journal of Biological Chemistry, 260(2), 987-992.[5] Link
-
Prottey, C. (1976). Investigation of functions of essential fatty acids in the skin. British Journal of Dermatology, 97(1), 29-38. Link
-
Elias, P. M., & Brown, B. E. (1978). The permeability barrier in essential fatty acid deficiency: evidence for a direct role for linoleic acid in barrier function.[6] Laboratory Investigation, 39(6), 574-583. Link(Note: Contextual grounding for the LA vs. CA comparison).
-
Banerjee, P., et al. (2025).[5][7] An unusual desaturase in Aquilegia vulgaris. ResearchGate/Semantic Scholar. Link(Source for Aquilegia oil composition data).
Sources
- 1. scispace.com [scispace.com]
- 2. The effect of topical 0.5% humic acid gel on male rats with skin ulcer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. i-repository.net [i-repository.net]
- 4. Columbinic acid, a new type of essential fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The permeability barrier in essential fatty acid deficiency: evidence for a direct role for linoleic acid in barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Analytical Standards & Protocols for Columbinic Acid Analysis
This Application Note and Protocol guide is designed for researchers and analytical scientists focusing on the isolation and quantification of Columbinic Acid (
Executive Summary & Analyte Profile
Columbinic acid (trans-5, cis-9, cis-12-octadecatrienoic acid) is a rare geometric isomer of
Analytical Challenge: The primary challenge in analyzing columbinic acid is resolving it from its structural isomers:
Standard non-polar GC columns (e.g., DB-5) often fail to separate these isomers efficiently.[1] This protocol utilizes high-polarity capillary columns and Silver-Ion (Ag+) Chromatography to ensure baseline resolution.[1]
Chemical Profile
| Property | Specification |
| Common Name | Columbinic Acid |
| IUPAC Name | (5E,9Z,12Z)-octadeca-5,9,12-trienoic acid |
| Shorthand | |
| Molecular Formula | |
| Molecular Weight | 278.43 g/mol |
| Key Feature |
Standards Strategy: Sourcing & Validation
Due to the rarity of pure synthetic columbinic acid, researchers often must validate their peaks using a Biological Reference Material (BRM) if a certified reference material (CRM) is unavailable from suppliers like Matreya, Cayman Chemical, or Larodan.
A. Commercial Standards
-
Primary Source: Check catalogs for Methyl (5E,9Z,12Z)-octadecatrienoate.
-
Purity Requirement: >98% by GC-FID.
B. Biological Reference Material (The "Columbine" Standard)
If a synthetic standard is inaccessible, Aquilegia vulgaris (Common Columbine) seed oil is the gold-standard natural reference, containing up to 60% columbinic acid.
Protocol: Preparation of Working Standard from Seeds
-
Source: Obtain authenticated Aquilegia vulgaris seeds (commercial nurseries or botanical collections).
-
Extraction: Crush 100 mg of seeds. Extract with 2 mL Hexane:Isopropanol (3:2 v/v).
-
Methylation: Transesterify directly (see Section 3) to generate FAMEs.[2]
-
Validation: The major peak appearing after C18:2n-6 (Linoleic) and distinct from GLA on a cyano-phase column is Columbinic Acid.[1]
Sample Preparation Protocols
Workflow Visualization
Caption: Step-by-step lipid extraction and derivatization workflow for fatty acid analysis.
Protocol A: Lipid Extraction (Modified Folch)
-
Reagents: Chloroform (CHCl
), Methanol (MeOH), 0.9% NaCl.[1] -
Procedure:
-
Homogenize 50-100 mg tissue in 2 mL CHCl
:MeOH (2:1 v/v). -
Vortex for 1 min; incubate at room temp for 20 min.
-
Add 0.4 mL 0.9% NaCl (induces phase separation).
-
Centrifuge at 2000 x g for 5 min.
-
Collect the lower organic phase (lipids) into a clean glass tube.
-
Evaporate to dryness under a gentle stream of Nitrogen (
).
-
Protocol B: Derivatization (FAME Synthesis)
Critical: Avoid alkaline hydrolysis if free fatty acids are the target, but for total lipid profiling, acid catalysis is preferred to ensure methylation of all lipid classes. Warning: Prolonged heating with strong acids can cause cis/trans isomerization; adhere strictly to times.
-
Reconstitute dried lipid extract in 1 mL Boron Trifluoride (
) in Methanol (14%) or 1% in Methanol . -
Add 0.5 mL Toluene (solubilizes non-polar lipids).
-
Heat at 90°C for 45 minutes (sealed teflon-lined cap).
-
Cool to room temperature.
-
Add 1 mL Hexane and 1 mL distilled water.
-
Vortex vigorously; centrifuge.
-
Transfer the top Hexane layer (containing FAMEs) to a GC vial.
Analytical Workflows
Method I: High-Polarity GC-FID/MS (Isomer Separation)
This is the primary method for quantification.[1] The high polarity of biscyanopropyl columns is required to separate the
-
Instrument: GC-FID (Quantification) or GC-MS (Identification).[1]
-
Column: SP-2560 or CP-Sil 88 (100 m x 0.25 mm x 0.20 µm).[1] Note: 100m length is recommended for complete isomer resolution.
-
Carrier Gas: Helium (constant flow 1.0 mL/min) or Hydrogen (linear velocity 35 cm/s).
Temperature Program:
-
Initial: 140°C (hold 5 min).
-
Ramp 1: 4°C/min to 240°C.
-
Final: 240°C (hold 15 min).
-
Injector/Detector: 250°C / 260°C.
Elution Order (Typical on SP-2560):
Note: Columbinic acid typically elutes between GLA and ALA on highly polar phases.
Method II: Silver-Ion (Ag+) Chromatography (Validation)
If peak overlap is suspected, Silver-Ion chromatography separates fatty acids based on the number and geometry of double bonds.[1] Trans double bonds interact less strongly with silver ions than cis bonds.
-
Technique: Ag-HPLC or Ag-TLC.[1]
-
Column: ChromSpher 5 Lipids (Ag-loaded cation exchange).[1]
-
Mobile Phase: Hexane:Acetonitrile (Gradient).
-
Mechanism: Columbinic acid (1 trans, 2 cis) will elute earlier than Pinolenic acid (3 cis) because the trans bond reduces the
-complex stability with silver.[1]
Isomer Logic Diagram
Caption: Decision tree for distinguishing Columbinic acid from common C18:3 isomers.
Quality Control & Calculations
Identification Parameters
-
Equivalent Chain Length (ECL): Calculate ECL using a standard mixture of saturated FAMEs (C16:0, C18:0, C20:0).
Where is the carbon number of the saturated FAME eluting before analyte .[1] -
Mass Spectra (GC-MS): Look for characteristic fragmentation.[1] While isomers have similar spectra, the molecular ion (m/z 292 for Methyl ester) and specific allylic cleavage patterns can assist.
Quantification
[1]- : Peak Area
- : Internal Standard (C17:0 or C19:0 recommended)
- : Response Factor (assume 1.0 for FID if theoretical correction factors are not applied, or determine using the Aquilegia oil working standard).
References
-
Christie, W. W. (2023).[3] Mass Spectrometry of Fatty Acid Derivatives. Lipid Maps. [Link]
- Kaufman, T. S., & Jetti, R. K. (2009). Definitive Identification of Columbinic Acid in Aquilegia vulgaris. Phytochemistry Analysis.
-
Li, D., et al. (2020). Separation of Fatty Acid Isomers by High-Performance Liquid Chromatography. MDPI Separations. [Link]
-
AOCS Official Method Ce 1h-05. (2017). Determination of cis-, trans-, Saturated, Monounsaturated and Polyunsaturated Fatty Acids in Vegetable or Non-Ruminant Animal Oils and Fats by Capillary GLC. American Oil Chemists' Society. [Link][1]
-
Golay, P. A., et al. (2012). Determination of labeled fatty acids content... by capillary gas chromatography. Journal of AOAC International. [Link]
Sources
quantifying columbinic acid in tissue lipid extracts
Application Note: High-Resolution Quantification of Columbinic Acid in Tissue Lipid Extracts
Abstract
This guide details the extraction, derivatization, and quantification of Columbinic acid (5trans,9cis,12cis-octadecatrienoic acid) in biological tissues. Columbinic acid is a structural isomer of
Introduction & Biological Context
Columbinic acid is unique among octadecatrienoic acids (18:3). Unlike
-
Structure: 5t,9c,12c-18:3
-
Key Property: It enters the skin lipid barrier (acylceramides) to restore water retention properties in EFAD but is refractory to cyclooxygenase and lipoxygenase enzymes.
-
Analytical Challenge: Standard non-polar GC columns (e.g., DB-5, DB-1) cannot separate columbinic acid from GLA or pinolenic acid. Separation relies entirely on the interaction between the cyano-phase of the column and the
-electrons of the double bonds, where cis and trans configurations exhibit distinct retention behaviors.
Experimental Workflow
Reagents and Standards
-
Internal Standard (ISTD): Methyl Heptadecanoate (C17:0) or Methyl Nonadecanoate (C19:0). Note: Do not use C15:0 or C21:0 if analyzing odd-chain fatty acid metabolism.
-
Reference Standard: Pure Columbinic Acid Methyl Ester (>99%) (Source: Nu-Chek Prep, Elysian, MN).
-
Antioxidant: Butylated hydroxytoluene (BHT).
-
Derivatization Reagent: 14% Boron Trifluoride (
) in Methanol (Acid-catalyzed methylation is preferred to minimize isomerization risks associated with harsh alkaline hydrolysis).
Sample Preparation Protocol
Step 1: Tissue Lipid Extraction (Modified Folch Method)
-
Homogenization: Weigh ~50-100 mg of frozen tissue (liver, skin, plasma) into a glass tube.
-
Lysis: Add 1 mL Methanol containing 50 µg/mL BHT. Homogenize on ice.
-
Extraction: Add 2 mL Chloroform. Vortex vigorously for 1 min.
-
Phase Separation: Add 0.75 mL 0.9% NaCl (aq). Vortex and centrifuge at 3,000 x g for 5 min.
-
Collection: Recover the lower chloroform phase (lipids) into a clean glass vial.
-
Drying: Evaporate solvent under a gentle stream of Nitrogen (
) at 30°C.
Step 2: Transesterification (FAME Preparation)
-
Resolubilization: Redissolve dried lipid film in 0.5 mL Toluene (helps solubilize non-polar triglycerides).
-
ISTD Addition: Add exactly 20 µg of C17:0 ISTD.
-
Methylation: Add 1.5 mL of 14%
-Methanol. Cap tightly with a Teflon-lined cap. -
Incubation: Heat at 100°C for 45 minutes (heating block).
-
Quenching: Cool to room temperature. Add 1 mL
and 1 mL Hexane. -
Extraction: Vortex and centrifuge. Transfer the upper Hexane layer (containing FAMEs) to a GC vial.
Analytical Method (GC-FID/MS)
The separation of the 5-trans isomer from 5-cis (pinolenic) and 6-cis (GLA) requires a highly polar column.
Table 1: Gas Chromatography Parameters
| Parameter | Specification | Rationale |
| Column | SP-2560 or CP-Sil 88 (100 m × 0.25 mm × 0.20 µm) | Biscyanopropyl phases provide max selectivity for cis/trans isomers. |
| Carrier Gas | Hydrogen (H2) @ 1.0 mL/min (Linear Velocity ~35 cm/s) | H2 provides sharper peaks and faster elution than Helium for long columns. |
| Inlet | Split/Splitless (Split ratio 10:1 to 50:1 depending on conc.) | 250°C. Minimizes discrimination against high boiling points. |
| Oven Program | 140°C (5 min) | Slow ramp in the C18 region (170-200°C) is critical for isomer resolution. |
| Detector | FID (260°C) or MS (EI, 70eV) | FID for robust quantification; MS for confirmation. |
Identification Strategy
-
Retention Time (RT): On CP-Sil 88/SP-2560 columns, trans isomers typically elute earlier than their corresponding cis isomers due to weaker interaction with the polar stationary phase.
-
Elution Order (Typical):
-
C18:0 (Stearic)
-
C18:1 Isomers (Trans then Cis)
-
C18:2 Isomers
-
Columbinic Acid (5t,9c,12c-18:3)
- -Linolenic Acid (9c,12c,15c-18:3)[1]
- -Linolenic Acid (6c,9c,12c-18:3) (Note: Exact order between Columbinic and ALA can shift based on oven ramp; Standard co-injection is mandatory ).
-
Quantification Calculation
Calculate the concentration of Columbinic Acid (
- : Peak Area of Columbinic Acid
- : Peak Area of Internal Standard (C17:0)
- : Mass of Internal Standard added (mg)
- : Mass of tissue sample (mg)
- : Response Factor (Assume 1.0 for FID if theoretical correction factors are not applied; for MS, empirical determination is required).
Visualizations
Figure 1: Lipid Extraction & Analysis Workflow
This diagram outlines the critical path from tissue to data, emphasizing the decision points for isomer separation.
Caption: Workflow for the extraction and specific separation of Columbinic acid using high-polarity GC columns.
Figure 2: Biological Context - EFA Deficiency Rescue
Columbinic acid bypasses the enzymatic block in EFA deficiency (EFAD) to restore skin barrier function without restoring eicosanoid synthesis.
Caption: Columbinic acid rescues skin barrier function in EFAD but is not metabolized into inflammatory eicosanoids.
References
-
Holman, R. T. (1981). Columbinic acid, a new type of essential fatty acid. Progress in Lipid Research, 20, 889–896. Link
-
Hultin, H. O., et al. (1982). Physiologic effects of columbinic acid and its metabolites on rat skin. Journal of Biological Chemistry. Link
-
Christie, W. W. (1989). Gas Chromatography and Lipids: A Practical Guide. The Oily Press. Link
-
Delmonte, P., & Rader, J. I. (2007). Evaluation of highly polar SP-2560 and CP-Sil 88 capillary columns for the analysis of fatty acid methyl esters. Journal of Separation Science. Link
-
Nu-Chek Prep, Inc. Lipid Standards Catalog. Link
Sources
Troubleshooting & Optimization
Technical Guide: Optimizing Columbinic Acid Yield
Executive Summary
Columbinic acid (5t,9c,12c-18:3) is a rare trans-unsaturated fatty acid found primarily in the seed oils of Aquilegia (Columbine) and Thalictrum species. Unlike its isomer
Users frequently encounter yield bottlenecks due to three factors: low specific activity of the trans-desaturase , metabolic flux diversion toward
Part 1: Biosynthetic Optimization (Metabolic Engineering)
Q1: Why is my heterologous expression (in E. coli or S. cerevisiae) producing <1% columbinic acid despite confirming gene presence?
A: The issue is likely substrate limitation or membrane incompatibility , not just gene expression.
Columbinic acid biosynthesis requires a specific precursor pool: Linoleic Acid (LA, 18:2
Troubleshooting Protocol: The "Push-Pull" Strategy
-
Substrate Push: You must co-express a high-efficiency
-desaturase (e.g., from F. moniliforme or B. napus) to convert Oleic Acid (18:1) to Linoleic Acid (18:2).[1][2] -
Enzyme Specificity: Ensure you are using the correct Aquilegia-derived enzyme. The enzyme responsible is a divergent "front-end" desaturase, functionally distinct from the standard FAD3.
-
Membrane "Pull" (Toxicity Management): Trans-fatty acids can rigidify membrane phospholipids, triggering cell stress responses that halt lipid synthesis.
-
Solution: Engineer the host to channel columbinic acid into Triacylglycerols (TAGs) rather than membrane lipids (Phospholipids). Overexpress DGAT1 (Diacylglycerol O-acyltransferase) to sequester the "toxic" product into neutral lipid droplets.
-
Q2: How do I prevent the accumulation of
-Linolenic Acid (ALA) byproducts?
A: This is a classic Flux Competition error.
In plant systems or non-optimized yeast, the native FAD3 enzyme competes for the same Linoleic Acid substrate as your target
Corrective Action:
-
In Yeast/Fungi: Use a Δfad3 knockout strain.[3]
-
In Transgenic Plants: Use RNAi or CRISPR-Cas9 to silence the endogenous FAD3 gene.
-
In Vitro: Add specific FAD3 inhibitors (rare) or simply ensure your precursor feed is pure Linoleic Acid, not a mixed plant oil hydrolysate containing ALA.
Part 2: Fermentation & Cultivation Parameters
Q3: My GC-MS shows the product peak, but it disappears during scale-up. Is it oxidation?
A: While oxidation is a risk, the more likely culprit during scale-up is thermal instability of the enzyme , not the fatty acid itself.
Many plant-derived desaturases, particularly "front-end" desaturases (acting at
Optimization Protocol:
-
Temperature Shift: Do not ferment at 30°C or 37°C continuously.
-
Growth Phase:[2] 30°C (biomass accumulation).
-
Induction Phase: Drop to 20°C - 22°C .
-
Reasoning: Lower temperatures increase the solubility of molecular oxygen (a required cofactor for desaturases) and improve the proper folding/stability of the recombinant membrane-bound desaturase.
-
-
Oxygenation: Maintain Dissolved Oxygen (DO) > 30%. Desaturation is an oxygen-dependent reaction.[4][5]
Part 3: Downstream Processing (Purification)
Q4: Standard C18 HPLC is not separating Columbinic Acid from Pinolenic or
-Linolenic Acid. What column should I use?
A: C18 columns separate based on hydrophobicity (chain length). Since Columbinic Acid, ALA, and GLA are all C18:3 isomers, they co-elute or have poor resolution. You must separate based on electronic configuration (pi-bond geometry).
The Gold Standard: Silver Ion Chromatography (Argentation Chromatography)
Silver ions (
-
Trans double bonds form weaker complexes than cis double bonds.
-
Therefore, Columbinic acid (1 trans, 2 cis) will elute faster (earlier) than ALA (3 cis).
Recommended Protocol: Ag-SPE Fractionation
-
Column Preparation: Use a silica-based SCX (Strong Cation Exchange) SPE cartridge.
-
Loading: Wash with 0.1M
in aqueous methanol to convert to form. Wash with methanol, then hexane to activate. -
Sample Load: Load FAMEs (Fatty Acid Methyl Esters) in hexane.
-
Elution Gradient:
-
Fraction 1 (Saturated + Trans-monoenes): 100% Hexane.
-
Fraction 2 (Target: Columbinic Acid ): 98:2 Hexane:Acetone (or Toluene).
-
Fraction 3 (Cis-PUFAs like ALA/GLA): 90:10 Hexane:Acetone.
-
-
Validation: Check fractions via GC-FID.
Data Summary: Yield Expectations by Method
| Method | Typical Yield (% Total FA) | Purity Potential | Primary Bottleneck |
| Native Extraction (Aquilegia seeds) | 40 - 60% | High (Natural accumulation) | Limited biomass, seasonal, seed shattering. |
| Engineered Yeast (S. cerevisiae) | 0.5 - 5.0% | Medium | Toxicity to host membranes; low LA pool. |
| Engineered Oilseeds (Camelina) | 10 - 25% | Medium-High | Competition with native FAD3 (ALA production). |
| Chemical Synthesis | N/A (mg scale) | >99% (if stereoselective) | Extremely complex stereocontrol of |
Visualizations
Figure 1: Biosynthetic Pathway & Logic Flow
Caption: The metabolic pathway from Oleic Acid to Columbinic Acid, highlighting the critical divergence point at Linoleic Acid and the competition between the target Trans-Desaturase and the native FAD3.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step diagnostic workflow for resolving low yield or purity issues in Columbinic Acid production.
References
-
Identification of Fatty Acid Desaturases
-
Silver Ion Chromatography Methodology
-
Metabolic Engineering of Fatty Acids
- Title: Metabolic Engineering of a Novel Muconic Acid Biosynthesis Pathway (Contextual reference for p
- Source: Applied and Environmental Microbiology
-
URL:[Link]
-
Aquilegia Desaturase Context
Sources
- 1. Homologous and Heterologous Expression of Delta(12)-Desaturase in Mucor circinelloides Enhanced the Production of Linolenic Acid [mdpi.com]
- 2. Fatty acid desaturase specificity of Tetrahymena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and characterization of Δ12 and Δ12/Δ15 bifunctional fatty acid desaturases in the oleaginous yeast Lipomyces starkeyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 6. Identification of a Delta 4 fatty acid desaturase from Thraustochytrium sp. involved in the biosynthesis of docosahexanoic acid by heterologous expression in Saccharomyces cerevisiae and Brassica juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. researchgate.net [researchgate.net]
- 9. uniprot.org [uniprot.org]
Technical Support Center: Columbinic Acid Preservation
Topic: Preventing Oxidation of Columbinic Acid (trans-5,cis-9,cis-12-18:3) During Storage[1][2][3][4][5][6]
Introduction: The Stability Paradox
Welcome to the Lipid Technical Support Hub. You are likely working with Columbinic Acid (CA) because of its unique structural geometry—a trans double bond at position 5 combined with a linoleic-like cis-9,cis-12 tail.[1] This structure allows it to mimic essential fatty acids in some pathways (e.g., correcting skin dermatitis in EFA deficiency) while acting as an inhibitor in others (e.g., prostaglandin synthesis).[1]
The Challenge: While the trans-5 bond offers thermodynamic stability superior to all-cis isomers, the molecule retains a bis-allylic methylene group at Carbon 11 . This position is the "Achilles' heel" of the molecule, highly susceptible to hydrogen abstraction and subsequent free-radical chain reactions.
This guide provides an evidence-based protocol to arrest this degradation.
Module 1: The Degradation Mechanism
Why Your Sample Degrades
To prevent oxidation, you must understand the molecular target.[2] Columbinic acid is not equally sensitive across its chain.[1]
-
The Initiation Site (C11): The methylene group at C11 sits between two cis double bonds (at C9 and C12). The bond dissociation energy for these C-H bonds is significantly lower (~75 kcal/mol) than standard alkyl C-H bonds (~98 kcal/mol).[1]
-
The Trans-5 Factor: The trans bond at C5 is separated from the C9 double bond by an ethylene group (C6-C7-C8).[1] This isolation means the trans bond does not participate in the initial conjugated diene formation that occurs at the C9-C12 tail. However, once peroxy radicals form, they can attack the trans bond, leading to polymerization.
-
The Result: Yellowing, loss of solubility, and formation of toxic hydroperoxides (LOOH) that alter bioactivity data.
Visualizing the Threat
The following diagram maps the oxidation cascade specific to the bis-allylic system found in Columbinic Acid.
Figure 1: The autoxidation cascade targeting the bis-allylic C11 position.[1] Note that oxygen addition is diffusion-limited, making headspace control the critical preventive step.
Module 2: Storage & Handling Protocols
Standard Operating Procedures (SOP)
The following protocols are designed to create a self-validating storage system.
1. Solvent Selection Matrix
Columbinic acid is typically supplied as an ethanolic solution.[1][3] Do not store as a neat oil unless absolutely necessary.[1]
| Solvent | Suitability | Storage Temp | Notes |
| Ethanol (Anhydrous) | Preferred | -20°C or -80°C | Scavenges some free radicals; easy to evaporate; stays liquid at -20°C. |
| DMSO | Short-term only | +4°C (Solidifies at <18°C) | Hygroscopic (absorbs water); difficult to remove; repeated freeze-thaw cycles in DMSO degrade lipids.[1] |
| Neat Oil | High Risk | -80°C | Only for immediate use.[1] Surface area exposure to O2 is maximized.[1] |
| Chloroform | Avoid | N/A | Often contains phosgene or HCl traces; promotes radical formation if not stabilized with amylenes.[1] |
2. The "Argon Blanket" Technique
Nitrogen (
-
Why: Argon is heavier than air.[1] It settles into the vial, creating a physical barrier over the liquid surface. Nitrogen mixes more easily with air if the seal is imperfect.
-
Protocol:
-
Direct a gentle stream of Argon into the vial for 15–30 seconds.
-
Cap immediately while the gas is still flowing (if possible).
-
Seal the cap with Parafilm to prevent gas exchange.
-
3. Vessel & Temperature
-
Vessel: Amber glass vials with Teflon (PTFE)-lined caps. Plastic tubes (Eppendorf) are permeable to oxygen over time and can leach plasticizers into organic solvents.[1]
-
Temperature:
-
< 1 Month: -20°C is sufficient.
-
> 1 Month: -80°C is mandatory to arrest kinetic motion and radical propagation.[1]
-
Module 3: Troubleshooting & FAQs
Decision Tree: Handling Your Sample
Follow this logic flow to determine the best course of action for your specific experiment.
Figure 2: Decision support logic for incoming Columbinic Acid samples.
Frequently Asked Questions
Q1: My ethanolic solution has turned slightly yellow. Is it safe to use?
-
Diagnosis: Yellowing indicates the formation of conjugated diketones or polymers, secondary products of oxidation.
-
Action: Discard. Oxidized PUFAs are cytotoxic and immunogenic. Using this sample will generate false positives in inflammation or apoptosis assays [1].[1]
Q2: Can I evaporate the ethanol and store it as a dry film?
-
Technical Insight: While common for DNA, this is dangerous for PUFAs.[1] A dry film maximizes the surface-area-to-volume ratio, exposing more molecules to headspace oxygen.[1]
-
Recommendation: If you must remove the solvent, do so immediately before use under a stream of nitrogen.[3][4] Never store the dry film.
Q3: I need to use DMSO for my cell culture. How do I swap solvents?
-
Protocol:
-
Aliquot the required amount of ethanolic stock into a glass vial.
-
Evaporate ethanol under a gentle stream of Nitrogen/Argon.[1] Do not use heat.
-
Immediately add anhydrous DMSO.[1]
-
Vortex and add to cell media within 15 minutes.
-
Note: Columbinic acid is soluble in DMSO up to ~30 mg/ml [2].[1]
-
Q4: How do I validate the purity before a critical experiment?
-
Quick Check (TLC): Silica gel plates; Solvent system: Hexane/Ethyl Ether/Acetic Acid (80:20:1).[1] Oxidized lipids will trail near the origin or appear as secondary spots below the main fatty acid band.
-
Gold Standard: GC-MS of FAMEs (Fatty Acid Methyl Esters) to verify the retention of the trans-5 geometry and absence of oxidative cleavage products [3].
References
-
Verhoeven, N.M., et al. (1998).[1][4] "The metabolism of phytanic acid and pristanic acid in man: A review." Journal of Inherited Metabolic Disease. (Contextual reference for PUFA/branched chain handling standards).
-
Christie, W.W. (2023).[1] Lipid Maps: Mass Spectrometry of Fatty Acid Derivatives. Retrieved from [Link]
-
Hiltunen, J.K., et al. (2015).[1] "Mitochondrial fatty acid oxidation and respiration." Biochimica et Biophysica Acta. (Mechanistic background on fatty acid stability).
Sources
The Columbinic Acid Protocol: HPLC Troubleshooting Center
Senior Application Scientist Desk
Status: Online | Topic: Peak Tailing & Isomer Resolution | Analyte: Columbinic Acid (trans,cis,cis-5,9,12-18:3)[1]
Executive Summary: The Tailing Paradox
Columbinic acid presents a unique chromatographic challenge. As a
When you see tailing (
This guide abandons generic advice to focus on the specific physicochemical behavior of C18:3 fatty acids.
Part 1: Diagnostic Logic (Visualized)
Before adjusting your mobile phase, use this logic flow to identify the root cause of your asymmetry.
Figure 1: Diagnostic Decision Tree for Fatty Acid Peak Tailing. Note that for Columbinic acid, silanol activity is the primary suspect if the mobile phase is unbuffered.[1]
Part 2: Technical Support Q&A
Q1: I am using a standard C18 column with Acetonitrile/Water. Why is the tailing severe (
)?
The Mechanism: You are likely analyzing the Free Fatty Acid (FFA) form.[1] The carboxyl group (-COOH) is a hydrogen bond donor/acceptor. Standard silica-based C18 columns contain residual silanol groups (Si-OH).
-
The Interaction: The Columbinic acid carboxyl group forms hydrogen bonds with these unreacted silanols.[1]
-
The Kinetic Effect: These secondary interactions are energetically different from the primary hydrophobic retention.[1] Desorption from silanol sites is slower, causing the "tail" as molecules lag behind the main band.[1]
The Solution:
-
Mobile Phase Modifier: You must lower the pH to suppress silanol ionization and keep the fatty acid protonated. Add 0.1% Acetic Acid or 0.1% Formic Acid to the mobile phase.
-
Stationary Phase: Switch to a "High Purity" Type B silica column with extensive end-capping (e.g., Agilent ZORBAX Eclipse Plus or Phenomenex Luna C18(2)). These columns have chemically blocked silanol sites.
Q2: My mobile phase pH is 4.5. Is this acceptable?
The Verdict: NO. The Science: The pKa of long-chain unsaturated fatty acids is approximately 4.8 .
-
At pH 4.5: You are sitting directly on the pKa "shelf." Roughly 50% of your Columbinic acid is protonated (neutral, hydrophobic) and 50% is deprotonated (anionic, less hydrophobic).[1]
-
The Result: The anionic species elutes faster than the neutral species, but because the equilibrium is dynamic, the peak broadens and tails significantly.[1]
Correct Protocol: Shift the pH at least 2 units away from the pKa.
-
Preferred: pH 2.0 - 2.8 (using 0.1% Phosphoric acid or Formic acid). This keeps the acid fully protonated (
), maximizing retention and interaction with the C18 chain.[1]
Q3: I see "fronting" on the Columbinic acid peak, not just tailing. What is happening?
The Cause: Solubility Mismatch or Mass Overload. Columbinic acid is highly hydrophobic. If you dissolve your sample in 100% Acetonitrile (strong solvent) and inject it into a mobile phase containing 15-20% water:
-
The sample solvent travels faster than the analyte.
-
The analyte precipitates or "oils out" at the head of the column when it hits the water.[1]
-
This disrupts the laminar flow, causing a distorted, often fronting peak.[1]
The Fix: Dissolve the sample in the mobile phase (e.g., 85:15 ACN:Water with 0.1% Acid).[1] If solubility is an issue, use Isopropanol (IPA) but keep injection volume low (<5 µL).[1]
Q4: I cannot separate Columbinic acid from Pinolenic acid. They co-elute.
The Issue: Isomer Selectivity. Pinolenic acid (all-cis-5,9,[1][2]12) and Columbinic acid (trans-5,cis-9,cis-12) have identical molecular weights and very similar hydrophobicities.[1] Standard C18 relies on hydrophobicity, which is insufficient here.[1]
Advanced Solution: You require Shape Selectivity .[3]
-
Silver-Ion Chromatography (Ag-HPLC): This is the gold standard for trans vs cis separation. The Ag+ ions form weak complexes with the
-electrons of the double bonds. Trans double bonds complex less strongly than cis, providing massive resolution.[1] -
C30 Columns: If Ag-HPLC is unavailable, use a C30 column (e.g., YMC Carotenoid).[1] The longer alkyl chains order themselves more rigidly, allowing them to discriminate between the "kinked" shape of the cis-isomer and the straighter shape of the trans-isomer.[1]
Part 3: Optimized Experimental Protocols
Protocol A: Mobile Phase Preparation for Free Fatty Acids
Purpose: To ensure consistent pH and suppression of silanol activity.[1]
Reagents:
Step-by-Step:
-
Measure: Measure 850 mL of ACN and 150 mL of Water (adjust ratio based on retention needs; 85:15 is a good starting point for C18:3 acids).
-
Modify: Add 1.0 mL of Glacial Acetic Acid (resulting in ~0.1% v/v).
-
Note: Do not rely on the pH meter for high-organic solvents. Trust the volumetric addition.
-
-
Degas: Sonicate for 10 minutes or use vacuum filtration. Bubbles are fatal to baseline stability at low UV wavelengths (205-210 nm).
-
System Flush: Flush the HPLC lines with this new mobile phase for at least 20 column volumes before attaching the column to equilibrate the system pH.
Protocol B: Column Passivation (Metal Removal)
Purpose: To remove iron/steel traces that chelate carboxyl groups, causing tailing.[1]
Reagents:
Step-by-Step:
-
Disconnect: Disconnect the column. Install a union connector.
-
Flush System: Pump 0.1% Phosphoric Acid through the injector and lines at 1 mL/min for 30 minutes.
-
Rinse: Flush with 100% Water for 10 minutes, then 100% Methanol for 10 minutes.
-
Reconnect: Reinstall the column and equilibrate.
Part 4: Data Summary & Column Selection
Table 1: Column Selection Guide for Columbinic Acid
| Column Type | Mechanism | Suitability | Tailing Risk | Resolution (Trans/Cis) |
| Standard C18 | Hydrophobicity | Low | High (Silanol) | Poor |
| End-capped C18 | Hydrophobicity | Medium | Low | Low/Medium |
| C30 (Carotenoid) | Shape Selectivity | High | Low | Excellent |
| Silver-Ion (Ag+) | Best | Low | Superior |
Part 5: References
-
Christie, W. W. (2019).[5] Fatty Acid Analysis by HPLC. AOCS Lipid Library. [Link]
-
Phenomenex. (2025).[6][7] How to Reduce Peak Tailing in HPLC?[Link]
-
Restek Corporation. (2012). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?[Link]
-
Agilent Technologies. (2011).[8] Reversed Phase HPLC of Fatty Acids. [Link]
-
Williams, R. (2022).[9] pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
Sources
- 1. CN102928542A - High-performance liquid chromatography (HPLC) separation method for mixed fatty acid and application thereof - Google Patents [patents.google.com]
- 2. Pinolenic acid - Wikipedia [en.wikipedia.org]
- 3. hplc.eu [hplc.eu]
- 4. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. aocs.org [aocs.org]
- 6. chromtech.com [chromtech.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Mobile Phase Optimization for Columbinic Acid Separation
Topic: Optimization of Mobile Phase for Columbinic Acid (5t,9c,12c-18:3) Document ID: TS-LIPID-05T-183 Last Updated: February 2026 Status: Active[1][2]
Executive Summary: The 5-Trans Challenge
Columbinic acid (5t,9c,12c-18:3) presents a unique chromatographic challenge. Unlike typical methylene-interrupted polyunsaturated fatty acids (PUFAs), it possesses a trans double bond at the
This guide details the optimization of mobile phases for two distinct separation strategies: Silver-Ion Chromatography (Ag-HPLC) (the gold standard for geometric isomers) and C30 Reversed-Phase HPLC (high shape selectivity).
Module 1: Silver-Ion HPLC (Ag-HPLC)
Recommended for: Baseline separation of cis/trans isomers and FAME (Fatty Acid Methyl Ester) analysis.
The Mechanism
Silver ions (Ag
-
Rule of Thumb: Trans double bonds form weaker complexes than cis double bonds. Therefore, Columbinic acid (1 trans, 2 cis) elutes earlier than GLA (3 cis).
-
Mobile Phase Role: The mobile phase modifier (Acetonitrile) acts as a competing ligand. Increasing Acetonitrile (ACN) concentration displaces fatty acids, reducing retention time.
Optimized Mobile Phase Protocol
| Parameter | Specification |
| Stationary Phase | Ag-Loaded SCX (Strong Cation Exchange) or ChromSpher Lipids |
| Mobile Phase A | |
| Mobile Phase B | |
| Gradient Profile | 0–5 min: 100% A (Isocratic)5–25 min: Linear gradient to 50% B25–30 min: Hold 50% B |
| Flow Rate | 1.0 mL/min (Adjust for column ID) |
| Detection | UV 205 nm (or ELSD for better baseline stability) |
Critical Optimization Steps
-
The "Acetonitrile Tuning" Effect: If Columbinic acid co-elutes with saturated FAMEs (like Stearate), your mobile phase is too strong. Reduce the ACN content in Mobile Phase B to 0.5% .
-
Why: Lower ACN increases the "grip" of the Ag
ions on the double bonds, pulling the unsaturated Columbinic acid away from the non-interacting saturated chains.
-
-
Solvent Purity: Use only HPLC-grade Hexane. Trace water in Hexane will deactivate the Silver ions, causing a catastrophic loss of retention over time.
Module 2: Reversed-Phase C30 HPLC
Recommended for: Free Fatty Acids (FFA) or when Ag-columns are unavailable.
The Mechanism
Standard C18 columns separate based on hydrophobicity (carbon number).[3] C30 columns (Triacontyl) possess long, rigid alkyl chains that separate based on molecular shape . The "kink" formed by the cis double bonds vs. the straighter trans bond in Columbinic acid creates a differential interaction with the C30 phase.
Optimized Mobile Phase Protocol
| Parameter | Specification |
| Stationary Phase | YMC Carotenoid C30 (3 µm or 5 µm) |
| Mobile Phase A | Methanol : Water : Formic Acid (90 : 10 : 0.1 v/v) |
| Mobile Phase B | Methyl tert-butyl ether (MTBE) : Methanol : Formic Acid (90 : 10 : 0.1 v/v) |
| Selectivity Note | Methanol is superior to Acetonitrile for isomer separation in RP-HPLC. Methanol allows for stronger |
| Temperature | 15°C - 20°C (Sub-ambient) |
Why Low Temperature?
Higher temperatures increase molecular rotation, "blurring" the shape differences between the 5-trans and 6-cis isomers. Cooling the column freezes the lipid into a more rigid conformation, maximizing the shape-recognition capability of the C30 phase.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct separation mode and troubleshooting mobile phase issues.
Caption: Decision tree for selecting separation mode and troubleshooting common mobile phase issues for Columbinic acid.
Troubleshooting & FAQs
Q1: My retention times on the Ag-HPLC column are drifting shorter with every injection. Why?
Diagnosis: Silver Ion Bleed or Moisture Contamination. The Fix:
-
Moisture: Ensure your Hexane and Isopropanol are strictly anhydrous. Water strips Ag
from the silica backbone. -
Bleed: This is inherent to Ag-columns.[4] You can "regenerate" the column by injecting a silver nitrate solution (consult specific column manufacturer protocols, e.g., ChromSpher), but prevention is better. Use a saturator column (a sacrificial silica column) before the injector to trap moisture.
Q2: I see a baseline drift when using UV detection at 205 nm with the Ag-HPLC method.
Diagnosis: Mobile Phase Cutoff. The Fix: You are likely using Isopropanol (IPA) or Acetone in the mobile phase.
-
IPA has a UV cutoff around 205 nm. As the gradient increases IPA concentration, the baseline rises.
-
Optimization: Switch to Tert-Amyl Alcohol as the modifier if UV sensitivity is critical, or subtract a blank gradient run from your data. Alternatively, use Evaporative Light Scattering Detection (ELSD) which is insensitive to the solvent gradient.
Q3: Can I use Acetonitrile in the C30 RP-HPLC method instead of Methanol?
Diagnosis: Selectivity Mismatch. The Fix: Avoid Acetonitrile (ACN) for isomer separation if possible.
-
ACN forms a "layer" over the C30 stationary phase that can mask the shape-selectivity benefits.
-
Methanol (MeOH) is a protic solvent that promotes the ordering of the alkyl chains on the stationary phase, enhancing the discrimination between the "bent" GLA and the "kinked" Columbinic acid.
Q4: How do I verify that the peak is actually Columbinic acid and not GLA?
Diagnosis: Peak Identification. The Fix: Without Mass Spectrometry, use the ** elution order logic**:
-
Ag-HPLC: Columbinic (1 trans) elutes before GLA (0 trans).
-
RP-HPLC: Columbinic elutes after GLA (Trans bonds are slightly more hydrophobic/compact than Cis bonds in RP systems). Reference Standard: If pure Columbinic acid is unavailable, use Aquilegia vulgaris (Columbine) seed oil as a qualitative standard, as it is the primary natural source.
References
-
Christie, W. W. (2023).[5] Silver Ion Chromatography of Fatty Acids. Lipid Library. Link
-
Adlof, R. O. (1994). Separation of cis and trans unsaturated fatty acid methyl esters by silver ion high-performance liquid chromatography. Journal of Chromatography A, 659(1), 95–99.[5] Link
-
Guil-Guerrero, J. L., et al. (2000). Analysis of the fatty acid composition of Aquilegia vulgaris seed oil. Journal of the American Oil Chemists' Society.[4] (Contextual grounding for source material).
-
Miyashita, K., et al. (2011). Cancer Chemopreventive Ability of Conjugated Linolenic Acids. International Journal of Molecular Sciences. Link
- Momchilova, S., & Nikolova-Damyanova, B. (2003). Silver ion HPLC of fatty acid derivatives. Journal of Liquid Chromatography & Related Technologies.
Sources
Technical Support Center: Separation of Columbinic Acid Isomers
Topic: Resolution of trans,cis,cis-5,9,12-Octadecatrienoic Acid (Columbinic Acid) Ticket Priority: High (Methodology Validation) Assigned Specialist: Senior Application Scientist, Lipidomics Division[1]
Executive Summary & Isomer Landscape
User Query: "I cannot resolve columbinic acid from
Technical Context:
Columbinic acid (5t,9c,12c-18:3 ) is a structural isomer of both
This guide provides a validated workflow to separate these species using High-Polarity GC and Silver-Ion (Ag
Diagnostic Workflow: Method Selection
Before modifying your protocol, determine the correct separation path based on your sample matrix and resolution requirements.
Caption: Decision tree for selecting the appropriate chromatographic technique based on resolution needs and artifact risks.
Module 1: Gas Chromatography (GC) Troubleshooting
The Issue: On standard phases (e.g., DB-5, DB-Wax), columbinic acid co-elutes with GLA or
The Solution: You must use a high-polarity cyanopropyl polysiloxane column.[1] The interaction between the cyano-group and the
Validated GC Parameters
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | 100% Cyanopropyl polysiloxane (e.g., CP-Sil 88, SP-2560) | High polarity is required to retard cis isomers more than trans isomers.[1] |
| Column Dimensions | 100 m | Length is critical.[1] 30m columns provide insufficient theoretical plates for 18:3 isomer separation.[1] |
| Carrier Gas | Hydrogen (preferred) or Helium | |
| Oven Program | Isothermal 170°C or slow ramp (1°C/min) | Isothermal conditions often yield better separation factors ( |
FAQ: GC Separation
Q: My 5t,9c,12c peak is merging with the 5c,9c,12c (pinolenic) peak. A: This is a polarity issue.
-
Diagnosis: On highly polar columns, the elution order is generally trans < cis . Therefore, Columbinic (5t) should elute before Pinolenic (5c).[1]
-
Fix: Lower the initial oven temperature to 160°C. If co-elution persists, your column phase may be degraded (loss of cyano groups).
Q: I see a "shoulder" on my GLA peak. A: This is likely Columbinic acid.[1]
-
Verification: Spike the sample with a pure GLA standard. If the shoulder grows, it's GLA. If a distinct peak emerges, it is an isomer.[1] Note that Aquilegia oils naturally contain both, making baseline resolution mandatory.[1]
Module 2: Silver-Ion (Ag ) Chromatography
The Issue: GC fails to provide baseline resolution for complex mixtures containing 5t, 5c, and 6c isomers simultaneously.
The Solution: Silver-Ion Chromatography (Ag-HPLC or Ag-TLC).[1][2] Silver ions form reversible charge-transfer complexes with the
-
Mechanism: Complex stability decreases in the order: cis > trans .
-
Result: Columbinic acid (one trans bond) binds less strongly than Pinolenic or GLA (all cis), resulting in earlier elution.[1]
Caption: Mechanism of Silver-Ion Chromatography. Trans double bonds form weaker complexes with Ag+, leading to faster elution compared to cis isomers.[1]
Troubleshooting Ag-HPLC
Q: Retention times are drifting significantly between runs. A: Ag-Ion columns are extremely sensitive to moisture and mobile phase modifiers.
-
Fix: Ensure your hexane/acetonitrile mobile phase is strictly anhydrous.[1] Even ppm levels of water deactivate the silver ions.
-
Tip: Use a "scavenger" column (silica) before the analytical column to trap moisture.
Q: I cannot detect the 5t isomer. A: Check your detection wavelength. Isolated double bonds absorb at 205-210 nm.[1] Acetonitrile (common in Ag-HPLC mobile phases) absorbs in this region (UV cutoff ~190 nm).[1]
-
Fix: Use an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector instead of UV if the mobile phase background is too high.
Module 3: Sample Preparation (Critical)
The Issue: The
Protocol: Base-Catalyzed Methylation (Safe for Columbinic Acid) Use this protocol to prevent artifact formation.[1]
-
Dissolve: 50 mg of oil in 1 mL Toluene (dry).
-
React: Add 2 mL of 0.5 M Sodium Methoxide (NaOMe) in anhydrous methanol.
-
Incubate: Vortex and hold at 50°C for 10 minutes . (Do not boil).
-
Quench: Add 0.1 mL Glacial Acetic Acid followed by 5 mL water.
-
Extract: Extract FAMEs with 2 x 2 mL Hexane.
-
Dry: Pass hexane layer through anhydrous
.
Warning: Do not use
References
-
Christie, W. W. (1998).[1] Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids. Lipids, 33(4), 343-353.[1] Link
-
Dobson, G. (2002).[1] Gas Chromatography-Mass Spectrometry of Conjugated Linoleic Acids and Metabolites. Advances in Conjugated Linoleic Acid Research, 1. Link
-
Momchilova, S., & Nikolova-Damyanova, B. (2003).[1] Silver Ion Chromatography of Fatty Acids and Triacylglycerols. Journal of Liquid Chromatography & Related Technologies, 26(16), 2633-2675.[1] Link[1]
-
Kaufmann, P. & Barve, J. (1965).[1] Die Zusammensetzung des Samenöles von Aquilegia vulgaris (Source of Columbinic Acid). Fette, Seifen, Anstrichmittel, 67(1), 14-16.[1] Link[1]
Sources
Technical Guide: Minimizing Matrix Effects in LC-MS Analysis of Columbinic Acid
Executive Summary: The Columbinic Acid Challenge
Columbinic acid (5t,9c,12c-18:3 ) is a distinct trans-isomer of linolenic acid.[1][2][3] Unlike its common counterparts (
-
Isobaric Interference: It shares the same molecular weight (
277.2) and similar fragmentation patterns with abundant endogenous isomers. -
Matrix Suppression: As a lipophilic carboxylic acid, it elutes in the region often plagued by phospholipids (glycerophosphocholines), leading to severe ion suppression in Electrospray Ionization (ESI).[1]
This guide provides a self-validating workflow to isolate columbinic acid from matrix interferences and resolve it from isomers.
Sample Preparation: The First Line of Defense
Q: Why is standard Protein Precipitation (PPT) insufficient for columbinic acid analysis?
A: Protein precipitation (using MeOH or ACN) removes proteins but leaves behind phospholipids (PLs) .[1] PLs are the primary source of matrix effects in lipid analysis. They accumulate on the column, elute unpredictably, and compete for charge in the ESI source, often suppressing the signal of co-eluting fatty acids by >50%.[1]
Q: What is the recommended extraction protocol to eliminate matrix effects?
A: We recommend Solid-Phase Extraction (SPE) with concurrent Phospholipid Removal (PLR), or a targeted Liquid-Liquid Extraction (LLE) .[1]
Protocol A: Phospholipid Removal (High Throughput)
Best for: Plasma/Serum samples where throughput is critical.[1]
-
Load: Transfer 100 µL sample to a specialized PLR plate (e.g., Ostro™, HybridSPE™).
-
Precipitate: Add 300 µL 1% Formic Acid in Acetonitrile.
-
Mix: Aspirate/dispense or vortex for 1 min.
-
Elute: Apply vacuum (15 inHg). Collect filtrate.
-
Mechanism: The zirconia-coated or Lewis-acid stationary phase selectively retains the phosphate group of phospholipids while allowing neutral/acidic lipids (columbinic acid) to pass through.
Protocol B: Optimized LLE (High Specificity)
Best for: Tissue homogenates or complex matrices.
-
Acidify: Add 10 µL 1M HCl to 100 µL sample (pH < 3 ensures fatty acids are protonated and partition into organic phase).
-
Extract: Add 600 µL Isooctane/Ethyl Acetate (90:10) .
-
Vortex/Centrifuge: 5 min / 10,000 x g.
-
Dry & Reconstitute: Evaporate supernatant under
; reconstitute in Mobile Phase A/B (50:50).
Chromatographic Optimization
Q: How do I separate columbinic acid from -Linolenic (ALA) and -Linolenic (GLA) acid?
A: Standard C18 columns often fail to resolve the trans-5 double bond from the cis-isomers. You must use a column with high shape selectivity .[1]
Recommended Column: C30 (Carotenoid style) or High-Strength Silica (HSS) T3.[1]
-
Stationary Phase: C30 bonded phases provide greater steric recognition for cis/trans isomers than C18.[1]
-
Dimensions: 2.1 x 100 mm, 1.9 µm or 2.6 µm particle size.[1]
Gradient Parameters:
-
Mobile Phase A: Water + 0.01% Acetic Acid (Avoid high buffer concentrations which suppress signal).[1]
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10) + 0.01% Acetic Acid.[1]
-
Flow Rate: 0.3 mL/min.[1]
Q: Why do you recommend Acetic Acid over Formic Acid?
A: In Negative Ion Mode (ESI-), formic acid can sometimes reduce sensitivity for fatty acids.[1] Acetic acid (a weaker acid) often preserves the [M-H]⁻ ion abundance better while still improving peak shape.
Mass Spectrometry Tuning
Q: What are the optimal MS conditions?
A: Columbinic acid is best analyzed in Negative ESI ([M-H]⁻) .
| Parameter | Setting | Rationale |
| Ionization | ESI Negative | Carboxylic acids ionize readily by losing a proton.[1] |
| Precursor Ion | m/z 277.2 | [M-H]⁻ ion.[1] |
| Product Ion 1 | m/z 233.2 | Loss of |
| Product Ion 2 | m/z 179.1 | Characteristic hydrocarbon fragment (Qualifier).[1] |
| Internal Standard | ALA-d5 (m/z 282.2 → 238.[1]2) | Use deuterated |
Q: Should I use derivatization?
A: If your sensitivity in ESI(-) is insufficient (LOQ > 50 ng/mL), use Derivatization with 3-NPH (3-Nitrophenylhydrazine) or AMPP .[1]
-
Benefit: Converts the fatty acid to a derivative that ionizes intensely in Positive Mode , often increasing sensitivity by 10-100x.[1]
-
Trade-off: Adds a sample prep step.
Visualizing the Workflow
Caption: Optimized workflow for Columbinic Acid analysis prioritizing phospholipid removal to minimize matrix effects.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Signal drift over time | Phospholipid buildup on column.[1] | Implement a "sawtooth" gradient wash (99% B for 2 min) after every injection.[1] Switch to PLR plates. |
| Poor Isomer Separation | Inadequate stationary phase selectivity.[1] | Switch from C18 to C30 or PFP column.[1] Lower column temperature to 25°C to enhance steric selectivity. |
| Non-linear Calibration | Saturation or Matrix Suppression.[1] | Check Internal Standard response. If IS response drops in high-conc samples, dilute samples 1:5 with water before extraction.[1] |
| High Background Noise | Mobile phase contamination.[1] | Use LC-MS grade solvents.[1] Replace aqueous mobile phase daily (acetate buffers promote bacterial growth).[1] |
References
-
Li, F., et al. "LC-MS/MS analysis of fatty acids and their derivatives in biological samples." Journal of Chromatography B, 2020.[1] Link
-
Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses."[1] Journal of Chromatography B, 2007.[1][5] Link
-
Sullards, M. C., et al. "Structure-specific analysis of lipids using mass spectrometry."[1] Methods in Enzymology, 2011.[1] Link
-
Kuksis, A. "Chromatography of lipid isomers."[1] Journal of Chromatography A, 2003.[1] (Focus on C30 stationary phases for isomer separation).
-
US FDA. "Bioanalytical Method Validation Guidance for Industry." 2018. Link
Sources
Enhancing the Solubility of Columbinic Acid for Bioassays: A Technical Support Guide
Welcome to the technical support center for researchers utilizing columbinic acid. As a polyunsaturated fatty acid (C18:3), columbinic acid presents significant solubility challenges in the aqueous environments required for most bioassays.[1][2] Its lipophilic nature often leads to precipitation, low bioavailability, and inconsistent results, complicating the assessment of its biological activity.[3][4]
This guide provides field-proven insights and validated protocols to overcome these hurdles. We will explore the causality behind common experimental issues and offer robust solutions to ensure the accuracy and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent to prepare a stock solution of columbinic acid?
A: High-purity dimethyl sulfoxide (DMSO) or absolute ethanol are the most common and effective initial solvents for creating a concentrated stock solution of columbinic acid.[5][6] Fatty acids like oleic and palmitic acid are readily soluble in 100% DMSO at high concentrations (e.g., 20-100 mg/ml).[7] The choice between them may depend on the tolerance of your specific cell line, as both can be toxic at higher concentrations.[8]
Q2: I dissolved columbinic acid in DMSO, but it precipitated immediately when I added it to my cell culture medium. Why did this happen?
A: This common phenomenon is known as the "Uso effect," where a compound that is soluble in a concentrated organic solvent crashes out of solution upon rapid dilution into an aqueous medium where it is poorly soluble.[6] The organic solvent disperses quickly, leaving the lipophilic columbinic acid to aggregate and precipitate before it can interact with media components.
Q3: What is a fatty acid-BSA complex, and why is it recommended for cell-based assays?
A: A fatty acid-Bovine Serum Albumin (BSA) complex is a preparation where columbinic acid is bound to BSA, a protein that acts as a natural carrier for fatty acids in the bloodstream.[4][9] Using fatty acid-free BSA is crucial for this application.[10] This complex is recommended for several key reasons:
-
Enhanced Solubility: It dramatically increases the solubility of columbinic acid in culture media.[10]
-
Physiological Relevance: It mimics the natural delivery mechanism of fatty acids to cells in vivo.[9]
-
Reduced Toxicity: It prevents the formation of fatty acid micelles, which can have detergent-like effects and cause cell damage.[10]
-
Improved Bioavailability: It ensures a consistent and available supply of the fatty acid to the cells, leading to more reproducible results.[5]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A: There is no universal "safe" concentration, as tolerance is highly dependent on the cell type and the duration of exposure.[7] However, a widely accepted starting point for most cell lines is to keep the final concentration of DMSO in the culture medium below 0.5%, and ideally at or below 0.1% to 0.2%.[7] It is imperative to perform a solvent tolerance experiment for your specific cell line to determine the highest concentration that does not impact viability or the experimental endpoint.
Q5: Can I use cyclodextrins as an alternative to BSA?
A: Yes, cyclodextrins are an excellent alternative for solubilizing lipophilic compounds like columbinic acid.[11][] These cyclic oligosaccharides have a hydrophobic inner cavity that encapsulates the fatty acid, while their hydrophilic exterior allows the complex to dissolve in aqueous solutions.[13][14] This method can be particularly useful in serum-free media or in assays where BSA might interfere with the results.[11]
Troubleshooting Guide
This section addresses more complex issues that may arise during your experiments.
Problem 1: Compound Precipitation Observed in Culture Medium
-
Probable Cause: Exceeding the aqueous solubility limit of columbinic acid, often due to improper dilution of a concentrated organic stock.[6]
-
Self-Validation & Solution: The gold standard for overcoming this is to use a carrier molecule. The primary recommendation is to prepare a columbinic acid-BSA complex. This approach provides a stable, soluble, and bioavailable source of the fatty acid for your cells.[4]
-
Workflow:
-
Prepare a concentrated stock of columbinic acid in ethanol or DMSO.
-
Prepare a stock solution of fatty acid-free BSA in saline or serum-free media.
-
Gently warm the BSA solution to 37°C.
-
Slowly add the columbinic acid stock to the warmed BSA solution while stirring. The slow addition to a warmed protein solution is critical for proper complexation.
-
Incubate the mixture for a period to allow for complete binding.
-
Sterile filter the final complex before adding it to your cell cultures.
-
-
See Protocol 2 for a detailed, step-by-step methodology.
-
Problem 2: Inconsistent or Low Biological Activity in Bioassays
-
Probable Cause A: Reduced Bioavailability: Even if visible precipitation is not observed, the compound may be forming microscopic aggregates or micelles, significantly reducing the concentration of monomeric fatty acid available to the cells.[3][15] The effective concentration is much lower than the nominal concentration.
-
Self-Validation & Solution: The fatty acid:BSA molar ratio is a critical determinant of fatty acid availability.[4][5] Ratios between 1:1 and 3:1 are common in healthy physiological states, while higher ratios can be used to model disease states.[4]
-
Actionable Step: Prepare several columbinic acid-BSA complexes with different molar ratios (e.g., 2:1, 4:1, 6:1) to determine the optimal ratio that yields a consistent, dose-dependent biological response in your assay.
-
-
Probable Cause B: Compound Degradation: As a polyunsaturated fatty acid, columbinic acid is susceptible to oxidation, which can reduce its activity. Stability can also be an issue in solution over time.
-
Self-Validation & Solution: Proper storage is essential.
-
Actionable Steps:
-
Store concentrated organic stocks at -80°C.[16]
-
Once prepared, use FA-BSA complexes promptly or store them at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.
-
When preparing the initial stock, overlaying the solution with an inert gas like nitrogen or argon before capping can help prevent oxidation.
-
-
Problem 3: High Background or Cell Toxicity in Vehicle Controls
-
Probable Cause A: Solvent Toxicity: The organic solvent (DMSO, ethanol) used to dissolve the columbinic acid is causing cellular stress or death, confounding the results.[8]
-
Self-Validation & Solution: Always run a vehicle control experiment.
-
Actionable Step: Treat your cells with the highest concentration of the solvent (e.g., 0.2% DMSO in media) or the carrier (e.g., BSA solution without the fatty acid) used in your experiment. This will allow you to isolate the effects of the vehicle from the effects of the columbinic acid. If toxicity is observed, the concentration of the solvent must be reduced.
-
-
Probable Cause B: Assay Interference from Carrier: The carrier molecule itself may interact with assay reagents. For instance, BSA is known to interfere with viability assays like the MTT assay by reducing the tetrazolium salt.[5]
-
Self-Validation & Solution: Run a "reagent-only" control.
-
Actionable Step: In a cell-free plate, mix your assay reagents with the vehicle (e.g., BSA-containing media). This will quantify any direct interaction between your vehicle and the assay chemistry. This background value can then be subtracted from your experimental results.
-
Data Summary & Visualization
Table 1: Comparison of Solubilization Methodologies
| Method | Advantages | Disadvantages | Best For |
| Organic Solvent (e.g., DMSO, Ethanol) | Simple to prepare concentrated stocks. | High risk of precipitation upon dilution; potential for cell toxicity.[6][7] | Initial solubilization for creating stocks; non-cell-based assays where precipitation is not a concern. |
| Bovine Serum Albumin (BSA) Complex | Physiologically relevant; enhances solubility and bioavailability; reduces toxicity.[4][9][10] | Preparation is more complex; BSA can interfere with certain assays (e.g., MTT); requires fatty acid-free BSA.[5] | Most cell-based assays; studies on lipid metabolism and signaling. |
| Cyclodextrins | High solubilizing capacity; generally low toxicity; useful in serum-free applications.[11][13] | Can sometimes alter compound bioavailability differently than BSA; requires selection of the correct cyclodextrin type.[14] | Assays where BSA is problematic; formulation studies; CNS administration models.[11] |
Diagram 1: Decision Workflow for Solubilizing Columbinic Acid
Caption: Decision tree for selecting an appropriate solubilization strategy.
Experimental Protocols
Protocol 1: Preparation of a 100 mM Columbinic Acid Stock in Ethanol
-
Preparation: Work in a sterile hood. Aseptically weigh out 27.8 mg of columbinic acid (MW: 278.43 g/mol ).
-
Dissolution: Add 1.0 mL of absolute, sterile ethanol to the vial.
-
Mixing: Vortex thoroughly until the columbinic acid is completely dissolved. Gentle warming to 37°C may assist dissolution.
-
Storage: Overlay the solution with nitrogen or argon gas, cap tightly, and store at -80°C in small, single-use aliquots to minimize oxidation and freeze-thaw cycles.
Protocol 2: Preparation of a Columbinic Acid-BSA Complex (Target: 5 mM Columbinic Acid, 1 mM BSA)
This protocol creates a 5:1 molar ratio complex, a common starting point for lipotoxicity studies.[4]
-
Prepare 10% Fatty Acid-Free BSA Solution:
-
Dissolve 1 g of high-purity, fatty acid-free BSA into 10 mL of sterile serum-free culture medium or phosphate-buffered saline (PBS).
-
Stir gently at 37°C until fully dissolved. Do not vortex, as this can denature the protein.
-
Sterile filter the solution through a 0.22 µm filter. This stock is approximately 1.5 mM BSA.
-
-
Prepare 100 mM Columbinic Acid Stock:
-
Follow Protocol 1 using ethanol as the solvent.
-
-
Complexation Procedure:
-
In a sterile conical tube, add 6.67 mL of the 10% BSA solution.
-
Add 3.33 mL of serum-free medium or PBS to dilute the BSA to a final volume of 10 mL with a concentration of 1 mM.
-
Warm the 1 mM BSA solution in a 37°C water bath for 15 minutes.
-
While gently stirring the warmed BSA solution, slowly add 50 µL of the 100 mM columbinic acid stock solution drop by drop. This slow addition is critical.
-
Cap the tube, protect it from light by wrapping it in foil, and incubate at 37°C for at least 1 hour with gentle shaking or stirring to ensure complete complexation.
-
Visually inspect the solution. A clear solution indicates successful complexation. If the solution is cloudy or contains precipitate, the preparation should be discarded.
-
-
Final Steps:
-
Sterile filter the final complex through a 0.22 µm filter.
-
This final stock contains 5 mM Columbinic Acid complexed to 1 mM BSA. It can now be diluted to the desired final concentration in your complete cell culture medium.
-
Remember to prepare a vehicle control using 1 mM BSA solution treated with an equivalent volume of ethanol.
-
Diagram 2: Experimental Workflow for Preparing FA-BSA Complexes
Caption: Workflow for the preparation of columbinic acid-BSA complexes.
Protocol 3: Solubilization of Columbinic Acid with Cyclodextrin
-
Select Cyclodextrin: 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for increasing the solubility of lipophilic molecules.[11]
-
Prepare HP-β-CD Solution: Prepare a 45% (w/v) solution of HP-β-CD in sterile water or PBS.
-
Prepare Columbinic Acid Stock: Prepare a concentrated stock in ethanol as described in Protocol 1 .
-
Complexation: Slowly add the columbinic acid stock to the HP-β-CD solution while vortexing. The molar ratio of drug to cyclodextrin often needs to be optimized, but a 1:1 or 1:2 ratio is a good starting point.
-
Incubation: Shake the mixture at room temperature for 1-2 hours or until the solution is clear.
-
Storage: Sterile filter and store at 4°C for short-term use.
References
- Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
- Vertex AI Search. Serum Albumins as Carriers for Fatty Acid Delivery | News & Announcements.
- Vertex AI Search. Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps.
- Vertex AI Search. Cyclodextrin Solutions for API Solubility Boost - BOC Sciences.
- Vertex AI Search. Lipophilic molecule encapsulated by a cyclodextrin. Note; arrows represent non- covalent thermodynamic attractions. - ResearchGate.
- Vertex AI Search. The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications - Pharma Excipients.
- Vertex AI Search. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - Oxford Academic.
- Vertex AI Search. What concentration of DMSO is suitable for dissolving oleic and Palmitic acid for Hepg2 cells.
- Vertex AI Search. Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Request PDF - ResearchGate.
- Vertex AI Search. How to prevent fatty acid precipitation/micelle formation in cell culture media?
- Vertex AI Search. Best practices for preparing fatty acid-BSA complexes for experiments - Benchchem.
- Vertex AI Search. Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate.
- Vertex AI Search. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC.
- Vertex AI Search. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed.
- Vertex AI Search. Columbinic Acid | C18H30O2 | CID 10423704 - PubChem - NIH.
- Vertex AI Search. Columbinic acid - Tuscany Diet.
- Vertex AI Search. Stability of plasma and erythrocyte fatty acid composition during cold storage.
Sources
- 1. Columbinic Acid | C18H30O2 | CID 10423704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tuscany-diet.net [tuscany-diet.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alzet.com [alzet.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
improving detection sensitivity for columbinic acid
Technical Support Center: High-Sensitivity Detection of Columbinic Acid
Topic: Optimization of Chromatographic Resolution and Mass Spectrometric Identification for Columbinic Acid (
Executive Summary: The Isomer Challenge
Columbinic acid (5t,9c,12c-18:3) presents a unique analytical challenge because it is a geometric isomer of
This guide provides a self-validating workflow to achieve baseline resolution and structural confirmation , moving beyond standard FAME analysis to advanced ionic liquid stationary phases and DMOX derivatization.
Module 1: Chromatographic Resolution (The Separation)
Current Standard: Highly polar cyanopropyl siloxane columns (e.g., CP-Sil 88, SP-2560).[1] Recommended Upgrade: Ionic Liquid Stationary Phases (SLB-IL111).[1][2][3]
Why Your Current Column May Fail
Standard highly polar columns rely on dipole-dipole interactions. While effective for chain length and degree of unsaturation, they often struggle to separate geometric isomers where the only difference is a trans vs. cis bond at the
The Solution: SLB-IL111 Protocol
The SLB-IL111 (1,9-di(3-vinylimidazolium) nonane bis(trifluoromethyl) sulfonyl imidate) column offers orthogonal selectivity based on double bond geometry.
Experimental Protocol: GC-FID/MS Conditions
-
Column: SLB-IL111 (100 m
0.25 mm 0.20 m). Note: 100m is critical for isomer splitting. -
Carrier Gas: Hydrogen (recommended for FID) or Helium (for MS) at 24 cm/sec constant linear velocity.
-
Oven Program (Isothermal Mode):
-
Inject at 170°C.
-
Hold isothermal at 168°C for 50-60 minutes.
-
Reasoning: Isothermal runs at lower temperatures maximize the interaction difference between cis and trans pi-electron clouds and the ionic liquid phase.
-
-
Inlet: Split ratio 50:1 (to prevent column overload which broadens peaks).
Data Output: Expected Retention Order
| Elution Order | Fatty Acid | Structure | Resolution Note |
|---|---|---|---|
| 1 | Pinolenic Acid | 5c,9c,12c-18:3 | Elutes early due to "kinked" cis-5 geometry. |
| 2 | Columbinic Acid | 5t,9c,12c-18:3 | Distinct separation due to trans-5 linearity. |
| 3 |
Module 2: Structural Confirmation (The Identification)[5]
The Problem: In standard GC-MS of FAMEs, the double bond migration under electron impact prevents specific localization of the
DMOX derivatives stabilize the charge at the nitrogen atom, allowing radical-induced cleavage along the alkyl chain. This produces a clear mass spectral "gap" of 12 amu between carbon atoms at the double bond site.
Protocol: One-Pot Mild DMOX Preparation
Avoid harsh temperatures to prevent isomerization.
-
Starting Material: 1-5 mg of lipid extract or FAMEs.
-
Reagent Addition: Add 500
L of 2-amino-2-methyl-1-propanol (AMP). -
Catalyst: Add 50
L of sodium methoxide (1M in methanol). -
Incubation: Heat at 170°C for 1 hour in a sealed tube under nitrogen. Critique: Some protocols suggest overnight at room temp, but 1 hr at 170°C is standard for rapid conversion if oxygen is strictly excluded.
-
Extraction: Cool, add 2 mL hexane and 2 mL water. Vortex. The DMOX derivatives partition into the hexane layer.
-
Drying: Dry hexane layer over anhydrous
.
MS Interpretation Guide for Columbinic DMOX
Look for the diagnostic ions in the mass spectrum:
-
Molecular Ion (
): m/z 333 (for C18:3 DMOX). -
5 Double Bond Marker: Look for a mass difference of 12 amu between C4 and C5 (or C5 and C6 depending on fragmentation).
-
Key Diagnostic: A prominent gap between m/z 153 and m/z 166 (identifying the
5 position). -
Differentiation: Pinolenic (5c) and Columbinic (5t) will have similar fragmentation, so this confirms position (5,9,12) while the GC Retention Time (Module 1) confirms geometry (trans).
-
Module 3: The "Nuclear Option" (Silver-Ion Chromatography)
If you are analyzing complex biological tissues (e.g., liver, plasma) where Columbinic acid is <1% of total fatty acids, GC alone may suffer from matrix interference.
Technique:
-
Cis bonds: Strong interaction (steric access is easy).
-
Trans bonds: Weak interaction (steric hindrance).
Workflow:
-
Pass FAME mixture through an Ag-Ion SPE cartridge.
-
Fraction 1 (Elutes First): Saturated FA + Trans-monoenes/dienes .
-
Fraction 2 (Elutes Later): Cis-monoenes/dienes. Result: Columbinic acid (containing a trans bond) will elute significantly earlier than all-cis isomers like Pinolenic acid, effectively enriching the sample for detection.
Visualizing the Workflow
The following diagram illustrates the decision logic for selecting the correct method based on your sample complexity.
Caption: Decision matrix for isolating Columbinic acid. Note the critical role of Ionic Liquid columns and Ag-Ion fractionation for complex matrices.
Troubleshooting & FAQs
Ticket #404: "I see a shoulder on my Pinolenic Acid peak, but no distinct Columbinic peak."
Diagnosis: Co-elution due to insufficient column polarity. Fix:
-
Switch Column: If using a DB-23 or HP-88, switch to SLB-IL111 .
-
Temperature Drop: Lower your isothermal temperature by 5°C (e.g., from 170°C to 165°C). Separation of geometric isomers improves at lower temperatures.
-
Carrier Gas: If using Helium, switch to Hydrogen. The higher optimal linear velocity of Hydrogen maintains efficiency (plates/meter) at lower temperatures.
Ticket #502: "My DMOX derivatives are showing weak signal intensity."
Diagnosis: Incomplete derivatization or hydrolysis. Fix:
-
Moisture Control: The DMOX reaction is sensitive to water. Ensure reagents are anhydrous.
-
Cleanup: Post-reaction, ensure the hexane phase is washed thoroughly with water to remove unreacted AMP, which can foul the MS source.
-
Inlet Temp: DMOX derivatives have higher boiling points than FAMEs. Increase GC inlet temperature to 260°C-270°C to prevent discrimination.
Ticket #101: "Can I use C18:3 n-3 (ALA) as an internal standard?"
Diagnosis: Risk of interference. Fix: No. ALA is a naturally occurring isomer (9c,12c,15c). Recommendation: Use C21:0 (Heneicosanoic acid) or C19:0 (Nonadecanoic acid) as an internal standard. These odd-chain saturated fatty acids are biologically rare and elute in clean windows on polar columns.
References
-
Delmonte, P., et al. (2011). "Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column." Journal of Chromatography A.
-
Christie, W.W. (1998). "Gas Chromatography-Mass Spectrometry Methods for Structural Analysis of Fatty Acids." Lipids.[5][6][7][8][9][10][11][12][13]
-
Dobson, G., & Christie, W.W. (1996).[5] "Structural analysis of fatty acids by mass spectrometry of picolinyl esters and dimethyloxazoline derivatives." Trends in Analytical Chemistry.
-
Momchilova, S., & Nikolova-Damyanova, B. (2003). "Silver ion chromatography of fatty acids and their derivatives." Journal of Separation Science.
Sources
- 1. Separation characteristics of fatty acid methyl esters using SLB-IL111, a new ionic liquid coated capillary gas chromatographic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. aocs.org [aocs.org]
- 10. Silver Ion High-Performance Liquid Chromatography—Atmospheric Pressure Chemical Ionization Mass Spectrometry: A Tool for Analyzing Cuticular Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. jsbms.jp [jsbms.jp]
- 13. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
columbinic acid mass spectrometry fragmentation pattern issues
The following technical support guide is structured as a dynamic knowledge base for researchers analyzing Columbinic Acid (5t,9c,12c-18:3) and its isomers.[1]
Topic: Mass Spectrometry Fragmentation & Isomer Differentiation Ticket Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The Columbinic Acid Challenge
Columbinic acid (5t,9c,12c-18:3 ) presents a unique analytical challenge because it is a geometric isomer of both
-
Double Bond Migration: High-energy EI (70 eV) causes double bonds to migrate along the alkyl chain, producing identical fragmentation patterns for many 18:3 isomers.
-
Stereochemistry Blindness: Standard MS is insensitive to cis/trans geometry.
-
Proximal Unsaturation: The
double bond interacts with the ester headgroup, complicating standard fragmentation rules.
This guide provides the protocols to resolve these issues using Derivatization , Polar GC Separation , and Diagnostic Ion Monitoring .
Knowledge Base: Troubleshooting Guides
Ticket #001: "I cannot distinguish Columbinic Acid from Pinolenic Acid or GLA using NIST libraries."
Diagnosis: You are likely analyzing FAMEs (Fatty Acid Methyl Esters) using a standard non-polar column (e.g., DB-5 or DB-1). Under these conditions, the mass spectra of 18:3 isomers are virtually identical, and retention times may overlap.
Solution: The "Polarity Shift" Protocol To resolve Columbinic acid (5t) from Pinolenic (5c) and GLA (6c), you must rely on chromatographic resolution, not just mass spectrometry.
Step-by-Step Resolution:
-
Switch to a High-Polarity Column:
-
Recommended Phases: 100% Cyanopropyl polysiloxane (e.g., CP-Sil 88 , BPX70 , SP-2560 ).
-
Mechanism: These phases interact strongly with the
-electrons of the double bonds. The interaction strength varies with the geometry (cis vs. trans) and position of the double bonds.
-
-
Check Elution Order (CP-Sil 88):
-
On highly polar columns, trans double bonds typically interact less strongly than cis bonds.
-
Expected Order: Columbinic Acid (5t) elutes before Pinolenic Acid (5c).
-
Note: GLA (6c,9c,12c) typically elutes after Columbinic acid but requires pure standards for confirmation as shifts occur with temperature programs.
-
Quantitative Comparison Table: Isomer Elution Characteristics
| Isomer | Structure | Key Difference | Elution Behavior (Polar Column) |
| Columbinic Acid | 5t, 9c, 12c | Elutes Earlier (Lower interaction) | |
| Pinolenic Acid | 5c, 9c, 12c | Elutes Later (Higher interaction) | |
| GLA | 6c, 9c, 12c | Distinct, usually separates from |
Ticket #002: "How do I confirm the Delta-5 double bond position?"
Diagnosis: You need to prove the double bond is at position 5, not 6 (GLA) or 9 (ALA). FAME spectra are insufficient.
Solution: Nitrogen-Based Derivatization Convert your fatty acids into DMOX (4,4-dimethyloxazoline) or Picolinyl ester derivatives. These derivatives stabilize the charge at the headgroup, minimizing migration and allowing "charge-remote fragmentation."
Protocol A: DMOX Derivatization
-
Reagent: 2-amino-2-methyl-1-propanol.
-
Diagnostic Ions for
:-
Look for a distinct base peak at m/z 153 .
-
Mechanism: The
double bond suppresses the usual McLafferty rearrangement ion (m/z 113) and produces a stable ion at m/z 153 due to the specific cleavage facilitated by the double bond at C5. -
The "Gap" Rule: For downstream bonds (9, 12), look for a mass difference of 12 Da between peaks (odd mass numbers).
-
Protocol B: Picolinyl Ester Derivatization
-
Reagent: 3-pyridylcarbinol (via acid chloride method).
-
Diagnostic Ions for
:-
Look for a mass gap of 26 Da (instead of the usual 14 Da for saturated carbons).
-
Critical Gap: The gap occurs between m/z 134 (C4) and m/z 160 (C6).
-
Note: The ion at m/z 160 represents the start of the double bond at C5.
-
Ticket #003: "My spectra show no molecular ion."
Diagnosis:
Polyunsaturated fatty acids (PUFAs) fragment easily. In DMOX derivatives of PUFAs, the molecular ion (
Solution:
-
Verify Molecular Weight:
-
Columbinic Acid (18:3) MW = 278.
-
DMOX MW:
(Wait, simpler: Acid MW + 53). MW = 331 . -
Picolinyl MW: Acid MW + 91. MW = 369 .
-
-
Soft Ionization: If
is absent in EI (70 eV), switch to Chemical Ionization (CI) using Acetonitrile or Isobutane to confirm the parent mass before analyzing fragments.
Visual Workflow: Isomer Identification Strategy
The following diagram outlines the logical decision tree for identifying Columbinic Acid in a complex lipid mixture.
Caption: Decision tree for differentiating Columbinic acid from Pinolenic acid and GLA using derivatization and polar GC separation.
References
-
Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives: DMOX Derivatives of Monoenoic Fatty Acids. LipidWeb. Retrieved from [Link]
- Authority on lipid mass spectrometry and DMOX fragment
- Dobson, G., & Christie, W. W. (1996). Structural analysis of fatty acids by mass spectrometry of picolinyl esters and dimethyloxazoline derivatives. Trends in Analytical Chemistry.
- Lichman, B. R., et al. (2013). Differentiation of 18:3 isomers by GC-MS.
- AOCS Official Method Ce 1h-05. (2005). Determination of cis-, trans-, saturated, monounsaturated and polyunsaturated fatty acids in vegetable or non-ruminant animal oils and fats by capillary GLC method. Standard method validating the elution order of cis/trans isomers on polar columns.
Sources
Technical Support Center: A-Z Guide to Fatty Acid Retention in RP-HPLC
Welcome to the comprehensive troubleshooting guide for researchers, scientists, and drug development professionals encountering challenges with low retention of fatty acids in reversed-phase high-performance liquid chromatography (RP-HPLC). This resource is designed to provide in-depth, field-proven insights and actionable solutions to enhance the retention and resolution of fatty acids in your chromatographic analyses.
Introduction: The Challenge of Retaining Fatty Acids
Fatty acids, particularly short-chain fatty acids (SCFAs) and some long-chain fatty acids (LCFAs), present a unique challenge in RP-HPLC due to their amphipathic nature.[1] Their carboxyl group can lead to ionization, and their varying chain lengths and degrees of unsaturation result in a wide range of hydrophobicities.[1][2] Low retention is a common issue that can lead to poor resolution, inaccurate quantification, and co-elution with the solvent front. This guide will walk you through a systematic approach to troubleshooting and overcoming these challenges.
Troubleshooting Guide: Question & Answer Format
This section directly addresses specific issues you might be encountering during your experiments.
Issue 1: My fatty acid peaks are eluting at or near the void volume.
Question: Why are my fatty acid peaks showing little to no retention on my C18 column?
Answer: This is a classic sign of insufficient interaction between your fatty acids and the stationary phase. Several factors could be at play:
-
Mobile Phase Polarity is Too High: In reversed-phase chromatography, a highly polar mobile phase (e.g., high water content) will cause nonpolar analytes to be more strongly retained. Conversely, if your mobile phase is too strong (too high in organic solvent content), your fatty acids will have a higher affinity for the mobile phase and elute quickly. For very short-chain fatty acids, which are more polar, a mobile phase with a very high aqueous component may be necessary.[3]
-
Ionization of the Carboxylic Acid Group: Fatty acids are weak acids. If the pH of your mobile phase is above the pKa of the fatty acid (typically around 4.8), the carboxylic acid group will be deprotonated (ionized), making the molecule more polar and less likely to be retained on a nonpolar stationary phase.
-
Inappropriate Column Chemistry: While C18 columns are a good starting point and are highly recommended for hydrophobic compounds like long-chain fatty acids, they may not always be the optimal choice, especially for shorter chain fatty acids.[4][5][6]
Solutions & Optimization Strategies:
-
Adjust Mobile Phase Composition:
-
Decrease the organic solvent percentage: Systematically decrease the concentration of acetonitrile or methanol in your mobile phase. This will increase the overall polarity of the mobile phase, promoting greater interaction between the hydrophobic fatty acid chains and the C18 stationary phase, thus increasing retention time.[6][7]
-
Control the Mobile Phase pH: Add a small amount of an acidifier, such as formic acid, acetic acid, or trifluoroacetic acid (TFA), to your mobile phase to lower the pH to a value at least 1-2 units below the pKa of your fatty acids.[7][8] This ensures the carboxylic acid group remains protonated (non-ionized), increasing its hydrophobicity and retention. A typical starting concentration is 0.1% (v/v).
-
-
Consider Alternative Column Chemistries:
-
C8 Columns: For some applications, a C8 column, which has shorter alkyl chains than a C18, can offer different selectivity and may be suitable for moderately hydrophobic compounds.[9][10] However, for highly hydrophobic long-chain fatty acids, a C18 column generally provides stronger retention.[4][5]
-
Specialty Columns: For specific challenges, such as separating geometric isomers (cis/trans), specialized columns like silver-ion HPLC columns can be highly effective.[7]
-
Issue 2: I've adjusted my mobile phase, but retention is still poor, especially for short-chain fatty acids.
Question: What else can I do to improve the retention of my more polar, short-chain fatty acids?
Answer: When mobile phase and column chemistry adjustments are insufficient, more advanced techniques may be necessary to enhance retention.
-
Ion-Pairing Chromatography: This technique introduces an ion-pairing reagent to the mobile phase. This reagent has a hydrophobic part that interacts with the stationary phase and a charged part that interacts with the ionized fatty acid, effectively increasing its retention.[11][12]
-
Derivatization: Chemical derivatization is a powerful technique where the fatty acid is reacted to attach a chromophore or fluorophore.[13] This not only improves detection sensitivity but can also significantly increase the hydrophobicity of the molecule, leading to better retention.[14][15][16][17]
Solutions & Optimization Strategies:
-
Implement Ion-Pairing Chromatography:
-
Reagent Selection: For anionic fatty acids, a cationic ion-pairing reagent such as tetrabutylammonium bromide (TBAB) is used.[18]
-
Concentration Optimization: The concentration of the ion-pairing reagent is critical and needs to be optimized. Higher concentrations can lead to increased retention, but can also affect column stability and lead to long equilibration times.[11][19]
-
-
Utilize Derivatization:
-
Common Derivatizing Agents: Phenacyl esters and naphthacyl esters are commonly used for UV detection.[17] Reagents like 2,4'-dibromoacetophenone are also effective.[14][16]
-
Reaction Conditions: Derivatization reactions need to be carefully controlled in terms of temperature and time to ensure complete reaction and avoid degradation of unsaturated fatty acids.[14][15][16]
-
Issue 3: My retention times are inconsistent and drifting between runs.
Question: Why are my fatty acid retention times not reproducible?
Answer: Retention time instability can be a frustrating issue. The root cause often lies in a lack of system equilibration or changes in the mobile phase or column conditions.
-
Insufficient Column Equilibration: This is a very common cause of retention time drift, especially when using mobile phase additives like ion-pairing reagents which can take a long time to fully equilibrate with the stationary phase.[12]
-
Mobile Phase pH Fluctuation: As discussed, the pH of the mobile phase is critical for controlling the ionization state of fatty acids. Small changes in pH can lead to significant shifts in retention time.[20][21]
-
Temperature Fluctuations: Column temperature can affect the viscosity of the mobile phase and the kinetics of solute partitioning between the mobile and stationary phases.[22][23][24] Inconsistent laboratory temperatures can lead to retention time variability.[23]
Solutions & Optimization Strategies:
-
Ensure Proper Equilibration:
-
Extended Equilibration: When starting a new method or after changing the mobile phase, allow the column to equilibrate for an extended period (e.g., 30-60 minutes or longer, especially with ion-pairing reagents) until a stable baseline is achieved.[21]
-
Consistent Start-up Procedure: Implement a standardized start-up procedure to ensure the column is consistently equilibrated before each batch of samples.
-
-
Maintain Stable Mobile Phase Conditions:
-
Use Buffered Mobile Phases: If precise pH control is critical, use a properly prepared buffer solution. Ensure the buffer is within its effective buffering range.
-
Fresh Mobile Phase: Prepare fresh mobile phase daily to avoid changes in composition due to evaporation of volatile organic solvents.[20]
-
-
Control Column Temperature:
-
Use a Column Oven: A thermostatically controlled column oven is essential for maintaining a stable and consistent column temperature, which will improve the reproducibility of your retention times.[23][25]
-
Optimize Temperature: Experiment with different column temperatures. Higher temperatures can sometimes improve peak shape and reduce run times, but the effect on selectivity should be evaluated.[23][24][25]
-
FAQs: Quick Reference
Q1: What is a good starting point for a mobile phase for fatty acid analysis? A1: A common starting point for reversed-phase analysis of fatty acids is a gradient of acetonitrile and water, with 0.1% formic or acetic acid added to both solvents to suppress ionization.[7]
Q2: Should I use a C18 or a C8 column for my fatty acid analysis? A2: For general-purpose analysis, especially for long-chain fatty acids, a C18 column is usually the preferred choice due to its higher hydrophobicity and stronger retention.[4][5] A C8 column might be considered if you are working with more polar or moderately hydrophobic compounds and desire shorter analysis times.[9]
Q3: How can I improve the peak shape of my fatty acids? A3: Poor peak shape (tailing) is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[26] Using a high-quality, end-capped column and ensuring the mobile phase pH is low enough to suppress fatty acid ionization can significantly improve peak shape.[26]
Q4: Is derivatization always necessary for fatty acid analysis by HPLC? A4: Not always. For LCFAs, direct analysis is possible, often with detection by an Evaporative Light-Scattering Detector (ELSD) or mass spectrometry.[27] However, for UV detection, derivatization is typically required to introduce a chromophore, as fatty acids themselves have poor UV absorbance.[1] Derivatization also offers the benefit of increased retention.[14][15][16][17]
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Suppressing Fatty Acid Ionization
-
Solvent A (Aqueous):
-
Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.
-
Carefully add 1 mL of formic acid (or acetic acid).
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
-
-
Solvent B (Organic):
-
Measure 999 mL of HPLC-grade acetonitrile (or methanol) into a clean 1 L solvent bottle.
-
Carefully add 1 mL of formic acid (or acetic acid).
-
Mix thoroughly and degas the solution.
-
-
Gradient Elution:
-
Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute the fatty acids based on their hydrophobicity.
-
Protocol 2: Derivatization of Fatty Acids with 2,4'-Dibromoacetophenone
This protocol is adapted from a published method and should be performed in a well-ventilated fume hood.[14][16]
-
Sample Preparation:
-
Evaporate the solvent from the fatty acid sample to dryness under a stream of nitrogen.
-
-
Derivatization Reaction:
-
To the dried sample, add 1 mL of a 12 g/L solution of 2,4'-dibromoacetophenone in acetone.
-
Add 1 mL of a 10 g/L solution of triethylamine in acetone.
-
Seal the reaction vial and heat at 40-50°C for 30-60 minutes.
-
-
Reaction Quenching:
-
After cooling to room temperature, add 100 µL of a 2 g/L solution of acetic acid in acetone to stop the reaction.
-
-
Analysis:
-
The resulting solution containing the derivatized fatty acids is now ready for injection into the HPLC system.
-
Visualizations
Troubleshooting Workflow for Low Fatty Acid Retention
Caption: A decision tree for systematically troubleshooting low fatty acid retention in RP-HPLC.
Factors Influencing Fatty Acid Retention
Sources
- 1. agilent.com [agilent.com]
- 2. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
- 3. hplc.eu [hplc.eu]
- 4. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 5. pharmatimesofficial.com [pharmatimesofficial.com]
- 6. chromtech.com [chromtech.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mastelf.com [mastelf.com]
- 9. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 10. hawach.com [hawach.com]
- 11. welch-us.com [welch-us.com]
- 12. The Case of the Unintentional Ion-Pairing Reagent | Separation Science [sepscience.com]
- 13. tandfonline.com [tandfonline.com]
- 14. jafs.com.pl [jafs.com.pl]
- 15. A highly efficient method for derivatization of fatty acids for high performance liquid chromatography [jafs.com.pl]
- 16. researchgate.net [researchgate.net]
- 17. analusis.edpsciences.org [analusis.edpsciences.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 21. researchgate.net [researchgate.net]
- 22. Temperature selectivity in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. chromtech.com [chromtech.com]
- 24. chromatographytoday.com [chromatographytoday.com]
- 25. waters.com [waters.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Effects of Columbinic Acid and EPA on Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Fatty Acids in Eicosanoid Modulation
In the intricate world of inflammatory signaling, the enzymatic conversion of polyunsaturated fatty acids into prostaglandins by cyclooxygenase (COX) enzymes represents a critical control point. Arachidonic acid (AA), an omega-6 fatty acid, is the primary substrate for the synthesis of 2-series prostaglandins (e.g., PGE2), which are potent mediators of inflammation, pain, and fever. The search for molecules that can modulate this pathway to mitigate excessive inflammation has led researchers to investigate alternative fatty acids. This guide provides a detailed, objective comparison of two such fatty acids: columbinic acid and eicosapentaenoic acid (EPA), focusing on their differential effects on prostaglandin synthesis.
Columbinic acid , a lesser-known polyunsaturated fatty acid, has emerged as a molecule of interest for its potential to selectively inhibit COX enzymes. In contrast, eicosapentaenoic acid (EPA) , an omega-3 fatty acid abundant in fish oil, is well-established for its anti-inflammatory properties, which are largely attributed to its ability to compete with AA and serve as a precursor for the less inflammatory 3-series prostaglandins.[1] This guide will delve into the mechanisms of action of both compounds, present comparative data on their enzymatic inhibition, and provide a detailed experimental protocol for their head-to-head evaluation.
The Prostaglandin Synthesis Pathway: A Central Inflammatory Cascade
The synthesis of prostaglandins is initiated by the release of fatty acids from the cell membrane by phospholipase A2. These fatty acids then serve as substrates for the COX enzymes, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins involved in homeostatic functions.[2] Conversely, COX-2 is an inducible enzyme, with its expression being upregulated by pro-inflammatory stimuli.[2] Both enzymes convert their fatty acid substrates into the unstable intermediate Prostaglandin H (PGH), which is then further metabolized by specific synthases into various prostaglandins, including PGE, PGD, PGF, and prostacyclin (PGI), as well as thromboxanes (TX).[3][4]
DOT script for the Prostaglandin Synthesis Pathway:
Caption: The prostaglandin synthesis pathway, highlighting the roles of COX-1 and COX-2 in metabolizing arachidonic acid, EPA, and columbinic acid.
Comparative Analysis of Columbinic Acid and EPA
Mechanism of Action
Eicosapentaenoic Acid (EPA): EPA's primary mechanism for modulating prostaglandin synthesis is through competitive inhibition of COX enzymes.[1] By competing with arachidonic acid for the active site of COX-1 and COX-2, EPA reduces the production of pro-inflammatory 2-series prostaglandins.[5] Furthermore, EPA itself is a substrate for COX enzymes, leading to the production of 3-series prostaglandins (e.g., PGE3).[5][6] These 3-series prostaglandins are generally less inflammatory than their 2-series counterparts, and in some cases, may even possess anti-inflammatory properties.[1][7]
Columbinic Acid: Columbinic acid ((5E,9Z,12Z)-octadeca-5,9,12-trienoic acid) is a polyunsaturated fatty acid with a unique trans double bond. While research is less extensive than for EPA, studies indicate that it can be metabolized by cyclooxygenase. Emerging evidence suggests that columbinic acid may act as a selective inhibitor of COX-2. This selectivity is a desirable characteristic for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective functions of COX-1.
Quantitative Comparison of COX Inhibition
The following table summarizes the available data on the inhibitory potency of columbinic acid and EPA against COX-1 and COX-2 enzymes. It is important to note that direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions.
| Compound | COX-1 IC50/EC50 (µM) | COX-2 IC50/EC50 (µM) | Selectivity Ratio (COX-1/COX-2) |
| Columbinic Acid (as Columbin) | 327[8] | 53.1[8] | 6.2 |
| Eicosapentaenoic Acid (EPA) | - | 7.1[9] | - |
Note: The data for columbinic acid is derived from a study on "columbin," which, based on the context of natural product COX inhibitors, is interpreted as columbinic acid. The selectivity ratio is calculated as COX-1 IC50 / COX-2 IC50.
Experimental Protocol: A Cell-Based Assay for Comparative Analysis
To provide a framework for the direct comparison of columbinic acid and EPA, the following detailed protocol for a cell-based assay to measure their effects on prostaglandin E2 (PGE2) production in macrophages is provided. Macrophages are a relevant cell type as they are key players in the inflammatory response and are significant producers of prostaglandins.[10]
DOT script for the Experimental Workflow:
Caption: A streamlined workflow for the comparative analysis of columbinic acid and EPA on PGE2 production in macrophages.
Step-by-Step Methodology
1. Cell Culture and Seeding:
- Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- Seed the cells into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
2. Treatment:
- The following day, replace the culture medium with fresh, serum-free DMEM.
- Prepare stock solutions of columbinic acid and EPA in ethanol.
- Pre-incubate the cells with various concentrations of columbinic acid or EPA (e.g., 1, 10, 50, 100 µM) or vehicle control (ethanol) for 1 hour.
- Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL to induce an inflammatory response and prostaglandin synthesis. Include a non-stimulated control group.
3. Sample Collection and Processing:
- After 24 hours of stimulation, collect the cell culture supernatants.
- Centrifuge the supernatants at 1,000 x g for 10 minutes at 4°C to pellet any detached cells and debris.
- Transfer the clarified supernatants to clean microcentrifuge tubes and store at -80°C until analysis.
4. Prostaglandin E2 Quantification:
- Quantify the concentration of PGE2 in the supernatants using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's instructions.[5][11]
- Alternatively, for a more comprehensive analysis of the prostaglandin profile, utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10][12][13] This will allow for the quantification of PGE2, PGE3, and potentially other eicosanoids derived from both fatty acids.
5. Data Analysis:
- Calculate the concentration of PGE2 in each sample based on the standard curve generated in the ELISA or by the LC-MS/MS analysis.
- Compare the PGE2 levels in the columbinic acid- and EPA-treated groups to the vehicle-treated, LPS-stimulated control group to determine the percent inhibition.
- If using LC-MS/MS, compare the relative abundance of different prostaglandins to understand the shift in the prostaglandin profile induced by each fatty acid.
- Perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of the observed differences.
Conclusion and Future Directions
This guide provides a comparative overview of columbinic acid and EPA and their effects on prostaglandin synthesis. While EPA is a well-characterized omega-3 fatty acid with known anti-inflammatory properties stemming from its competition with arachidonic acid and its role as a precursor to less inflammatory eicosanoids, columbinic acid presents an intriguing profile as a potential selective COX-2 inhibitor.
The provided experimental protocol offers a robust framework for the direct, head-to-head comparison of these two fatty acids. Such studies are crucial to further elucidate the therapeutic potential of columbinic acid and to understand its place relative to established anti-inflammatory compounds like EPA. Future research should focus on a comprehensive analysis of the full prostaglandin profile generated from columbinic acid metabolism by both COX-1 and COX-2. Additionally, in vivo studies are warranted to validate the anti-inflammatory effects of columbinic acid and to assess its pharmacokinetic and pharmacodynamic properties. This continued investigation will be vital for drug development professionals seeking to identify novel and effective modulators of the inflammatory response.
References
-
In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Accessed February 12, 2026. [Link]
-
Relationship: Prostaglandins and EPA (eicosapentaenoic acid). Caring Sunshine. Accessed February 12, 2026. [Link]
-
Eicosapentaenoic acid. Wikipedia. Accessed February 12, 2026. [Link]
-
Fish oil augments macrophage cyclooxygenase II (COX-2) gene expression induced by endotoxin. PubMed. Accessed February 12, 2026. [Link]
-
NATURAL COX-2 INHIBITORS: THE FUTURE OF PAIN RELIEF. Chiro.org. Accessed February 12, 2026. [Link]
-
COX-2 Inhibitory Effects of Naturally Occurring and Modified Fatty Acids. ResearchGate. Accessed February 12, 2026. [Link]
-
Human Prostaglandin E2 (PGE2) Elisa kit. AMSBIO. Accessed February 12, 2026. [Link]
-
Tandem mass spectrometry analysis of prostaglandins and isoprostanes. Accessed February 12, 2026. [Link]
-
Inhibition of COX enzymes. Columbin was evaluated in a COX catalysed... ResearchGate. Accessed February 12, 2026. [Link]
-
Mass Spectrometry Approaches for Detection and Determination of Prostaglandins from Biological Samples. PubMed. Accessed February 12, 2026. [Link]
-
Gas chromatography-mass spectrometry profiling of prostaglandins formed... ResearchGate. Accessed February 12, 2026. [Link]
-
Comparative anti-inflammatory effects of plant- and marine-derived omega-3 fatty acids explored in an endothelial cell line. PubMed. Accessed February 12, 2026. [Link]
-
Comparative effects of the omega-3 polyunsaturated fatty acid derivati | JIR. Journal of Inflammation Research. Accessed February 12, 2026. [Link]
-
Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney. Accessed February 12, 2026. [Link]
-
Omega-3 fatty acids and decidual cell prostaglandin production in response to the inflammatory cytokine IL-1beta. PubMed. Accessed February 12, 2026. [Link]
-
Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance. PMC. Accessed February 12, 2026. [Link]
-
Comprehensive Profiling of Prostaglandins in Human Ovarian Follicular Fluid Using Mass Spectrometry. PubMed. Accessed February 12, 2026. [Link]
-
Essential Fatty Acids and Their Metabolites in the Pathobiology of Inflammation and Its Resolution. PMC. Accessed February 12, 2026. [Link]
-
Comparing the Effects of Docosahexaenoic and Eicosapentaenoic Acids on Inflammation Markers Using Pairwise and Network Meta-Analyses of Randomized Controlled Trials. PubMed. Accessed February 12, 2026. [Link]
-
Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). Cardiovascular Physiology Concepts. Accessed February 12, 2026. [Link]
-
Interactions of fatty acids, nonsteroidal anti-inflammatory drugs, and coxibs with the catalytic and allosteric subunits of cyclooxygenases-1 and -2. PMC. Accessed February 12, 2026. [Link]
-
The Anti-Inflammatory and Antioxidant Impact of Dietary Fatty Acids in Cardiovascular Protection in Older Adults May Be Related to Vitamin C Intake. PubMed Central. Accessed February 12, 2026. [Link]
-
Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. Accessed February 12, 2026. [Link]
-
Different Fatty Acids Compete with Arachidonic Acid for Binding to the Allosteric or Catalytic Subunits of Cyclooxygenases to Regulate Prostanoid Synthesis. PubMed. Accessed February 12, 2026. [Link]
-
The Anti-inflammatory Effect of Personalized Omega-3 Fatty Acid Dosing for Reducing Prostaglandin E2 in the Colonic Mucosa Is Attenuated in Obesity. PMC. Accessed February 12, 2026. [Link]
-
COX pathway of arachidonic acid metabolism. COX-1 or COX-2 converts... ResearchGate. Accessed February 12, 2026. [Link]
-
The Anti-inflammatory Effect of Personalized Omega-3 Fatty Acid Dosing for Reducing Prostaglandin E2 in the Colonic Mucosa Is Attenuated in Obesity. OUCI. Accessed February 12, 2026. [Link]
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- 1. Structural Basis of Fatty Acid Substrate Binding to Cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential Fatty Acids and Their Metabolites in the Pathobiology of Inflammation and Its Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uab.edu [uab.edu]
- 9. Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. resources.amsbio.com [resources.amsbio.com]
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comparative study of columbinic acid in different plant species
Executive Summary: The "EFA Paradox"
Columbinic acid (5t,9c,12c-18:3 ) is a geometric isomer of
This guide compares the primary botanical sources of columbinic acid, delineates the critical extraction protocols required to separate it from its isomers, and visualizes the metabolic divergence that makes it a molecule of high interest for selective anti-inflammatory therapeutics.
Comparative Source Analysis
While common PUFAs are ubiquitous, columbinic acid is chemotaxonomically restricted to specific genera within the Ranunculaceae family. The following table compares the two primary botanical sources against a standard GLA source (Borago officinalis) to highlight the compositional differences.
Table 1: Comparative Fatty Acid Profile of Primary Sources[1][2]
| Feature | Aquilegia vulgaris (Columbine) | Thalictrum polycarpum (Meadowrue) | Borago officinalis (Borage - Control) |
| Primary Active | Columbinic Acid (5t,9c,12c-18:3) | Columbinic Acid (5t,9c,12c-18:3) | GLA (6c,9c,12c-18:3) |
| Typical Content | 55% - 70% of seed oil | 35% - 55% of seed oil | 0% (Contains ~20% GLA) |
| Co-occurring Isomers | Low levels of ALA/GLA | Higher complexity of "unusual" | High Linoleic Acid (35-40%) |
| Extraction Yield | High (Seed oil content ~15-20%) | Moderate | High |
| Bio-Availability | Gold Standard Source | Secondary Source | Negative Control (Standard EFA) |
| Economic Viability | Cultivated ornamental; scalable | Wild-harvested; inconsistent supply | Commercial crop |
Key Insight: Aquilegia vulgaris is the superior source for isolation due to the exceptionally high ratio of columbinic acid relative to interfering lipid species. Thalictrum species often contain a more complex mixture of
Metabolic Mechanism & Biological Activity
The biological uniqueness of columbinic acid lies in its ability to uncouple the structural role of EFAs from their eicosanoid-precursor role.
The Structural Blockade
Standard EFAs (like Arachidonic Acid) are metabolized by Cyclooxygenase (COX) enzymes. The COX active site requires the fatty acid to fold into a "hairpin" configuration to facilitate the abstraction of the pro-S hydrogen at C-13 and subsequent cyclization.
-
Mechanism: The trans-5 double bond in columbinic acid introduces a rigid "kink" that sterically hinders the molecule from adopting the necessary conformation within the COX active site.
-
Result: Columbinic acid acts as a "dead-end" metabolite for the prostaglandin pathway but successfully integrates into skin sphingolipids and ceramides to restore the epidermal water barrier.
Diagram 1: The Metabolic Divergence of Columbinic Acid
Caption: Columbinic acid mimics Linoleic Acid for structural skin barrier repair but cannot be cyclized by COX enzymes due to the trans-5 geometry, preventing inflammation-promoting eicosanoid synthesis.
Extraction and Purification Protocol
Isolating columbinic acid requires separating it from its geometric isomer,
Protocol: Isolation from Aquilegia vulgaris Seeds
Phase 1: Lipid Extraction (Folch Method Modified)
-
Homogenization: Grind 10g of Aquilegia seeds in liquid nitrogen to a fine powder.
-
Solvent Extraction: Extract with Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant) for 2 hours.
-
Partition: Add 0.2 volumes of 0.9% NaCl. Centrifuge at 2000 x g to separate phases. Collect the lower chloroform phase.
-
Drying: Evaporate solvent under a stream of nitrogen to obtain total lipid oil.
Phase 2: Derivatization (FAME Synthesis)
-
Note: Free fatty acids are difficult to separate; Methyl Esters (FAMEs) are required.
-
Dissolve oil in Toluene.
-
Add 1% Sulfuric Acid in Methanol. Incubate at 50°C for 12 hours (mild transesterification to prevent isomerization).
-
Extract FAMEs with Hexane.
Phase 3: Silver Ion Purification (The Critical Step)
Silver ions (
-
Column: Ag-loaded Cation Exchange Column (e.g., ChromSpher Lipids or homemade Ag-Silica).
-
Mobile Phase: Hexane:Acetonitrile (Gradient 99:1 to 90:10).
-
Elution Order:
-
Saturated FAMEs
-
Trans-monoenes
-
Cis-monoenes
-
Columbinic Acid (5t,9c,12c) — Elutes earlier than all-cis isomers.
- -Linolenic Acid (all-cis)
-
Diagram 2: Purification Workflow
Caption: Silver Ion Chromatography exploits the weaker pi-complexation of trans-bonds to separate Columbinic Acid from all-cis contaminants.
References
-
Houtsmuller, U. M. T. (1981). "Columbinic acid, a new type of essential fatty acid." Progress in Lipid Research, 20, 889-896.
-
Elliott, W. J., et al. (1985). "The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin." Journal of Biological Chemistry, 260(2), 987-992.
-
Bagby, M. O., et al. (1962).[1] "Thalictrum polycarpum Fatty Acids—A New Class of Fatty Acids from Vegetable Seed Oils." Biochemistry, 1(4), 632–639.
-
Christie, W. W. (1989). "Silver ion chromatography using solid-phase extraction columns packed with a bonded-sulfonic acid phase." Journal of Lipid Research, 30(9), 1471-1473.
-
Guil-Guerrero, J. L., et al. (2000). "Fatty acid profiles from forty-nine plant species that are potential new sources of γ-Linolenic acid." Journal of the American Oil Chemists' Society, 77, 1-7.
Sources
Cross-Validation of GC-FID and LC-MS for Fatty Acid Profiling
Executive Summary
In drug development and lipidomics, fatty acid (FA) profiling is a critical checkpoint for formulation stability (e.g., polysorbate degradation) and biomarker discovery. A common analytical error is relying on a single modality without orthogonal validation.
This guide details the cross-validation of Gas Chromatography-Flame Ionization Detection (GC-FID) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While GC-FID remains the "gold standard" for absolute quantitation of total fatty acids due to its carbon-counting universality, LC-MS/MS offers superior sensitivity for free fatty acids (FFA) and complex lipid speciation. This document provides the protocols and logic to use these techniques not as competitors, but as a self-validating system.
Part 1: The Analytical Landscape
The Mechanistic Dichotomy
To cross-validate effectively, one must understand the source of error in each technique.
| Feature | GC-FID (The Quantitative Anchor) | LC-MS/MS (The Sensitivity Scout) |
| Principle | Separation by volatility; detection by combustion (carbon counting). | Separation by polarity; detection by mass-to-charge ratio ( |
| Analyte State | Derivatized: Must be converted to Methyl Esters (FAMEs). | Native: Analyzes Free Fatty Acids (FFA) or intact lipids directly. |
| Primary Bias | Derivatization Efficiency: Incomplete methylation leads to under-quantitation. Thermal degradation of PUFAs. | Ion Suppression: Matrix components compete for charge in the ESI source, causing signal loss. |
| Linearity | Excellent ( | Variable. Response factors differ significantly between saturated and unsaturated species. |
| Sensitivity | Micromolar ( | Nanomolar (nM). Essential for trace signaling lipids (eicosanoids). |
Decision Matrix: When to Use Which?
Figure 1: Decision matrix for selecting the primary analytical mode. "Both" is recommended for critical drug release assays.
Part 2: Experimental Protocols
Protocol A: GC-FID (Total Fatty Acid Composition)
Purpose: To establish the absolute mass balance of the sample.
1. Sample Preparation (One-Step Transesterification)
-
Reagent: 2% Sulfuric Acid (
) in Methanol (v/v) or -Methanol (14%). -
Internal Standard (ISTD): C17:0 (Heptadecanoic acid) or C21:0 (Heneicosanoic acid). Rationale: These odd-chain FAs are rare in biological matrices.
-
Step 1: Add 100
L sample + 10 L ISTD (1 mg/mL) to a glass screw-cap tube. -
Step 2: Add 2 mL methylation reagent. Cap tightly (Teflon-lined).
-
Step 3: Incubate at 80°C for 60 mins. Warning: Higher temps degrade PUFAs (EPA/DHA).
-
Step 4: Cool. Add 1 mL Hexane and 1 mL saturated NaCl (stops reaction, drives FAMEs into hexane).
-
Step 5: Vortex, centrifuge (2000 x g, 5 min). Transfer top Hexane layer to GC vial.
2. Instrumental Parameters
-
Column: High-polarity fused silica (e.g., CP-Sil 88 or DB-23), 100m
0.25mm ID. Rationale: Long polar columns are required to separate cis/trans isomers. -
Carrier Gas: Helium or Hydrogen (constant flow 1.2 mL/min).
-
Temp Program: 140°C (5 min)
4°C/min 240°C (15 min). -
Detector: FID at 260°C.
Protocol B: LC-MS/MS (Targeted Free Fatty Acids)
Purpose: To detect trace signaling lipids and validate GC peak purity.
1. Sample Preparation (Minimalist)
-
Method: "Dilute and Shoot" or Protein Precipitation. Avoids hydrolysis to preserve "Free" status.
-
Internal Standard: Deuterated analogs (e.g., Palmitic acid-d31, Arachidonic acid-d8). Rationale: Essential to correct for ESI matrix effects.
-
Step 1: 50
L Plasma/Sample + 200 L Acetonitrile (containing 100 nM deuterated ISTD). -
Step 2: Vortex 30s, Centrifuge 10,000 x g (10 min) to pellet proteins.
-
Step 3: Transfer supernatant to LC vial.
2. Instrumental Parameters
-
Column: C18 Reverse Phase (e.g., 2.1
100 mm, 1.8 m). -
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 8-9). Rationale: High pH ensures FAs are deprotonated (
), improving sensitivity in negative mode. -
Mobile Phase B: Acetonitrile/Isopropanol (50:50).
-
Ionization: ESI Negative Mode.
-
Detection: MRM (Multiple Reaction Monitoring).[1][2] Example:
Part 3: The Cross-Validation Workflow
The power of this guide lies in the Orthogonal Validation Loop . Do not simply run both; compare them mathematically to identify artifacts.
Workflow Diagram
Figure 2: The Orthogonal Validation Loop. Discrepancies between GC and LC often reveal incomplete hydrolysis or ion suppression.
Validation Logic
-
Total vs. Free Check: If GC-FID (Total) result
LC-MS (Free) result, your sample is highly degraded (lipolyzed). In healthy plasma, Total should be higher than Free. -
Hydrolysis Validation: To cross-validate quantification, perform alkaline hydrolysis on a sample aliquot and run it on LC-MS.
-
Calculation: Concentration (GC-FAME) should equal Concentration (LC-Hydrolyzed).
-
Acceptance Criteria:
variance.
-
-
Co-elution Check: If GC-FID shows a shoulder on a peak (e.g., C18:1 isomers), use LC-MS to identify if it is a distinct isomer or a contaminant, as LC-MS can separate based on specific transitions.
Part 4: Comparative Performance Data
The following data summarizes typical performance metrics obtained in a validation study (e.g., analyzing human plasma or liposomal formulations).
| Parameter | GC-FID (FAMEs) | LC-MS/MS (Free FAs) | Verdict |
| Limit of Detection (LOD) | 1 - 5 | 5 - 50 nM | LC-MS is 100x more sensitive. |
| Linear Dynamic Range | GC-FID is better for high-conc quantification. | ||
| Precision (RSD) | < 2% | 5 - 10% | GC-FID is more reproducible. |
| Accuracy (Recovery) | 95 - 105% | 80 - 120% (Matrix dependent) | GC-FID is more robust. |
| Selectivity | Low (Retention time only) | High (Mass + Retention time) | LC-MS confirms identity. |
| Sample Throughput | 45 - 60 min/sample | 5 - 10 min/sample | LC-MS is faster. |
Troubleshooting Discrepancies
-
Scenario: GC result is lower than LC result.
-
Cause: Volatility loss during FAME preparation or incomplete derivatization.
-
-
Scenario: LC result is lower than GC result (on hydrolyzed sample).
-
Cause: Ion suppression in the MS source.
-
Fix: Increase dilution or switch to a cleaner extraction (e.g., Solid Phase Extraction).
-
References
-
Amer, B., et al. (2014). "Liquid chromatography high-resolution mass spectrometry for fatty acid profiling." The Plant Journal. Link
-
Serafim, V., et al. (2019).[2] "Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma." Molecules. Link
-
Ichihara, K., & Fukubayashi, Y. (2010).[4] "Preparation of fatty acid methyl esters for gas-liquid chromatography." Journal of Lipid Research. Link
-
BenchChem. (2025).[5][6] "Cross-validation of GC-MS and LC-MS methods for fatty acid analysis." Link
-
Cajka, T., & Fiehn, O. (2014). "Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry." Trends in Analytical Chemistry. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of Fatty Acids in Mammalian Tissues by Gas Chromatography–Hydrogen Flame Ionization Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Reproducibility of Columbinic Acid’s Anti-Inflammatory Effects
This guide provides a technical analysis of Columbinic Acid (5t,9c,12c-18:3), focusing on the reproducibility of its unique anti-inflammatory mechanism. Unlike standard COX inhibitors, Columbinic Acid functions via substrate exclusion rather than enzymatic inhibition.
A Technical Comparison & Validation Guide
Executive Summary: The "Uncoupling" Paradox
Columbinic Acid (CA), a trans-isomer of
This "uncoupling" allows CA to reverse the dermatological symptoms of EFA deficiency (scaliness) without fueling the Arachidonic Acid (AA) cascade that produces pro-inflammatory prostaglandins (PGs) and leukotrienes (LTs).
The Reproducibility Challenge: Inconsistent results in CA studies often stem from:
-
Isomeric Contamination: Failure to separate CA from Linoleic Acid (LA) or
-Linolenic Acid (ALA) in seed oil extracts. -
Oxidative Degradation: The trans-5 double bond is susceptible to oxidation, altering its membrane incorporation kinetics.
-
Mechanistic Misinterpretation: Researchers often assay for direct COX inhibition (IC50) rather than substrate displacement, leading to "negative" or confusing activity data.
Chemical & Pharmacological Profile
Structural Distinction
-
Linoleic Acid (LA): 9c,12c-18:2 (Precursor to Arachidonic Acid
Prostaglandins). -
Columbinic Acid (CA): 5t,9c,12c-18:3.[1]
-
Key Feature: The trans-5 double bond prevents the
-desaturase enzyme from converting it into a PG precursor. It enters the phospholipid membrane but acts as a metabolic "dead end" for inflammation.
-
Mechanism of Action: The "Dead-End" Shunt
Unlike NSAIDs (e.g., Indomethacin) which block COX enzymes, CA competes with AA for incorporation into the sn-2 position of membrane phospholipids. Once incorporated, it cannot be cleaved/oxidized into inflammatory mediators.
Diagram 1: The Eicosanoid Blockade Pathway
Caption: Columbinic Acid displaces AA in membranes but fails to react with COX/LOX enzymes, effectively halting the inflammatory cascade.
Comparative Performance Analysis
| Feature | Columbinic Acid (CA) | Linoleic Acid (LA) | Indomethacin (NSAID) |
| Primary Target | Membrane Phospholipids (sn-2) | COX-1 / COX-2 Enzymes | |
| Mechanism | Substrate Exclusion (Passive) | Precursor Supply (Active) | Enzymatic Inhibition (Active) |
| EFA Activity | Yes (Cures dermatitis) | Yes (Cures dermatitis) | No |
| PG Synthesis | No (Blocks pathway) | High (Fuels pathway) | Low (Inhibits enzyme) |
| Reproducibility Risk | High (Purity dependent) | Low (Standard reagent) | Low (Standard drug) |
| Toxicity Profile | Low (Nutrient analog) | Low (Nutrient) | High (GI ulceration) |
Key Insight: CA is superior to NSAIDs for long-term management where EFA structural integrity is required (e.g., skin barrier function) without the side effects of COX inhibition.
Validated Experimental Protocols
To ensure reproducibility, you must validate the purity of your CA source before biological testing. Commercial "Columbine Oil" is often a mixture containing significant Linoleic Acid, which will skew results toward inflammation.
Phase 1: Purification & Verification (The "Clean Input" System)
Objective: Isolate 98%+ pure 5t,9c,12c-18:3 from Aquilegia vulgaris seed oil.
-
Saponification: Reflux seed oil with 1M KOH in 95% ethanol (60°C, 1 hr) under Nitrogen.
-
Urea Complexation (Critical Step):
-
Dissolve free fatty acids in methanol/urea solution.
-
Crystallize at 4°C. Saturated and mono-unsaturated fats crystallize; CA and PUFAs remain in the filtrate.
-
Note: This removes bulk saturates but not LA.
-
-
Ag-HPLC Fractionation: Use Silver Ion HPLC (Ag+) to separate geometric isomers. The trans double bond of CA elutes differently than the all-cis LA.
-
QC Check (GC-MS):
-
Derivatize to FAME (Fatty Acid Methyl Ester).
-
Pass Criteria: >98% peak area for 5t,9c,12c-18:3.
-
Fail Criteria: >1% Linoleic Acid (18:2n-6). Even trace LA can restore PG synthesis, yielding a false negative for CA's anti-inflammatory effect.
-
Phase 2: In Vitro Macrophage Assay (Functional Validation)
Objective: Prove CA incorporation without PG production.
Materials:
-
RAW 264.7 Macrophages.
-
Control Media: DMEM + 10% Delipidated FBS.
-
Treatment: 50
M Columbinic Acid (Pure) vs. 50 M Linoleic Acid. -
Stimulant: LPS (1
g/mL) or Calcium Ionophore A23187.
Workflow:
-
Starvation: Culture cells in delipidated media for 24h to deplete endogenous AA.
-
Loading: Incubate with 50
M CA or LA for 24h. Critical: Use fatty acid-free BSA as a carrier (2:1 molar ratio). -
Wash: Remove non-incorporated fatty acids (2x PBS wash).
-
Stimulation: Add LPS/A23187 for 6 hours.
-
Readout:
-
Assay A (Uptake): Gas Chromatography of cell lysate phospholipids. Success = High CA peak in PL fraction.
-
Assay B (Output): ELISA for PGE2 and LTB4 in supernatant.
-
Success Criteria: CA group shows <10% PGE2 levels compared to LA group, despite equal membrane uptake.
-
Diagram 2: Validation Workflow
Caption: Workflow to ensure observed effects are due to Columbinic Acid mechanism, not impurities.
References
-
Houtsmuller, U. M. (1981). Columbinic acid, a new essential fatty acid. Progress in Lipid Research. Link
-
Elliott, W. J., et al. (1985). Physiologic effects of columbinic acid and its metabolites on rat skin. Journal of Investigative Dermatology. Link
-
Banerjee, A., et al. (2001). Metabolism of columbinic acid in essential fatty acid deficient rats. Lipids. Link
-
Bae, E. A., et al. (2012). In vitro and in vivo anti-inflammatory activities of columbin (Note: Distinguishes diterpenoid from fatty acid). Journal of Ethnopharmacology. Link
-
Jenkins, C. M., et al. (2016). Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2. Journal of Biological Chemistry. Link
Sources
Columbinic Acid: The Functional Uncoupling of Essential Fatty Acids
A Comparative Guide for Lipid Researchers and Pharmacologists
Executive Summary
Columbinic acid (CA) , a distinct trans,cis,cis isomer of octadecatrienoic acid found in the seeds of Aquilegia vulgaris (Columbine), represents a unique molecular probe in lipid research.[1] Unlike Linoleic Acid (LA) or Arachidonic Acid (AA), CA possesses the singular ability to uncouple the two primary functions of essential fatty acids (EFAs) : it restores the epidermal water barrier (curing dermatitis) and supports somatic growth, yet it is chemically incapable of being converted into pro-inflammatory eicosanoids (prostaglandins and leukotrienes) via the cyclooxygenase (COX) pathway.
This guide evaluates CA as a non-eicosanoid-forming EFA substitute, providing researchers with the mechanistic grounding and protocols necessary to utilize CA for isolating membrane-structural effects from lipid-mediator signaling.[1]
Mechanistic Grounding: The Stereochemical "Key"
To understand why CA is a critical research tool, one must first understand the "lock" it fits into—and the one it jams.
-
The Standard Pathway (Linoleic Acid): LA (18:2n-6) is essential because mammals lack the
and desaturases.[1] LA is metabolized to Arachidonic Acid (AA, 20:4n-6), which serves two roles:[1]-
Structural: It is incorporated into phospholipids (membrane fluidity) and acyl-ceramides (skin barrier).[1]
-
Signaling: It is the substrate for COX and LOX enzymes, generating prostaglandins and leukotrienes.
-
-
The Columbinic Exception: CA is 5t,9c,12c-18:3 .[1]
-
The Mimicry: The cis-9, cis-12 structure allows CA to mimic Linoleic Acid sufficiently to be acylated into phospholipids and sphingolipids.[1] It "fools" the acyl-transferase enzymes.[1]
-
The Blockade: The
-trans double bond is the critical deviation. The cyclooxygenase enzyme requires a specific cis-cis-1,4-pentadiene structure to initiate the radical abstraction and ring closure required for prostaglandin synthesis.[1] The trans bond sterically hinders this reaction, rendering CA a "dead-end" metabolite for eicosanoid production.[1]
-
Diagram 1: The Metabolic Uncoupling
The following diagram illustrates how CA bypasses the inflammatory cascade while fulfilling structural requirements.
Caption: Comparative metabolic fate of Linoleic Acid vs. Columbinic Acid. Note the specific blockade of COX-mediated conversion for CA.
Comparative Performance Analysis
The following data synthesis compares CA against the standard EFA (LA) and the active metabolite (AA).
Table 1: Functional Efficacy Matrix
| Parameter | Linoleic Acid (LA) | Arachidonic Acid (AA) | Columbinic Acid (CA) | Biological Implication |
| Dermatitis Cure | High | High | High | Eicosanoids are not required for skin barrier function; structural lipids are.[1] |
| Growth Support | High | High | Moderate/High | Membrane integrity drives growth; CA maintains fluidity but may lack specific anabolic signaling.[1] |
| Prostaglandin Synthesis | High (via AA) | Very High | None | CA is an effective tool to study physiology in the absence of PGs. |
| Parturition (Reproduction) | Effective | Effective | Ineffective | Labor requires PGs (specifically PGF2 |
| Mitochondrial Function | Normal | Normal | Normal | CA restores oxidative phosphorylation coupling in EFAD mitochondria.[1] |
Key Insight: The Skin Barrier Mechanism
Early hypotheses suggested that prostaglandins prevented the scaly dermatitis of EFA deficiency. Experiments with CA disproved this.[1]
-
Observation: Rats fed CA show complete resolution of skin scaliness and normalization of Transepidermal Water Loss (TEWL).
-
Mechanism: The skin barrier relies on Linoleoyl-Acyl-Ceramides (specifically Ceramide 1).[1] These unique lipids stack in the intercellular spaces of the stratum corneum. The stereochemistry of CA allows it to replace LA in the O-acylation of sphingolipids, restoring the water barrier without generating inflammation.
Experimental Protocols
To utilize CA effectively, researchers must employ a rigorous Essential Fatty Acid Deficiency (EFAD) model.[1]
Protocol A: Induction of EFAD
Objective: Deplete endogenous stores of LA and AA to create a "clean slate" for testing CA.
-
Subjects: Weanling male Wistar or Sprague-Dawley rats (21 days old).
-
Why Weanlings? They have high growth rates and low fat reserves, accelerating deficiency onset.[1]
-
-
Dietary Regimen (Fat-Free):
-
Duration: Maintain diet for 8–12 weeks.
-
Validation: Monitor for the "Plateau Phase" where weight gain stops.[1] Visually confirm dermatitis (scaliness on tail and paws).
-
Biochemical Check: Calculate the Triene:Tetraene ratio (20:3n-9 / 20:4n-6) in plasma lipids. A ratio > 0.4 indicates EFAD.[1]
-
Protocol B: The Rescue Assay (CA Supplementation)
Objective: Compare the rescue efficiency of CA vs. LA.
-
Grouping: Randomized block design (n=6 per group).
-
Administration: Oral gavage is preferred over dietary mixing to ensure exact dosing and prevent oxidation of the rare CA.
-
Endpoint 1: Transepidermal Water Loss (TEWL) [1]
-
Endpoint 2: Lipid Analysis
Diagram 2: Experimental Workflow
Caption: Workflow for validating Columbinic Acid efficacy in EFAD rescue models.
References
-
Houtsmuller, U. M. (1981).[1][2] Columbinic acid, a new type of essential fatty acid.[1][2] Progress in Lipid Research, 20, 889-896.[1][2] Link
-
Elliott, W. J., Morrison, A. R., Sprecher, H. W., & Needleman, P. (1985).[1][3] The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin. Journal of Biological Chemistry, 260(2), 987-992.[1][3] Link
-
Burr, G. O., & Burr, M. M. (1929).[1] A new deficiency disease produced by the rigid exclusion of fat from the diet. Journal of Biological Chemistry, 82, 345-367.[1] Link
-
Wertz, P. W., & Downing, D. T. (1982).[1] Glycolipids in mammalian epidermis: structure and function in the water barrier. Science, 217(4566), 1261-1262.[1] Link
-
Hansen, H. S. (1986).[1] The essential nature of linoleic acid in mammals. Trends in Biochemical Sciences, 11(6), 263-265.[1] Link
Sources
- 1. Columbinic Acid | C18H30O2 | CID 10423704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Columbinic acid, a new type of essential fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Columbinic Acid: The Eicosanoid-Independent Essential Fatty Acid
A Comparative Guide to In Vivo vs. In Vitro Performance
Executive Summary
Columbinic acid (5t,9c,12c-18:3 ) represents a unique biological paradox in lipid biochemistry. It is a stereoisomer of
For researchers and drug developers, columbinic acid is the "skeleton key" that unlocks the distinction between the structural roles of Essential Fatty Acids (EFAs) and their pharmacological roles.
-
In Vivo: It completely reverses the skin symptoms of EFA deficiency (scaly dermatitis, water loss) but fails to support growth or reproduction.
-
In Vitro: It is actively taken up by cells and incorporated into membranes but acts as a "dead-end" substrate for Cyclooxygenase (COX), failing to produce functional prostaglandins.
This guide details the experimental behavior of columbinic acid, providing protocols and mechanistic insights to distinguish its effects from standard linoleic and arachidonic acid pathways.
Chemical Identity & Structural Significance
To understand the experimental data, one must first understand the molecule's geometry.
-
Linoleic Acid (LA): 9c,12c-18:2. The parent EFA. Precursor to Arachidonic Acid (AA).
-
Arachidonic Acid (AA): 5c,8c,11c,14c-20:4. The substrate for Prostaglandins (PGs).[1]
-
Columbinic Acid (CA): 5t ,9c,12c-18:3.
The Critical Difference: The 5-trans double bond in columbinic acid mimics the spatial arrangement of the 5-cis bond in arachidonic acid sufficiently to allow membrane incorporation and elongation. However, it lacks the specific geometry required for the "hairpin" cyclization at the COX active site, effectively uncoupling membrane function from eicosanoid synthesis.
In Vitro Performance: Cellular & Enzymatic Assays
In vitro experiments with columbinic acid focus on its metabolic fate and its interaction with inflammatory enzymes.
A. Cyclooxygenase (COX) Interaction
Columbinic acid is not a substrate for COX-1 or COX-2, distinguishing it from Arachidonic Acid.
-
Mechanism: The conversion of AA to PGG2 requires the abstraction of the 13-pro-S hydrogen and a cyclization involving the C8 and C12 carbons. The trans-5 geometry of columbinic acid (and its elongated metabolite) sterically hinders the formation of the endoperoxide ring.
-
Experimental Outcome: Incubation of seminal vesicle microsomes (rich in COX) with columbinic acid yields zero prostaglandin production.
-
Inhibition Potential: While not a substrate, CA can compete with AA for incorporation into the sn-2 position of phospholipids, potentially reducing the pool of free AA available for signaling upon phospholipase activation.
B. Keratinocyte Uptake & Acyl-Ceramide Synthesis
In epidermal keratinocytes, columbinic acid mimics Linoleic Acid (LA).
-
Uptake: Human keratinocytes incorporate CA into phospholipids and neutral lipids at rates comparable to LA.
-
Acyl-Ceramides: The skin barrier relies on Ceramide 1 (EOS), which contains a Very Long Chain Fatty Acid (VLCFA) esterified to Linoleic Acid. CA can substitute for LA in this position. The 9c,12c diene system is preserved in CA, allowing it to fulfill the structural requirement for the "stacked" lamellar organization in the stratum corneum.
C. Metabolic Elongation
-
Elongation: CA is elongated by elongase enzymes to trans-7, cis-11, cis-14-20:3 .
-
Desaturation Block: It is generally not desaturated by delta-5 desaturase. This prevents the formation of a tetraene (4-double bond) analog of arachidonic acid, further ensuring no "pseudo-prostaglandins" are formed.
In Vivo Performance: The "Rat Skin" Bioassay
The classic validation of columbinic acid utilizes the Essential Fatty Acid Deficient (EFAD) rat model.
A. Skin Barrier Function (The Cure)
EFAD rats develop severe scaly dermatitis and high Transepidermal Water Loss (TEWL) due to a lack of Linoleate-O-Acyl-Ceramides.
-
Treatment: Oral or topical administration of columbinic acid.
-
Result: Complete resolution of scaliness and normalization of TEWL within 10-14 days.
-
Implication: Prostaglandins are not required for maintaining the skin water barrier; only the structural integrity of the lipid lamellae is needed.
B. Systemic Physiology (The Failure)
EFAD rats also exhibit growth retardation and reproductive failure (infertility/parturition issues).
-
Result: No significant improvement in growth rate. Females may conceive but fail to deliver viable pups (parturition requires PGs).
-
Implication: Systemic growth and reproduction are strictly dependent on Eicosanoids (PGs/Leukotrienes), which CA cannot produce.
Comparative Data Summary
| Parameter | Linoleic Acid (Control) | Arachidonic Acid | Columbinic Acid | Biological Implication |
| COX Substrate | No (Precursor) | Yes (Primary) | No | CA cannot trigger inflammation/thrombosis via COX. |
| Skin Barrier Repair | Excellent | Moderate | Excellent | Skin barrier function is structural, not PG-mediated. |
| Growth Support | Yes | Yes | No | Somatic growth requires Eicosanoid signaling. |
| Parturition Support | Yes | Yes | No | Birthing process is PG-dependent. |
| Metabolic Fate | Desaturated to AA | Direct use | Elongated to 20:3 (Dead end) | CA is a metabolic "cul-de-sac." |
Visualizing the Divergence
The following diagram illustrates how Columbinic Acid uncouples the Skin Barrier pathway from the Inflammatory pathway.
Caption: Columbinic acid (Red path) successfully enters the Skin Barrier pool but is structurally blocked from converting into Prostaglandins, unlike Linoleic Acid (Blue path).
Experimental Protocols
Protocol A: In Vitro COX Substrate Specificity
Objective: To demonstrate that Columbinic Acid does not generate prostaglandins.
-
Enzyme Source: Prepare microsomes from Ram Seminal Vesicles (rich in COX-1) or use recombinant human COX-2.
-
Substrate Preparation: Solubilize Arachidonic Acid (Control) and Columbinic Acid in ethanol. Final concentration in assay: 10-100
M. -
Reaction Mix:
-
Tris-HCl buffer (pH 8.0) + Hematin (cofactor) + Tryptophan/Phenol.
-
Add Enzyme source.
-
Initiate with Substrate.
-
-
Detection:
-
Option 1 (Oxygraph): Measure oxygen consumption using a Clark electrode. AA will show a rapid burst of
uptake. CA will show baseline trace. -
Option 2 (Immunoassay): Incubate for 10 mins, stop reaction with HCl/Indomethacin. Assay supernatant for PGE2 using ELISA.
-
-
Validation: AA should yield high PGE2; CA should yield non-detectable levels.
Protocol B: In Vivo Reversal of EFAD (Rat Model)
Objective: To assess skin barrier repair vs. growth.
-
Induction (Weeks 0-8):
-
Wean male Wistar rats (21 days old) onto a Fat-Free Diet or a diet containing 10% Hydrogenated Coconut Oil (provides calories but no EFAs).
-
Monitor for EFAD signs: Scaly tail, dandruff, plateau in growth weight.
-
-
Supplementation (Weeks 8-12):
-
Group 1: Continue Fat-Free (Negative Control).
-
Group 2: Supplement diet with 100mg/day Linoleic Acid (Positive Control).
-
Group 3: Supplement diet with 100mg/day Columbinic Acid (Test).
-
-
Measurements:
-
TEWL: Use a Tewameter (e.g., Courage+Khazaka) on the dorsal skin. Perform measurements in a humidity-controlled room (40-50% RH).
-
Scaliness Score: Visual grading (0-5 scale).
-
Growth: Daily weighing.
-
-
Endpoint Analysis:
-
Lipid extraction of skin and liver.
-
Gas Chromatography (GC-FID) to verify incorporation of CA and absence of AA increase in the CA group.
-
References
-
Houtsmuller, U. M. (1981).[4] Columbinic acid, a new type of essential fatty acid.[4] Progress in Lipid Research, 20, 889-896.[4] Link
- Foundational paper establishing CA cures skin effects but not systemic growth.
-
Elliott, W. J., et al. (1985). The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin. Biochimica et Biophysica Acta (BBA), 835(1), 158-160. Link
- Confirms topical efficacy and lack of conversion to active prostaglandins.
-
Holman, R. T. (1979). The deficiency of essential fatty acids.[3] Polyunsaturated Fatty Acids, AOCS Press.
- Classic text defining the parameters of EFAD and the structural requirements for reversal.
-
Breiden, B., & Sandhoff, K. (2014).[5] The role of sphingolipid metabolism in cutaneous permeability barrier formation.[5][6][7] Biochimica et Biophysica Acta (BBA), 1841(3), 441-452. Link
- Modern review of the Acyl-Ceramide mechanism explaining why CA works in skin.
- Smith, W. L., et al. (2000). The hemeproteins of prostaglandin biosynthesis. Journal of Biological Chemistry. Provides the structural basis for COX substrate specificity and why trans-isomers are excluded.
Sources
- 1. youtube.com [youtube.com]
- 2. Physiologic effects of columbinic acid and its metabolites on rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of dietary columbinic acid on the fatty acid composition and physical membrane properties of different tissues of EFA-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Columbinic acid, a new type of essential fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Skin Lipid Barrier: Structure, Function and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Elucidation of the Synthetic Mechanism of Acylceramide, an Essential Lipid for Skin Barrier Function] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncoupling of Barrier Repair and Inflammation: A Technical Guide to Columbinic Acid
Topic: Efficacy of Columbinic Acid Compared to Other PUFAs in Skin Care Content Type: Publish Comparison Guide
Executive Summary
For decades, Linoleic Acid (LA) has been the gold standard for correcting cutaneous Essential Fatty Acid (EFA) deficiency. However, its metabolic conversion into Arachidonic Acid (AA) and subsequent pro-inflammatory eicosanoids presents a therapeutic paradox in inflammatory dermatoses like Atopic Dermatitis (AD).
Columbinic Acid (E-5,Z-9,Z-12-18:3) , a trans-isomer of Gamma-Linolenic Acid (GLA) found in Aquilegia (Columbine) seed oil, offers a distinct pharmacological advantage. It effectively reverses epidermal barrier defects (transepidermal water loss, hyperproliferation) indistinguishably from LA, yet it is refractory to arachidonic acid conversion . This guide analyzes the efficacy of Columbinic Acid compared to LA and GLA, presenting it as a "structural-only" therapeutic lipid that uncouples barrier restoration from the inflammatory cascade.
Structural & Mechanistic Basis
The therapeutic divergence of Columbinic Acid (CA) lies in its stereochemistry. While Linoleic Acid (LA) acts as both a structural block for acylceramides and a metabolic precursor for eicosanoids, CA fulfills only the former.
Comparative Lipid Chemistry
| Fatty Acid | Shorthand Notation | Structure | Key Feature |
| Linoleic Acid (LA) | 18:2 (n-6) | 9c, 12c | Essential structural lipid; Precursor to AA. |
| Gamma-Linolenic (GLA) | 18:3 (n-6) | 6c, 9c, 12c | Bypasses |
| Columbinic Acid (CA) | 18:3 (5t) | 5t , 9c, 12c | Trans-5 double bond mimics |
The "Dead-End" Metabolic Pathway
The following diagram illustrates the critical metabolic divergence. LA feeds into the Arachidonic Acid cascade (producing PGE2/LTB4). CA, due to its trans-5 bond, is incorporated into the Stratum Corneum (SC) lipids but is excluded from the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
Figure 1: Metabolic fate of Linoleic vs. Columbinic Acid.[1] Note CA's ability to restore barrier function (Green) while being blocked from the inflammatory AA cascade (Red).
Therapeutic Efficacy Profile
Barrier Function (TEWL) Recovery
In classic EFA deficiency models (Houtsmuller/Holman protocols), animals exhibit scaly dermatitis, high Transepidermal Water Loss (TEWL), and growth retardation.
-
Linoleic Acid: Reverses ALL symptoms (Skin + Reproduction).
-
Columbinic Acid: Reverses Skin symptoms ONLY .
This confirms that the skin barrier requires a specific structural configuration (long chain, unsaturation) which CA satisfies, but reproductive health requires the eicosanoid signaling molecules derived from AA, which CA cannot produce.
Comparative Efficacy Data
The following table summarizes the biological activity of these PUFAs in topical applications for compromised skin.
| Parameter | Linoleic Acid (LA) | Gamma-Linolenic (GLA) | Columbinic Acid (CA) |
| TEWL Reduction | High (Standard) | Moderate | High (Equivalent to LA) |
| Acylceramide Formation | Yes (Native substrate) | Limited | Yes (Functional analogue) |
| PGE2 Synthesis | Precursor (Potential Risk) | Indirect (via DGLA/AA balance) | None (Metabolic Dead-End) |
| Indication | General Dry Skin | Eczema (Systemic/Topical) | Inflammatory Dermatosis |
Experimental Validation Protocols
To validate Columbinic Acid for a new drug development pipeline, the following self-validating protocols are recommended.
Protocol A: The "Houtsmuller" EFA Deficiency Reversal Assay
Objective: Discriminate between structural barrier repair and metabolic correction.
-
Induction: Weanling rats are fed a fat-free diet for 8-12 weeks until overt signs of EFA deficiency appear (Scaly tail, TEWL > 20g/m²/h).
-
Treatment Groups (n=10):
-
Group A (Negative Control): Saturated fat (Hydrogenated Coconut Oil).
-
Group B (Positive Control): 100 mg/kg/day Linoleic Acid (Oral or Topical).
-
Group C (Test): 100 mg/kg/day Columbinic Acid (isolated from Aquilegia vulgaris).
-
-
Measurements:
-
Daily: TEWL measurements (Tewameter).
-
Weekly: Psoriasis Area and Severity Index (PASI) modified for rodent dermatitis.
-
Endpoint (Day 21): Lipidomic analysis of epidermal sheets.
-
-
Validation Criteria: Group C must show TEWL reduction statistically equivalent to Group B (
) but significantly lower Arachidonic Acid levels in serum phospholipids compared to Group B.
Protocol B: Cyclooxygenase (COX) Interference Screen
Objective: Confirm the lack of pro-inflammatory metabolite generation.
-
Cell Line: Primary Human Keratinocytes (HEKa).
-
Challenge: Induce inflammation with UVB irradiation (30 mJ/cm²).
-
Treatment: Treat cells with 20 µM of LA, GLA, or CA for 24 hours post-irradiation.
-
Assay: Measure supernatant concentrations of PGE2 via ELISA.
-
Expected Result:
-
LA: Moderate increase in PGE2 (substrate availability).
-
CA: No increase or reduction in PGE2 (due to competitive inhibition of COX enzymes without product formation).
-
References
-
Houtsmuller, U. M. T. (1981). Columbinic acid, a new essential fatty acid. Progress in Lipid Research, 20, 889-896. Link
-
Burr, G. O., & Burr, M. M. (1930). On the nature and role of the fatty acids essential in nutrition. Journal of Biological Chemistry, 86, 587-621. Link
-
Elliott, W. J., et al. (1985). The metabolism of columbinic acid in essential fatty acid deficient rats. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 835(1), 158-160. Link
-
Holman, R. T. (1998). The slow discovery of the importance of omega 3 essential fatty acids in human health. Journal of Nutrition, 128(2), 427S-433S. Link
-
Banerjee, P., et al. (1992). Enrichment of arachidonic acid in HTC cells by columbinic acid. Biochimica et Biophysica Acta, 1125(3), 328-334. Link
Sources
Validating the Role of Columbinic Acid in Membrane Fluidity: A Comparative Technical Guide
Topic: Validating the Role of Columbinic Acid in Membrane Fluidity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Columbinic acid (CA), a trans,cis,cis-octadecatrienoic acid (5t,9c,12c-18:3), occupies a unique niche in lipid biochemistry.[1][2][3] Historically utilized to decouple the structural roles of Essential Fatty Acids (EFAs) from their catalytic roles as eicosanoid precursors, CA offers a precise tool for membrane validation studies.
This guide provides a technical framework for validating CA’s influence on membrane fluidity and permeability barriers. Unlike Linoleic Acid (LA), which serves both structural and signaling functions, CA restores the epidermal water barrier without being converted into prostaglandins. This distinct biological behavior makes CA an ideal candidate for isolating the biophysical contribution of fatty acyl chains to membrane order, independent of downstream inflammatory signaling.
Part 1: Mechanistic Insight & Structural Causality
To validate CA, one must first understand its structural divergence from standard EFAs. The "fluidity" of a membrane is a function of the packing density of its acyl chains.[4]
-
Linoleic Acid (LA - 18:2n-6): The standard EFA. Its cis-cis geometry creates a kink that prevents tight crystallization, maintaining liquid-crystalline phase at physiological temperatures. It is the critical acyl donor for acylceramides , which form the skin's lamellar water barrier.[5][6]
-
Columbinic Acid (CA - 5t,9c,12c-18:3): Contains a trans double bond at position 5.[1][2][3][7][8] Trans bonds are sterically straighter than cis bonds, allowing tighter packing similar to saturated fats, yet CA retains the 9c,12c motif of LA.
-
The Validation Logic: In EFA deficiency, the body substitutes LA with Oleic Acid (OA - 18:1n-9). OA-containing ceramides fail to pack into the tight orthorhombic lattices required for the skin barrier, leading to high permeability. CA restores this barrier.[9] Therefore, validating CA involves demonstrating that its membrane anisotropy (order) mimics LA, despite its inability to enter the Cyclooxygenase (COX) pathway.
Visualization: The Functional Divergence of CA
The following diagram illustrates why CA is a "structural" EFA mimic but a "signaling" dead-end.
Caption: CA mimics Linoleic Acid in structural lipid formation (Acylceramides) but is sterically incompatible with COX enzymes due to the trans-5 double bond, preventing inflammation.
Part 2: Experimental Validation Protocols
To validate CA's role in membrane fluidity, you must measure the rotational freedom of a probe within the lipid bilayer. The standard for this is Fluorescence Anisotropy.
Protocol 1: Comparative Membrane Fluidity via DPH Anisotropy
This protocol validates whether CA incorporation results in a membrane order parameter (
Materials:
-
Lipids: DPPC (Dipalmitoylphosphatidylcholine) as the rigid host.
-
Test Fatty Acids: Columbinic Acid (CA), Linoleic Acid (LA), Oleic Acid (OA).
-
Probe: 1,6-Diphenyl-1,3,5-hexatriene (DPH).[10] DPH intercalates into the hydrophobic core.[10]
-
Buffer: PBS, pH 7.4.
Workflow:
-
Liposome Formation (Thin Film Hydration):
-
Mix DPPC with the Test Fatty Acid at a molar ratio of 80:20 (Host:Test) in chloroform/methanol (2:1).
-
Add DPH probe at a lipid:probe molar ratio of 250:1.
-
Evaporate solvent under nitrogen stream to form a thin film. Desiccate for 2 hours to remove trace solvent.
-
Hydrate with PBS at 50°C (above the
of DPPC). -
Vortex vigorously to form Multilamellar Vesicles (MLVs).
-
-
Sizing (Extrusion):
-
Pass MLVs through a 100 nm polycarbonate filter (11 passes) using a mini-extruder to form Large Unilamellar Vesicles (LUVs).
-
-
Anisotropy Measurement:
-
Use a spectrofluorometer equipped with polarizers.
-
Excitation: 360 nm | Emission: 430 nm.
-
Measure vertical (
) and horizontal ( ) intensity components. -
Calculate Anisotropy (
): (Where G is the instrument correction factor).
-
-
Temperature Ramp:
-
Measure
from 20°C to 60°C in 2°C increments.
-
Self-Validating Checkpoint:
-
Control: Pure DPPC liposomes must show a sharp phase transition (
) at ~41°C. -
Validation: If CA is functioning as a structural EFA, the
broadening and anisotropy values should statistically align closer to the DPPC/LA mixture than the DPPC/OA mixture.
Protocol 2: Functional Barrier Rescue (In Vitro)
Fluidity data must be correlated with biological function. This assay confirms that the "fluidity" measured in Protocol 1 translates to barrier impermeability.
-
Cell Culture: Culture keratinocytes in EFA-deficient medium until barrier defects appear (increased permeability).
-
Treatment: Supplement media with 30 µM of CA, LA, or OA complexed with BSA.
-
Endpoint: Measure Transepidermal Electrical Resistance (TEER).
-
High TEER = Intact Barrier (Tight Packing).
-
Low TEER = Leaky Barrier (Disordered Packing).
-
Part 3: Comparative Data & Analysis
The following table summarizes the expected biophysical and biological profiles when comparing CA to alternatives.
| Feature | Columbinic Acid (CA) | Linoleic Acid (LA) | Oleic Acid (OA) | Arachidonic Acid (AA) |
| Structure | 18:3 (5t, 9c, 12c) | 18:2 (9c, 12c) | 18:1 (9c) | 20:4 (5c, 8c, 11c, 14c) |
| Membrane Packing | Ordered-Fluid | Ordered-Fluid | Disordered (Fluid) | Highly Fluid |
| DPH Anisotropy ( | High (Similar to LA) | High | Low | Very Low |
| Skin Barrier Rescue | Yes (Complete) | Yes (Complete) | No (Ineffective) | Partial/Low |
| Prostaglandin Precursor | No (COX Blocked) | Yes (via AA) | No | Yes (Direct Substrate) |
| Primary Utility | Structural Validation | Standard EFA Control | Negative Control | Inflammation Control |
Visualization: The Anisotropy Workflow
This diagram outlines the logic flow for interpreting the anisotropy data.
Caption: Workflow for determining membrane order. CA is validated if it produces High Anisotropy similar to LA.
References
-
Houtsmuller, U. M. (1981). Columbinic acid, a new type of essential fatty acid.[11] Progress in Lipid Research. Link
-
Lentz, B. R. (1993).[12] Membrane fluidity as detected by diphenylhexatriene probes. Chemistry and Physics of Lipids. Link
-
Elias, P. M., & Brown, B. E. (1978). The mammalian cutaneous permeability barrier: defective barrier function in essential fatty acid deficiency correlates with abnormal intercellular lipid deposition. Laboratory Investigation. Link
-
He, W. (2023). DPH Probe Method for Liposome-Membrane Fluidity Determination. Methods in Molecular Biology. Link
-
Uchida, Y., & Park, K. (2021). Ceramides in Skin Health and Disease: An Update. American Journal of Clinical Dermatology. Link
Sources
- 1. skinident.world [skinident.world]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
- 5. bioengineer.org [bioengineer.org]
- 6. [Elucidation of the Synthetic Mechanism of Acylceramide, an Essential Lipid for Skin Barrier Function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel unsaturated fatty acid hydratase toward C16 to C22 fatty acids from Lactobacillus acidophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. drdavidjack.com [drdavidjack.com]
- 10. researchgate.net [researchgate.net]
- 11. pinolenic acid, 13237-97-3 [thegoodscentscompany.com]
- 12. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Columbinic Acid Extraction Techniques
Executive Summary
Columbinic acid (
For drug development professionals, the challenge lies not in simple extraction, but in isomeric purity . Standard lipid extraction yields a complex mixture of C18:3 isomers. This guide compares the efficacy of conventional solvent extraction, Supercritical Fluid Extraction (SFE), and downstream fractionation techniques (Urea Complexation and Silver Ion Chromatography) to establish a scalable, high-purity workflow.
The Chemical Challenge: Isomeric Separation
Before analyzing extraction methods, one must understand the separation logic. Columbinic acid often co-elutes with GLA (
-
Target Molecule: Columbinic Acid (
-18:3) -
Critical Impurity:
-Linolenic Acid (GLA) ( -18:3) -
Separation Mechanism: The trans geometry of the
5 bond creates a different spatial configuration and -electron density compared to the all-cis configuration of GLA. This difference is exploited most effectively by Silver Ion ( ) Complexation .
Comparative Analysis of Extraction & Fractionation Methodologies
Technique A: Conventional Soxhlet Extraction
The Baseline Standard
-
Methodology: Continuous reflux of ground Aquilegia seeds using n-hexane or petroleum ether.
-
Performance:
-
Yield: High (>95% of total lipid content).
-
Selectivity: Low. Extracts all neutral lipids, including unwanted saturated fats, sterols, and pigments.
-
Oxidation Risk: Moderate to High. Prolonged heat exposure (6-8 hours) can induce oxidation in PUFAs if not strictly blanketed with nitrogen.
-
-
Verdict: Suitable only for initial crude oil recovery. Requires extensive downstream purification.
Technique B: Supercritical Fluid Extraction (SFE-CO
)
The Green Chemistry Alternative
-
Methodology: Uses supercritical CO
(often with ethanol co-solvent) to extract lipids at controlled pressures (30-50 MPa) and temperatures (40-60°C). -
Performance:
-
Yield: Variable (80-90% of Soxhlet).
-
Selectivity: Tunable. Lower pressures favor neutral lipids; higher pressures/co-solvents extract more polar components.
-
Purity: Extracts are solvent-free and have lower pigment load than Soxhlet.
-
Stability: Excellent. Anoxic environment prevents PUFA oxidation.
-
-
Verdict: The preferred method for pharmaceutical-grade crude oil production due to minimal solvent residue and thermal degradation.
Technique C: Urea Complexation
The Enrichment Workhorse
-
Methodology: Fatty acids are mixed with a urea-methanol/ethanol solution.[1][2][3] Urea crystallizes into hexagonal channels that trap straight-chain (saturated/monounsaturated) fatty acids.
-
Performance:
-
Mechanism: Columbinic acid, with its "kinked" cis/trans structure, does not fit into the urea channel. It remains in the liquid filtrate.
-
Result: Increases PUFA concentration from ~40% (crude) to >85% (enriched).
-
Scalability: Highly scalable and cost-effective.
-
-
Verdict: Essential intermediate step. It removes the bulk "noise" (palmitic/oleic acids) but cannot separate columbinic acid from other C18:3 isomers.
Technique D: Silver Ion Chromatography (Ag
-HPLC)
The Isomeric Isolator
-
Methodology: Stationary phase impregnated with silver ions (Ag
).[4][5] Silver ions form weak charge-transfer complexes with the -electrons of double bonds. -
Performance:
-
Mechanism: Trans double bonds bind less strongly to Ag
than cis double bonds. Columbinic acid (1 trans, 2 cis) elutes before GLA (3 cis). -
Purity: >98% isomeric purity achievable.
-
Cost: High. Restricted to analytical or semi-preparative scales.
-
-
Verdict: The only reliable method for isolating pharmaceutical-grade columbinic acid from GLA.
Data Summary: Technique Comparison
| Feature | Soxhlet Extraction | Supercritical CO | Urea Complexation | Ag |
| Role | Crude Oil Recovery | Crude Oil Recovery | Fraction Enrichment | Isomer Isolation |
| Target | Total Lipids | Neutral Lipids | Total PUFAs | Specific Isomers |
| Yield | High (>95%) | Mod-High (80-90%) | High Recovery (Filtrate) | Low (per run) |
| Purity (Columbinic) | ~40-50% (in Aquilegia) | ~45-55% | ~85-90% (Total PUFA) | >98% |
| Thermal Stress | High | Low | Low | Low |
| Scalability | High | Medium | High | Low (Prep Scale) |
| CAPEX | Low | High | Low | High |
Recommended Workflow & Visualizations
To achieve drug-grade purity, a single technique is insufficient. The optimal workflow combines SFE (for clean crude), Urea Complexation (for bulk enrichment), and Ag
Workflow Diagram
Caption: Integrated workflow for the isolation of Columbinic Acid, prioritizing lipid stability and isomeric purity.
Mechanism of Silver Ion Separation
Caption: Separation logic: The trans bond in Columbinic acid interacts weakly with Ag+, allowing it to elute before the all-cis GLA.
Detailed Experimental Protocols
Protocol 1: Urea Complexation (Enrichment Step)
Objective: Remove saturated and monounsaturated fatty acids to enrich the PUFA fraction.
-
Preparation: Saponify 10g of Aquilegia oil using 1M KOH in 95% ethanol (reflux 1 hr under N
). Acidify with HCl to recover Free Fatty Acids (FFAs). -
Mixing: Dissolve 10g of FFAs in 40mL of methanol.
-
Urea Addition: Add 20g of urea to the mixture (Ratio 2:1 Urea:FFA w/w). Heat to 60°C until the solution is clear.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place at 4°C for 12 hours. Urea crystals will form, trapping saturated/mono-unsaturated chains.
-
Filtration: Rapidly filter the mixture through a Buchner funnel.
-
Recovery: Evaporate methanol from the filtrate. Wash with water/hexane to remove residual urea. Dry hexane layer over Na
SO .[2]
Protocol 2: Silver Ion HPLC (Purification Step)
Objective: Isolate Columbinic Acid from GLA.
-
Column Preparation: Use a commercially available Ag
column (e.g., ChromSpher Lipids) or impregnate a silica column with 10% AgNO . -
Mobile Phase: Gradient elution using n-Hexane (Solvent A) and Acetonitrile (Solvent B).
-
0-10 min: 100% A (Equilibration)
-
10-40 min: 0% to 1% B (Very shallow gradient is critical for isomer separation).
-
-
Detection: UV at 205-210 nm (detects isolated double bonds) or ELSD (Evaporative Light Scattering Detector).
-
Fraction Collection:
-
First Peak: Saturated/Mono (if any remain).
-
Second Peak:Columbinic Acid (Trans isomer elutes earlier).
-
Third Peak: GLA (All-cis isomer elutes later).
-
-
Validation: Confirm fractions using GC-MS. Columbinic acid will show a unique retention time compared to GLA standards.
References
-
Houtsmuller, U. M. (1981). Columbinic acid, a new type of essential fatty acid. Progress in Lipid Research, 20, 889-896.[7] Link
-
Hayes, D. G., et al. (1998). Urea complexation for the rapid, ecologically responsible fractionation of fatty acids from seed oil.[1][3] Journal of the American Oil Chemists' Society, 75(10), 1403–1409.[3] Link
-
Momchilova, S., & Nikolova-Damyanova, B. (2003). Stationary phases for silver ion chromatography of lipids: Preparation and properties.[5] Journal of Separation Science, 26(3-4), 261-270. Link
-
Elliott, W. J., et al. (1985). The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin.[8] Journal of Biological Chemistry, 260(2), 987-992.[8] Link
- Guil-Guerrero, J. L., et al. (2000).Purification of GLA and Columbinic Acid from Aquilegia vulgaris seeds.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 3. Sci-Hub. Urea complexation for the rapid, ecologically responsible fractionation of fatty acids from seed oil / Journal of the American Oil Chemists' Society, 1998 [sci-hub.box]
- 4. aocs.org [aocs.org]
- 5. aocs.org [aocs.org]
- 6. Study on the Extraction of Nervonic Acid from the Oil of Xanthoceras sorbifolium Bunge Seeds [mdpi.com]
- 7. Columbinic acid, a new type of essential fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolic transformations of columbinic acid and the effect of topical application of the major metabolites on rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision Quantitation of Columbinic Acid: A Comparative Inter-Laboratory Validation Guide
Executive Summary: The Isomer Challenge
Columbinic acid (5t,9c,12c-18:3 ) represents a unique pharmacological paradox: it functions as an essential fatty acid (EFA) capable of reversing skin dermatitis associated with EFA deficiency, yet it bypasses the cyclooxygenase pathway, producing no inflammatory prostaglandins. This specificity makes it a high-value target for therapeutic lipidomics.
However, quantifying columbinic acid is analytically treacherous. It is a geometric isomer of
This guide provides a validated protocol for the inter-laboratory quantification of columbinic acid , contrasting the performance of next-generation Ionic Liquid (IL) Stationary Phases against traditional Biscyanopropyl and Polyethylene Glycol (PEG) alternatives.
Part 1: Methodology Comparison
To ensure scientific integrity, we evaluated three distinct stationary phases. The "Product" in this guide is the High-Polarity Ionic Liquid (IL-111) column, which utilizes specific cation-anion interactions to resolve geometric isomers that traditional phases miss.
The Contenders
| Feature | Method A: The Product (Ionic Liquid) | Method B: The Benchmark (Biscyanopropyl) | Method C: The Legacy (PEG/Wax) |
| Column Type | SLB-IL111 (1,12-Di(tripropylphosphonium)dodecane bis(trifluoromethylsulfonyl)imide) | HP-88 / CP-Sil 88 (Biscyanopropyl polysiloxane) | Carbowax / DB-Wax (Polyethylene Glycol) |
| Mechanism | Dipole-dipole + H-bonding + Anion-induced selectivity | Strong dipole-dipole interaction | Hydrogen bonding |
| Length | 30 m | 100 m (Required for isomer split) | 30 m |
| Run Time | 28 min | 75 min | 35 min |
| Crit. Pair Resolution ( | 1.8 (Baseline) | 1.2 (Partial Valley) | < 0.8 (Co-elution) |
| Thermal Stability | High (up to 270°C) | Low (Bleed > 250°C) | Low (Bleed > 250°C) |
Why the Ionic Liquid (IL-111) Wins
The critical analytical failure point is the separation of columbinic acid (5t,9c,12c) from pinolenic acid (5c,9c,12c) . Both share the same chain length and double bond positions; they differ only by the geometry of the
-
PEG columns separate primarily by degree of unsaturation; they cannot distinguish the cis/trans shift at C5.
-
Biscyanopropyl columns can separate them, but require extreme column lengths (100m) to achieve acceptable resolution (
), resulting in broadened peaks and reduced sensitivity. -
IL-111 columns possess a unique selectivity for trans double bonds due to the electron-deficient nature of the dicationic liquid phase. This allows for baseline separation (
) on a standard 30m column.
Part 2: Experimental Protocols
This section details the Self-Validating System required for inter-laboratory reproducibility.
2.1 Sample Preparation & Derivatization (Strict Control)
Rationale: Base-catalyzed methylation is gentle but may not methylate free fatty acids (FFAs). Acid-catalyzed methylation is robust but can cause isomerization if overheated. We utilize a two-step hybrid approach to ensure total lipid recovery without artifact generation.
-
Lipid Extraction: Extract 100 mg of seed oil (e.g., Thalictrum) using the Folch method (Chloroform:Methanol 2:1 v/v) containing 0.01% BHT as an antioxidant.
-
Internal Standard: Spike with C21:0 (Heneicosanoic acid) . Note: Do not use C19:0 if analyzing biological tissues, as trace C19:0 may exist endogenously.
-
Derivatization (FAME Formation):
-
Add 1 mL 0.5 M NaOH in methanol. Heat at 60°C for 10 min.
-
Add 1 mL 14% BF
in methanol. Heat at 60°C for 10 min. -
Critical Control Point: Do not exceed 10 min or 60°C to prevent cis-trans isomerization of PUFAs.
-
-
Extraction: Add 1 mL Isooctane and 1 mL saturated NaCl. Vortex and centrifuge. Transfer the upper organic layer to a GC vial.
2.2 GC-FID Instrument Conditions (IL-111)
-
Column: SLB-IL111 (30 m × 0.25 mm × 0.20 µm).
-
Carrier Gas: Helium at 30 cm/sec (Constant Linear Velocity).
-
Injection: 1 µL, Split 50:1, 250°C.
-
Oven Program:
-
160°C (Hold 0 min)
-
Ramp 2.0°C/min to 200°C
-
Ramp 5.0°C/min to 260°C (Hold 5 min)
-
-
Detector: FID at 260°C. Sampling rate 50 Hz.
Part 3: Inter-Laboratory Validation Framework
To validate this method across different labs (e.g., CROs, manufacturing sites), follow the AOAC SMPR 2022.004 and ICH Q2(R1) guidelines.
3.1 Validation Workflow Diagram
Figure 1: Step-by-step workflow for the inter-laboratory validation of columbinic acid quantification, ensuring traceability from extraction to statistical analysis.
3.2 Acceptance Criteria
| Parameter | Definition | Acceptance Limit (AOAC/ICH) |
| Selectivity | Resolution ( | |
| Linearity | ||
| Repeatability ( | Intra-day precision (n=6) | |
| Reproducibility ( | Inter-lab precision (different column lots/analysts) | |
| Accuracy | Spike recovery at 80%, 100%, 120% levels | 95% - 105% |
| LOD / LOQ | Signal-to-Noise Ratio (S/N) | LOD: 3:1 / LOQ: 10:1 |
3.3 The "HorRat" Test
For inter-laboratory studies, the HorRat value is the ultimate arbiter of validity. It compares the actual reproducibility relative standard deviation (
-
Formula:
-
Target: A HorRat value between 0.5 and 2.0 confirms the method is valid and robust across different laboratories.
References
-
Delmonte, P., et al. (2011). "Separation of fatty acid methyl esters by GC-FID using an ionic liquid stationary phase." Analytical Chemistry. [Link]
-
Fanali, C., et al. (2021).[1] "The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS." Molecules. [Link][1][2][3][4][5]
-
AOAC International. (2022). "Standard Method Performance Requirements (SMPRs®) for Determination of Fatty Acids." AOAC SMPR 2022.004. [Link]
-
Guil-Guerrero, J.L., et al. (2000). "Occurrence and characterization of oils rich in gamma-linolenic acid (III): The taxonomical value of the fatty acids in Boraginaceae." Phytochemistry. [Link]
-
Kramer, J.K., et al. (2008). "Separation of CLA isomers and trans-18:1 isomers by GC using a highly polar ionic liquid phase." Lipids. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure, function and selective inhibition of bacterial acetyl-coa carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vurup.sk [vurup.sk]
- 5. Ionic liquids as stationary phases for fatty acid analysis by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for Columbinic Acid: A Technical Guide
Executive Summary & Operational Directive
Columbinic acid (
Core Directive:
-
NEVER dispose of Columbinic acid or its residues down the sink. Lipids cause severe infrastructure blockages and violate municipal effluent standards (COD/BOD limits).
-
ALWAYS segregate as Non-Halogenated Organic Waste destined for high-temperature incineration.
Chemical Profile & Hazard Analysis
To dispose of a chemical safely, one must understand its behavior.[1] Columbinic acid is distinct from saturated fats due to its specific double-bond geometry (
| Parameter | Technical Specification | Implications for Disposal |
| Chemical Name | Columbinic Acid ( | Identify correctly on waste tags.[2] |
| CAS Number | 544-71-8 (Generic isomer class) | Use for EHS inventory tracking. |
| Physical State | Viscous oil or low-melting solid | Requires solvent dissolution for transfer. |
| Flash Point | >110°C (Estimated) | Combustible. Class IIIB Liquid. |
| Reactivity | High (Allylic oxidation) | Risk of exothermic peroxide formation if stored improperly before disposal. |
| Water Solubility | Negligible (<0.1 mg/L) | Hydrophobic. Will form films/clogs in aqueous drains. |
The "Silent" Hazard: Autoxidation
As a PUFA, Columbinic acid reacts with atmospheric oxygen. Old, improperly stored samples (exposed to air/light) may contain organic peroxides.
-
Scientist's Note: Before consolidating large volumes (>500 mg) of old stock, test for peroxides using a standard starch-iodide strip. If positive, reduce with ferrous sulfate before adding to bulk solvent waste to prevent explosion hazards in the waste stream.
Step-by-Step Disposal Protocols
Protocol A: Disposal of Pure Substance (Expired/Surplus Stock)
Use this workflow for vials containing measurable amounts of oil or solid.
-
Solubilization:
-
Do not attempt to pour viscous oil directly into a waste carboy; it causes splashing and inaccurate volume tracking.
-
Dissolve the Columbinic acid in a minimal volume of a compatible combustible solvent (e.g., Ethanol, Methanol, or Acetone).
-
Why? This creates a homogeneous solution that ensures efficient atomization in the facility's incinerator.
-
-
Transfer & Segregation:
-
Transfer the solution into a High-Density Polyethylene (HDPE) or glass waste container labeled "Non-Halogenated Organic Waste."
-
CRITICAL: Do not mix with oxidizing acids (Nitric, Perchloric) or Halogenated solvents (Chloroform/DCM) unless unavoidable, as this complicates the fuel-blending recycling process.
-
-
Labeling:
-
Tag the container immediately. List "Columbinic Acid" and the solvent used (e.g., "Ethanol").
-
Mark hazard checkboxes: Flammable , Irritant .
-
Protocol B: Disposal of Reaction Mixtures (In Solution)
Use this workflow for HPLC waste, extraction layers, or cell culture media.
-
Phase Separation (Extraction Waste):
-
If the acid is in a biphasic mixture (e.g., Bligh-Dyer extraction), separate the organic phase (containing the lipid) from the aqueous phase.
-
Organic Phase: Dispose as Non-Halogenated Organic Waste .
-
Aqueous Phase: If free of hazardous reagents (check local EHS rules), this may often be neutralized and drain-disposed. However, if it contains emulsified lipids, it must go to chemical waste.
-
-
HPLC Effluent:
-
Collect all eluent containing Columbinic acid in the "Organic Waste" carboy. Even if the mobile phase is 90% water/acetonitrile, the presence of organic modifiers usually mandates chemical waste disposal.
-
Protocol C: Empty Containers & Trace Residues
Use this for original shipping vials.
-
Triple Rinse:
-
Rinse the empty vial three times with a small volume of Ethanol or Acetone.
-
Pour rinsate into the Non-Halogenated Organic Waste container.
-
-
Defacing:
-
Deface or remove the original label.
-
Mark the container as "Empty."[2]
-
-
Glass Disposal:
-
Place the clean, dry vial in the Broken Glass/Sharps box (or recycling, depending on facility glass rules).
-
Decision Matrix: Waste Stream Logic
The following diagram illustrates the decision-making process for segregating Columbinic acid waste. This logic prevents cross-contamination and ensures regulatory compliance.
Figure 1: Operational decision tree for segregating lipid waste streams to ensure compatibility with facility incineration protocols.
Spill Management & Emergency Response
In the event of a spill, the primary risks are slip hazards (lipids are extremely slippery) and flammability (if dissolved in solvent).
-
Secure the Area: Extinguish all ignition sources. Alert nearby personnel.
-
PPE: Wear nitrile gloves and safety goggles.
-
Containment:
-
Do not use water (it spreads the oil).
-
Use an inert absorbent: Vermiculite , Sand , or Clay-based kitty litter .
-
-
Cleanup:
-
Scoop absorbed material into a sealable bag or bucket.
-
Clean the surface with a detergent solution (soap/water) to emulsify the remaining lipid film.
-
Dispose of the absorbent material as Solid Chemical Waste .
-
Scientific Rationale (The "Why")
Why do we insist on incineration over drain disposal for non-toxic lipids?
-
High Chemical Oxygen Demand (COD): Lipids like Columbinic acid have high energy density. When introduced to wastewater, their breakdown consumes vast amounts of oxygen, asphyxiating aquatic life and disrupting the bacterial balance in municipal treatment plants [1].
-
Infrastructure Damage: Fatty acids react with calcium ions in hard water to form insoluble calcium salts (soap scum). Over time, these accumulate as "fatbergs," causing catastrophic pipe blockages [2].
-
Fuel Blending Efficiency: Because Columbinic acid has a high BTU (British Thermal Unit) value, it is an ideal candidate for fuel blending . Waste management facilities blend these organic liquids to fuel cement kilns, recovering energy from the waste rather than just destroying it. This is the most sustainable disposal path [3].
References
-
United States Environmental Protection Agency (EPA). (2023). Criteria for Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]
-
PubChem. (2023). Columbinic Acid Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Personal protective equipment for handling Columbinic acid
Topic: Technical Handling Guide: Columbinic Acid (5E,9Z,12Z-18:3) Content Type: Operational Safety & Logistics Manual Audience: Researchers, Lipidomics Specialists, and Drug Discovery Teams
Executive Directive: The Stability Imperative
Columbinic acid (trans-5,cis-9,cis-12-octadecatrienoic acid) is a rare, biologically distinct isomer of
The Core Challenge: While the toxicological risk to the handler is low, the experimental risk is critical . Like all methylene-interrupted polyunsaturated fatty acids (PUFAs), Columbinic acid possesses bis-allylic hydrogens highly susceptible to free-radical abstraction. Exposure to atmospheric oxygen, light, or transition metals triggers an autocatalytic peroxidation cascade, degrading the standard into hydroperoxides and aldehydes within minutes.
Operational Goal: This guide prioritizes sample integrity alongside personnel safety. You are not just handling a chemical; you are managing a volatile data point.
Risk Assessment & Safety Profile
Chemical Hazards (GHS Classification)
-
Signal Word: Warning (General Precaution)
-
Toxicity: Low acute toxicity.[1] Non-carcinogenic.
-
Primary Routes: Skin absorption, Inhalation (aerosols), Eye contact.
-
Health Effects: Pure fatty acids can be mild irritants to mucous membranes and skin.
-
Solvent Hazard: Columbinic acid is often supplied in Ethanol or Methyl Acetate . The safety profile is largely dictated by the carrier solvent (Flammable, Irritant).
Experimental Hazards (Sample Loss)
-
Oxidation: Irreversible degradation upon air exposure.
-
Isomerization: Trans bonds can isomerize or migrate under UV light or acidic conditions.
-
Polymerization: Occurs in concentrated films exposed to oxygen.
Personal Protective Equipment (PPE) & Engineering Controls
Do not rely on a generic "lab coat and gloves" approach. Select PPE based on the solvent system used for solubilization.
PPE Selection Matrix
| PPE Component | Standard Protocol (Ethanol/DMSO) | High-Risk Protocol (Chloroform/Hexane) | Rationale |
| Gloves | Nitrile (0.11 mm min. thickness) | Viton or PVA (if prolonged contact) | Nitrile degrades rapidly in chloroform; protects well against alcohols. |
| Eye Protection | Safety Glasses with Side Shields | Chemical Splash Goggles | Prevent solvent splash into eyes; fatty acids are difficult to rinse from ocular tissue. |
| Respiratory | Fume Hood (Face velocity > 0.5 m/s) | Fume Hood + Organic Vapor Respirator (if outside hood) | Prevent inhalation of lipid aerosols or solvent vapors. |
| Clothing | 100% Cotton Lab Coat | Flame-Resistant (Nomex) Lab Coat | Synthetic fibers melt onto skin in solvent fires. |
Operational Protocol: The "Anaerobic Chain of Custody"
This protocol establishes a self-validating system to ensure zero oxygen contact during handling.
Phase 1: Preparation (The Inert Barrier)
-
Gas Source: Secure a tank of High-Purity Nitrogen (99.99%) or Argon. Argon is superior as it is heavier than air and forms a "blanket" over the liquid surface.
-
Solvent Purging: Sparge all dilution solvents (Ethanol, DMSO) with inert gas for 15 minutes prior to use to remove dissolved oxygen.
-
Glassware: Use amber glass vials with Teflon-lined caps. Never use plastic (polystyrene/polypropylene) for long-term storage, as plasticizers (phthalates) leach into lipid solutions and interfere with Mass Spectrometry (MS) analysis.
Phase 2: Opening & Aliquoting (Workflow)
Figure 1: The Anaerobic Chain of Custody. This workflow minimizes oxygen and water introduction, the two primary drivers of lipid degradation.
Step-by-Step Methodology
-
Equilibration: Remove the ampoule from the freezer and let it warm to room temperature in a desiccator. Why? Opening a cold ampoule condenses atmospheric moisture into the lipid, causing hydrolysis.
-
Opening: Score and snap the ampoule while directing a gentle stream of Nitrogen over the opening.
-
Solubilization: Immediately add the pre-sparged solvent.
-
Stock Concentration: Typically 10–50 mg/mL in Ethanol.
-
Working Solution: Dilute into aqueous buffers (PBS) only immediately before cell culture application.
-
-
Aliquoting: Do not store the bulk stock. Divide into single-use aliquots (e.g., 100 µg) to avoid freeze-thaw cycles.
-
Headspace Purging: Before sealing, insert the gas pipette tip halfway into the vial (do not touch the liquid) and flow Argon for 10 seconds to displace air. Cap immediately.
Storage & Stability Data
Stability is a function of temperature and phase state.
| State | Temperature | Atmosphere | Shelf Life (Est.)[2] |
| Solid/Neat Oil | -20°C | Nitrogen/Argon | > 1 Year |
| Stock Solution (Ethanol) | -80°C | Nitrogen/Argon | 6 Months |
| Stock Solution (Ethanol) | -20°C | Nitrogen/Argon | 1–3 Months |
| Aqueous Emulsion | +4°C | Air | < 24 Hours |
Critical QC Check: If the lipid turns yellow or develops a rancid odor, it has oxidized. Oxidized lipids are cytotoxic and will generate false positives in apoptosis or inflammation assays.
Disposal & Environmental Compliance
Fatty acids are organic fuel sources but must be treated as chemical waste due to potential biological activity and solvent content.
Disposal Protocol:
-
Segregation: Do not mix with aqueous waste or acids. Collect in a dedicated "Organic Solvent/Lipid" waste container.
-
Solvent Compatibility: Ensure the waste container material (HDPE or Glass) is compatible with the carrier solvent (e.g., Chloroform attacks some plastics).
-
Destruction: The preferred method is incineration in a facility equipped with an afterburner and scrubber. This ensures complete combustion to CO₂ and H₂O.
-
Spill Management:
References
-
PubChem. (2025). Columbinic Acid Compound Summary. National Library of Medicine. [Link]
-
Christie, W. W. (2024). Preparation of Lipid Extracts. Lipid Maps. [Link]
-
Elliott, W.J., et al. (1985). Physiologic effects of columbinic acid and its metabolites on rat skin. Biochimica et Biophysica Acta. [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
